molecular formula C8H8O6S B186528 Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 58416-04-9

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B186528
CAS No.: 58416-04-9
M. Wt: 232.21 g/mol
InChI Key: ZZVINKJCOXPIKL-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a useful research compound. Its molecular formula is C8H8O6S and its molecular weight is 232.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVINKJCOXPIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325414
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58416-04-9
Record name 58416-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the development of various functional materials and pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development efforts in this area.

Core Synthesis Pathway

The principal synthetic route to this compound involves a base-catalyzed Dieckmann-like condensation reaction. The key starting materials are a dialkyl thiodiglycolate and a dialkyl oxalate. In the context of synthesizing the dimethyl ester, the reaction proceeds between dimethyl 2,2'-thiodiacetate (also known as dimethyl thiodiglycolate) and dimethyl oxalate in the presence of a strong base, such as sodium methoxide.

The reaction mechanism is initiated by the deprotonation of the α-carbon of dimethyl 2,2'-thiodiacetate by the base, forming an enolate. This enolate then undergoes an intramolecular cyclization via nucleophilic attack on one of the carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion and acidification leads to the formation of the stable enol form of the target molecule, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates. While specific data for the dimethyl ester is limited in publicly available literature, data for the closely related diethyl ester provides a valuable benchmark.

ParameterValueReference
Reactants
Diethyl 2,2'-thiodiacetate1.0 eq[1]
Diethyl oxalate1.06 eq[1]
Sodium ethoxide[1]
Reaction Conditions
SolventEthanol[1]
Temperature68 °C (Microwave)[1]
Reaction Time60 min[1]
Product
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Yield 65.3%[1]

Table 1: Quantitative data for the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

PropertyValueReference
Molecular FormulaC8H8O6S[2]
Molecular Weight232.21 g/mol [2]
Melting Point182 °C[2]
Boiling Point378.56 °C at 760 mmHg[2]
Density1.532 g/cm³[2]

Table 2: Physical and chemical properties of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of the diethyl analogue, which can be adapted for the preparation of this compound by substituting the corresponding methyl esters and base.

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate[1]

Materials:

  • Diethyl 2,2'-thiodiacetate (10.3 g)

  • Diethyl oxalate (10.96 g)

  • Sodium ethoxide solution in ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for filtration

  • Oven

Procedure:

  • In a suitable reaction vessel, mix diethyl 2,2'-thiodiacetate (10.3 g) and diethyl oxalate (10.96 g).

  • Cool the mixture in a water bath to a temperature between 0-10 °C.

  • Slowly add a solution of sodium ethoxide in ethanol dropwise to the stirred mixture.

  • Transfer the reaction mixture to a microwave reactor and heat at 100 W (2.45 GHz) for 60 minutes, maintaining the reaction temperature at 68 °C.

  • After the reaction is complete, adjust the pH of the solution to 7.0-7.5 with hydrochloric acid to quench the reaction.

  • Remove the ethanol by evaporation under reduced pressure.

  • To the dried residue, add deionized water (400 mL) and adjust the pH to 2.5-3.0 with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the solid product in an oven to obtain diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (8.58 g, 65.3% yield).

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A Dimethyl 2,2'-thiodiacetate P1 Condensation A->P1 B Dimethyl oxalate B->P1 C Sodium methoxide C->P1 Base D Methanol D->P1 Solvent E HCl (aq) P2 Acidification E->P2 P1->P2 Intermediate F Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate P2->F

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58416-04-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a versatile heterocyclic compound with significant potential in materials science and as a synthetic intermediate. This document consolidates available data on its chemical properties, synthesis, and applications, offering a valuable resource for researchers in organic chemistry, materials science, and drug discovery.

Chemical and Physical Properties

This compound is a symmetrically substituted thiophene derivative. The presence of two hydroxyl and two methoxycarbonyl groups on the thiophene ring imparts unique electronic and chemical properties, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 58416-04-9[1][2][3]
Molecular Formula C₈H₈O₆S[1]
Molecular Weight 232.21 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 182 °C[1]
Boiling Point (Predicted) 378.6 ± 37.0 °CN/A
Density (Predicted) 1.532 ± 0.06 g/cm³N/A
pKa (Predicted) 8.19 ± 0.20N/A
Storage Keep in a dark place, sealed in dry, room temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a well-established protocol for its diethyl ester analogue, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, provides a reliable synthetic route that can be adapted for the dimethyl ester.[4][5][6] This method involves the condensation of two key starting materials: a dialkyl thiodiglycolate and a dialkyl oxalate.

Proposed Synthesis of this compound

The synthesis is expected to proceed via a base-catalyzed condensation reaction.

Reaction Scheme:

G cluster_reagents Reagents reagent1 Dimethyl thiodiglycolate reaction + reagent1->reaction reagent2 Dimethyl oxalate reagent2->reaction base Sodium methoxide in Methanol base->reaction Base product This compound reaction->product

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from Diethyl Ester Synthesis)[4][5]

Materials:

  • Dimethyl thiodiglycolate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous methanol

  • Hydrochloric acid (concentrated)

  • Water (deionized)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.

  • Addition of Reactants: The solution is cooled to 0-5 °C in an ice bath. A solution of dimethyl thiodiglycolate and dimethyl oxalate in anhydrous methanol is added dropwise to the cooled sodium methoxide solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water.

  • Precipitation: The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the precipitation of the crude product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Applications

This compound is a valuable intermediate in the synthesis of various organic materials and potentially in the development of novel pharmaceuticals.

Precursor for Conducting Polymers

A primary application of this compound is as a precursor for the synthesis of 3,4-alkylenedioxythiophenes, which are monomers for widely used conducting polymers like PEDOT (poly(3,4-ethylenedioxythiophene)).[5][7]

Workflow for PEDOT Precursor Synthesis:

G start Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate reaction1 Williamson Ether Synthesis (e.g., with 1,2-dichloroethane) start->reaction1 intermediate Dimethyl 3,4-ethylenedioxy- thiophene-2,5-dicarboxylate reaction1->intermediate reaction2 Hydrolysis and Decarboxylation intermediate->reaction2 product 3,4-Ethylenedioxythiophene (EDOT) reaction2->product polymerization Polymerization product->polymerization final_product PEDOT polymerization->final_product

Figure 2: Synthetic pathway from this compound to PEDOT.

Intermediate in Organic Synthesis

The dicarboxylate and dihydroxy functionalities of this molecule allow for a variety of chemical transformations, making it a versatile building block. One noted application is its use in Curtius-like rearrangement reactions to produce 2,5-diamide-substituted five-membered heterocycles.[1][2][3] These diamide structures can be valuable scaffolds in medicinal chemistry.

Conceptual Workflow for Diamide Synthesis:

G start Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate step1 Conversion to Diacyl Azide start->step1 step2 Curtius Rearrangement step1->step2 intermediate Diisocyanate Intermediate step2->intermediate step3 Reaction with Nucleophiles (e.g., Amines, Alcohols) intermediate->step3 product 2,5-Diamide/Dicarbamate Substituted Thiophene step3->product

Figure 3: Conceptual workflow for the synthesis of diamide-substituted thiophenes.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound. However, the thiophene scaffold is a well-recognized privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[8] Derivatives of structurally related thiophenes have shown a wide range of biological activities.

For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been investigated for their potent anticancer and antimicrobial activities.[9][10] This suggests that the core 3,4-disubstituted-2,5-dicarboxylate thiophene scaffold could be a promising starting point for the design of novel therapeutic agents.

Given the presence of the dihydroxythiophene moiety, a catechol-like structure, this compound could potentially exhibit antioxidant properties or interact with metal-containing enzymes. However, without experimental data, these remain speculative areas for future research.

Table 2: Summary of Known Biological Activities of Structurally Related Thiophene Derivatives

Thiophene Derivative ClassReported Biological ActivitiesReference(s)
2,5-Diaminothiophene-3,4-dicarboxylates Anticancer, Antimicrobial, Anti-diabetic (PTP-1B inhibition)[9][10]
Substituted Thiophene-2-carboxamides Antioxidant, Antibacterial, Antifungal, Anti-inflammatory, Antitumor[11]
General Thiophene Derivatives Antimicrobial, Antiviral, Anti-inflammatory, Larvicidal, Antioxidant, Insecticidal, Cytotoxic, Nematicidal[12]

The diverse biological activities of related thiophene compounds underscore the potential of this compound as a scaffold for the development of new drugs. Further investigation into its biological profile is warranted.

Conclusion

This compound is a valuable and versatile chemical compound with established applications as a precursor in materials science, particularly for conducting polymers. Its chemical structure also presents significant opportunities for its use as an intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. While its own biological activity remains to be elucidated, the known therapeutic properties of related thiophene derivatives suggest that this compound and its analogues are worthy of further investigation in the field of drug discovery. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

"Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

This technical guide provides essential information on the molecular properties of this compound, targeting researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₈O₆S[1][2]
Molecular Weight 232.21 g/mol [1][2]
CAS Number 58416-04-9[1][2]

Synthesis and Experimental Protocols

This compound is a valuable reactant in organic synthesis. It is notably used in Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles, including thiophenes, pyrroles, and furans.[1]

A general experimental workflow for the synthesis of related dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates involves the condensation of a dialkyl thioglycolate with a dialkyl oxalate in the presence of a base, such as sodium methoxide in methanol.[3] The resulting dimetal salt can then be alkylated to produce various derivatives.[3]

The following diagram illustrates a generalized synthetic pathway for 3,4-dialkoxythiophene derivatives, starting from a related diethyl ester. This process typically involves condensation, alkylation, hydrolysis, and decarboxylation.

G Generalized Synthesis of 3,4-dialkoxythiophenes A Diethyl Thioglycolate + Diethyl Oxalate B Condensation (Sodium Methoxide in Methanol) A->B C Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Dimetal Salt B->C D Alkylation (Alkylating Agent, Solvent, Catalyst) C->D E 3,4-Dialkoxythiophene- 2,5-dicarboxylate D->E F Hydrolysis & Decarboxylation E->F G 3,4-Dialkoxythiophene F->G

Caption: Generalized synthetic workflow for 3,4-dialkoxythiophenes.

References

"Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. It includes a summary of its key physicochemical characteristics, a detailed experimental protocol for its likely synthesis based on related compounds, and a discussion of its potential applications. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and materials science.

Chemical Properties

This compound is a thiophene derivative with the chemical formula C₈H₈O₆S.[1] Its core structure consists of a five-membered thiophene ring substituted with two hydroxyl groups at the 3 and 4 positions and two methyl carboxylate groups at the 2 and 5 positions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester[1]
CAS Number 58416-04-9[1][3]
Molecular Formula C₈H₈O₆S[1]
Molecular Weight 232.21 g/mol [2]
Appearance Solid
Purity min 98% (GC)[4]
InChI Key ZZVINKJCOXPIKL-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=C(O)C(O)=C(S1)C(=O)OC[2]
Storage Keep in a dark place, sealed in dry, room temperature.

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the diethyl ester.[5]

Materials:

  • Dimethyl thiodiglycolate

  • Dimethyl oxalate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl thiodiglycolate and dimethyl oxalate in methanol. Cool the mixture to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with hydrochloric acid. The precipitated product, the disodium salt of this compound, can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dimethyl thiodiglycolate D Condensation Reaction (0-5 °C to Room Temp) A->D B Dimethyl oxalate B->D C Sodium methoxide in Methanol C->D E Neutralization with HCl D->E F Filtration E->F G Recrystallization F->G H Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate G->H

Proposed synthesis workflow for this compound.

Applications and Potential Biological Activity

This compound serves as a valuable intermediate in organic synthesis. It is particularly useful as a reactant in Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles, including those based on thiophene, pyrrole, and furan ring systems.[3][7]

While no specific biological activities have been reported for this compound itself, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological properties. Thiophenes are key components in a variety of approved drugs, including anti-inflammatory agents, diuretics, and anticancer drugs.[8][9] Research on related diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives has demonstrated potent anticancer and antimicrobial activities.[10] This suggests that this compound and its derivatives could be promising candidates for further investigation in drug discovery programs. The thiophene scaffold is recognized for its role in various biological actions, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[8][9]

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry would be essential for the complete characterization of this compound. While specific spectra for this compound were not found in the initial search, commercial suppliers indicate the availability of such data upon request.[11] For the related diethyl ester, ¹H NMR, IR, and mass spectrometry data are available and can serve as a reference.[12]

Conclusion

This compound is a key chemical intermediate with established utility in the synthesis of complex heterocyclic compounds. Its chemical properties are well-defined, and a reliable synthesis route can be proposed based on established methods for analogous compounds. Given the known biological activities of the broader thiophene class of molecules, this compound and its derivatives represent a promising area for future research and development in medicinal chemistry and materials science. Further investigation into its biological profile is warranted to explore its full potential.

References

Spectroscopic and Synthetic Profile of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

  • CAS Number: 58416-04-9[1][2][3][4]

  • Molecular Formula: C₈H₈O₆S[1][3][4]

  • Molecular Weight: 232.21 g/mol [1][2][4]

  • Appearance: Predicted to be a white to off-white solid.[5]

  • Melting Point: Approximately 182 °C[3]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected spectroscopic data based on its chemical structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0Singlet6H-OCH₃ (Ester)
~ 9.0 - 11.0Singlet2H-OH (Hydroxyl)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 52 - 55-OCH₃ (Ester)
~ 110 - 120C2 & C5 (Thiophene ring)
~ 150 - 160C3 & C4 (Thiophene ring)
~ 160 - 170C=O (Ester carbonyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3200 - 3500O-H (Hydroxyl)Broad, strong absorption
2950 - 3000C-H (Methyl)Stretching vibration
1700 - 1730C=O (Ester)Strong, sharp absorption
1500 - 1600C=C (Thiophene ring)Stretching vibrations
1200 - 1300C-O (Ester)Stretching vibration
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)IonDescription
232.01[M]⁺ (Molecular Ion)Expected molecular ion peak for C₈H₈O₆S
201.00[M - OCH₃]⁺Loss of a methoxy group
173.00[M - COOCH₃]⁺Loss of a carbomethoxy group

Synthesis Protocol

The synthesis of this compound can be achieved via the condensation of dimethyl succinate with dimethyl oxalate in the presence of a strong base, such as sodium methoxide. This method is adapted from a patented procedure for the synthesis of related thiophene derivatives.

Materials and Methods
  • Reactants: Dimethyl succinate, Dimethyl oxalate, Sodium methoxide, Methanol

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Dropping funnel, Ice bath

Experimental Procedure
  • Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.

  • Addition of Reactants: A mixture of dimethyl succinate and dimethyl oxalate is added dropwise to the cooled sodium methoxide solution with constant stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: The crude product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic analysis.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Dimethyl Succinate + Dimethyl Oxalate + Sodium Methoxide Reaction Condensation Reaction (in Methanol) Reactants->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthesis and Spectroscopic Analysis Workflow.

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups (hydroxyl and ester) provide reactive sites for various chemical transformations. It is a useful reactant for Curtius-like rearrangement reactions to synthesize 2,5-diamide-substituted five-membered heterocycles based on thiophene, pyrrole, and furan ring systems.[1][3] These resulting compounds are of interest in the development of novel conductive polymers, organic electronic materials, and potential pharmaceutical agents.

Conclusion

This technical guide provides a summary of the key chemical properties and predicted spectroscopic data for this compound. The included synthesis protocol and workflow diagram offer a practical framework for researchers. While experimental data remains to be fully documented in publicly accessible literature, the information presented here provides a solid foundation for the synthesis, characterization, and further application of this important thiophene derivative.

References

Unveiling the Physicochemical Profile of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics and physicochemical properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. While quantitative solubility data remains limited in publicly accessible literature, this document consolidates available information on its physical properties, offers insights based on related thiophene compounds, and presents standardized experimental protocols for determining solubility. Furthermore, this guide explores the potential biological relevance of this chemical scaffold by illustrating a hypothetical signaling pathway based on the observed activities of similar molecules.

Physicochemical Properties

An understanding of the fundamental physical and chemical properties of this compound is crucial for its application in research and development. The following table summarizes the key physicochemical parameters that have been reported or predicted for this compound.

PropertyValueSource
Molecular Formula C₈H₈O₆S[1][2]
Molecular Weight 232.21 g/mol [3][4]
Melting Point 182 °C[2]
Boiling Point 378.558 °C at 760 mmHg[2]
Density 1.532 g/cm³[2]
pKa (Predicted) 8.19 ± 0.20[2]
LogP (Predicted) 0.73250[2]
Storage Temperature Keep in dark place, Sealed in dry, Room Temperature[2]

Solubility Characteristics

Thiophene-2,5-dicarboxylic acid, a related compound, exhibits good solubility in polar solvents such as water and alcohols, and poor solubility in non-polar solvents like hexane[5]. This suggests that the presence of polar functional groups (hydroxyl and carboxylate groups) on the thiophene ring of this compound would likely lead to a preference for polar solvents. The synthesis of the diethyl ester analog involves precipitation from an aqueous solution upon acidification, which implies limited solubility of the ester in acidic water[6]. General literature on thiophene derivatives also indicates solubility in organic solvents like chloroform[7].

For definitive quantitative analysis, experimental determination of solubility is recommended.

Experimental Protocols

To address the absence of quantitative solubility data, the following section outlines a standard experimental protocol for determining the solubility of a compound like this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a constant temperature bath on an orbital shaker.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature prep2->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge sep1->sep2 analysis1 Extract supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result Solubility Data analysis3->result

Caption: Experimental workflow for determining equilibrium solubility.

Synthesis of a Related Compound

The synthesis of the diethyl ester analog, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, provides valuable insight into the chemical reactivity and potential purification strategies for this class of compounds.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product reactant1 Diethyl thiodiacetate reaction Mix and cool (0-10 °C) Microwave heating (68 °C) reactant1->reaction reactant2 Diethyl oxalate reactant2->reaction reactant3 Sodium ethanolate in ethanol reactant3->reaction workup1 Adjust pH to 7.0-7.5 with HCl reaction->workup1 workup2 Evaporate ethanol workup1->workup2 workup3 Adjust pH to 2.5-3.0 with HCl workup2->workup3 workup4 Precipitate with deionized water workup3->workup4 product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate workup4->product

Caption: Synthesis workflow for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Potential Biological Activity and Signaling

While no specific biological activities have been reported for this compound, derivatives of the closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities. For instance, certain derivatives exhibited significant antiproliferative activity against breast cancer cell lines.

To illustrate a potential mechanism of action for such compounds, a hypothetical signaling pathway is presented below. This diagram is for illustrative purposes and is based on common targets in cancer therapy.

hypothetical_signaling_pathway cluster_cell Cancer Cell compound Thiophene Derivative (e.g., DDTD analog) receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Hypothetical signaling pathway for a thiophene derivative with anticancer activity.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its solubility profile and biological potential.

References

The Versatile Core: A Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a highly functionalized five-membered heterocyclic compound that has emerged as a versatile starting material in the synthesis of a wide array of novel heterocyclic systems. Its unique substitution pattern, featuring two hydroxyl groups and two methoxycarbonyl moieties on a thiophene core, provides multiple reactive sites for elaboration. This allows for the construction of diverse molecular architectures, including fused-ring systems and highly substituted thiophenes, which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 58416-04-9
Molecular Formula C₈H₈O₆S
Molecular Weight 232.21 g/mol
Melting Point 182 °C
Boiling Point 378.56 °C at 760 mmHg
Density 1.532 g/cm³
pKa 8.19 ± 0.20 (Predicted)

Synthesis of Functionalized Thiophenes

The reactivity of the hydroxyl groups of this compound allows for straightforward functionalization, such as alkylation, to produce derivatives with tailored electronic and physical properties. A prominent example is the synthesis of 3,4-alkoxy- and 3,4-alkylenedioxythiophene derivatives, which are valuable precursors to conducting polymers.

O-Alkylation to form 3,4-Ethylenedioxythiophene Derivatives

A well-established application of the dihydroxythiophene scaffold is the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives. While the following protocol utilizes the diethyl ester, the methodology is directly applicable to the dimethyl ester. This reaction proceeds via the formation of the disodium salt followed by alkylation with an appropriate dihaloalkane.

Step 1: Preparation of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt [1]

  • Charge a round-bottomed flask with methanol, diethyl thioglycolate, and diethyl oxalate.

  • Cool the mixture to 0°C.

  • Slowly add a solution of sodium methoxide in methanol over 2 to 3 hours, maintaining the temperature below 5°C.

  • Raise the temperature to 25-30°C over 1 hour and stir for an additional hour.

  • Heat the reaction mixture to reflux.

  • Cool the mixture to 25-30°C and filter the precipitate.

  • Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt.

Step 2: Alkylation to form 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid [1]

  • To a stirred suspension of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), add potassium carbonate (0.47 moles), dimethylformamide (1.0 L), and PEG-400 (20 g) at 25-30°C.

  • Stir the mixture at 25-30°C for 30 minutes.

  • Slowly raise the temperature to 120-135°C.

  • Add ethylene dichloride (1.176 mol) at this temperature and maintain for 5 hours.

  • Add a second portion of ethylene dichloride (1.176 mol) and monitor the reaction by HPLC until the starting material is consumed.

  • Distill off the DMF under vacuum below 120°C.

The following diagram illustrates the workflow for the synthesis of 3,4-ethylenedioxythiophene derivatives.

G Workflow for the Synthesis of EDOT Derivatives start Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate step1 Reaction with Sodium Methoxide in Methanol start->step1 intermediate1 Disodium Salt of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate step1->intermediate1 step2 Alkylation with Ethylene Dichloride in DMF with K2CO3 and PEG-400 intermediate1->step2 product 3,4-Ethylenedioxythiophene -2,5-dicarboxylic Acid Derivative step2->product

Caption: Synthesis of EDOT derivatives from the corresponding dihydroxythiophene.

Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are often associated with interesting photophysical and biological properties.

Synthesis of Thieno[3,4-b]pyrazines

Thieno[3,4-b]pyrazines are a class of electron-deficient heterocycles that have garnered attention for their applications in organic electronics as components of low band gap polymers.[2][3] The synthesis of these compounds can be achieved through the condensation of a 3,4-diaminothiophene derivative with a 1,2-dicarbonyl compound. While a direct condensation with this compound is not the typical route, the target molecule can be envisioned as a precursor to the necessary 3,4-diaminothiophene intermediate. A more direct, albeit different starting material-based, protocol is provided below for the synthesis of a thieno[3,4-b]pyrazine derivative.

  • Dissolve oxalyldibenzoate (1.00 eq.) and thiophene-3,4-diamine (1.05 eq.) in dry ethanol under a nitrogen atmosphere.

  • Stir the resulting suspension and reflux for 16 hours, monitoring the reaction by TLC.

  • Cool the dark green suspension to room temperature and filter to collect the product.

The logical relationship for a proposed synthesis of a thieno[3,4-b]pyrazine from this compound would involve the conversion of the hydroxyl groups to amino groups, followed by cyclization.

G Proposed Synthesis of Thieno[3,4-b]pyrazine start Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate step1 Conversion of Hydroxyl Groups to Amino Groups start->step1 intermediate1 Dimethyl 3,4-diaminothiophene- 2,5-dicarboxylate step1->intermediate1 step2 Cyclocondensation with a 1,2-Dicarbonyl Compound intermediate1->step2 product Thieno[3,4-b]pyrazine Derivative step2->product

Caption: Proposed synthetic route to thieno[3,4-b]pyrazines.

Curtius-like Rearrangement for the Synthesis of 2,5-Diamide-Substituted Heterocycles

This compound is a valuable reactant for Curtius-like rearrangement reactions.[1][4][5][6] This reaction provides a pathway to 2,5-diamide-substituted five-membered heterocycles, which are of interest in medicinal chemistry due to the diverse biological activities of aminothiophene derivatives.[4][5][7][8][9][10] The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.[11][12][13][14]

General Reaction Pathway

The general pathway for the Curtius rearrangement starting from a dicarboxylic acid derivative involves the formation of a diacyl azide, followed by rearrangement to a diisocyanate, and subsequent reaction with a nucleophile (e.g., water, alcohol, or amine) to yield the corresponding diamine, dicarbamate, or diurea derivative.

G General Curtius Rearrangement Pathway start 3,4-Dihydroxythiophene- 2,5-dicarboxylic Acid Derivative step1 Formation of Diacyl Azide start->step1 intermediate1 Diacyl Azide Intermediate step1->intermediate1 step2 Thermal Rearrangement (Loss of N2) intermediate1->step2 intermediate2 Diisocyanate Intermediate step2->intermediate2 step3 Reaction with Nucleophile (e.g., H2O, ROH, R2NH) intermediate2->step3 product 2,5-Diamide Substituted Thiophene Derivative step3->product

Caption: General pathway for the Curtius rearrangement.

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds accessible from this compound are prevalent in compounds with a wide range of biological activities, making this starting material particularly relevant for drug discovery and development.

2-Aminothiophene Derivatives

2-Aminothiophene derivatives, which can be synthesized via the Curtius rearrangement, are known to exhibit a diverse array of pharmacological properties.[4][5][7][8][10] These include:

  • Anticancer activity [9]

  • Antimicrobial and antifungal activity [5][9]

  • Anti-inflammatory properties

  • Enzyme inhibition [9]

  • Modulation of G-protein coupled receptors , such as positive allosteric modulators of the GLP-1 receptor[4]

The following diagram illustrates the potential therapeutic applications of 2-aminothiophene derivatives.

G Therapeutic Potential of 2-Aminothiophene Derivatives start 2-Aminothiophene Derivatives activity1 Anticancer start->activity1 activity2 Antimicrobial start->activity2 activity3 Anti-inflammatory start->activity3 activity4 Enzyme Inhibition start->activity4 activity5 GPCR Modulation start->activity5

Caption: Potential therapeutic applications of 2-aminothiophene derivatives.

Summary and Outlook

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of heterocyclic compounds. Its functional groups provide handles for diverse chemical transformations, including O-alkylation to form precursors for conducting polymers, and participation in Curtius-like rearrangements to yield biologically relevant 2,5-diamide-substituted thiophenes. Furthermore, it holds potential as a precursor for the synthesis of fused heterocyclic systems like thieno[3,4-b]pyrazines. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocycles with interesting properties and applications in both materials science and medicinal chemistry. Further research into direct cyclization reactions with various binucleophiles will undoubtedly expand the synthetic utility of this valuable starting material.

References

Unlocking the Potential of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate for Advanced Conductive Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of conductive polymers derived from the monomer Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This document collates available data, outlines detailed experimental protocols for related compounds, and provides a forward-looking perspective on the utility of this promising thiophene derivative.

Introduction: The Promise of Functionalized Polythiophenes

Polythiophenes are a well-established class of conductive polymers with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The functionalization of the thiophene ring at the 3 and 4 positions is a key strategy for tuning the electronic, optical, and processing properties of these materials. The introduction of dihydroxy and dicarboxylate functionalities, as in this compound, offers unique opportunities for post-polymerization modification, hydrogen bonding-induced self-assembly, and potential applications in biological and pharmaceutical contexts. While its diethyl ester counterpart is more commonly cited as a precursor to widely used monomers like 3,4-ethylenedioxythiophene (EDOT), the dimethyl ester presents a valuable building block in its own right.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is crucial for designing polymerization strategies and predicting the characteristics of the resulting polymer.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 58416-04-9[1][2]
Molecular Formula C₈H₈O₆S[1][2]
Molecular Weight 232.21 g/mol [1][2]
Melting Point 182 °C[1]
Boiling Point 378.558 °C at 760 mmHg[1]
Density 1.532 g/cm³[1]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[1]

Synthesis of the Monomer Precursor

The synthesis of dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates is typically achieved through a multi-step process starting from diethyl thioglycolate. The general pathway involves a condensation reaction, followed by alkylation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Alkylation cluster_product Product start1 Diethyl Thioglycolate condensation Hinsberg Condensation start1->condensation start2 Diethyl Oxalate start2->condensation intermediate Disodium Salt of Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate condensation->intermediate Sodium Methoxide alkylation Alkylation intermediate->alkylation Alkylating Agent product Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate alkylation->product

General synthesis workflow for dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates.
Experimental Protocol: Synthesis of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

This protocol is adapted from a procedure for the synthesis of the diethyl ester, which is a close analog of the target dimethyl ester.

  • Reaction Setup : Charge a round-bottomed flask with methanol, diethyl thioglycolate, and diethyl oxalate. Cool the mixture to 0°C.

  • Base Addition : Slowly add a solution of sodium methoxide to the flask over 2 to 3 hours, ensuring the temperature remains below 5°C.

  • Warming and Stirring : Raise the temperature to 25-30°C over 1 hour and stir for an additional hour at this temperature.

  • Reflux : Heat the reaction mixture to reflux.

  • Isolation : Cool the reaction mass to 25-30°C and filter the precipitate.

  • Washing and Drying : Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate.[3]

Polymerization of this compound

Direct polymerization of this compound to form a conductive polymer is not extensively documented. However, based on the polymerization of other 3,4-disubstituted thiophenes, both chemical and electrochemical oxidative polymerization methods are viable. The presence of the hydroxyl groups may necessitate the use of protecting groups prior to polymerization to prevent side reactions, or alternatively, could be exploited for specific polymerization chemistries.

Polymerization_Pathways cluster_chem Chemical Oxidative Polymerization cluster_electrochem Electrochemical Polymerization monomer Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate chem_poly Oxidant (e.g., FeCl₃) monomer->chem_poly electro_poly Applied Potential monomer->electro_poly chem_polymer Poly(dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate) chem_poly->chem_polymer electro_polymer Polymer Film on Electrode electro_poly->electro_polymer

Potential polymerization pathways for the monomer.
Hypothetical Experimental Protocol: Chemical Oxidative Polymerization

This protocol is a generalized procedure based on the oxidative polymerization of similar thiophene monomers.

  • Monomer Solution : Dissolve this compound in a suitable dry, inert solvent (e.g., chloroform, acetonitrile, or nitromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidant Solution : Prepare a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), in a compatible solvent.

  • Polymerization : Add the oxidant solution dropwise to the stirred monomer solution at a controlled temperature (typically ranging from 0°C to room temperature).

  • Reaction Time : Allow the reaction to proceed for a specified time, often several hours, during which the polymer precipitates.

  • Quenching : Quench the reaction by adding a non-solvent, such as methanol.

  • Purification : Filter the precipitated polymer and wash it extensively with methanol and other solvents to remove residual oxidant and oligomers. Further purification may involve Soxhlet extraction.

  • Drying : Dry the purified polymer under vacuum.

Properties of the Resulting Polymer

PropertyExpected Range/CharacteristicRationale based on Analogs
Conductivity Moderate to High (tunable by doping)The alkoxy groups in related polymers enhance conductivity. The hydroxyl groups in the target polymer could influence doping efficiency.
Solubility Potentially soluble in polar organic solventsThe ester and hydroxyl functionalities may enhance solubility compared to unsubstituted polythiophene.
Optical Properties Electrochromic behaviorPoly(3,4-dialkoxythiophene)s are known for their electrochromic properties, exhibiting color changes upon oxidation and reduction.
Thermal Stability GoodPolythiophenes generally exhibit good thermal stability.

Potential Applications, Including in Drug Development

The unique functional groups of this compound open up a range of potential applications beyond conventional electronics.

  • Sensors : The hydroxyl groups can serve as recognition sites for the detection of specific analytes through hydrogen bonding or covalent attachment of receptor molecules.

  • Drug Delivery : The polymer backbone could be functionalized with therapeutic agents via the hydroxyl or ester groups for controlled drug release applications. The inherent conductivity could also be utilized for electro-responsive drug delivery systems.

  • Biocompatible Coatings : The hydrophilic nature imparted by the hydroxyl and ester groups may improve the biocompatibility of the polymer, making it suitable for coating medical implants and devices.

  • Tissue Engineering : Conductive scaffolds can be used to stimulate cell growth and differentiation. The functional groups on this polymer could allow for the covalent attachment of cell adhesion peptides or other bioactive molecules.

Conclusion and Future Outlook

This compound is a promising yet underexplored monomer for the synthesis of functional conductive polymers. Its dihydroxy and dicarboxylate moieties provide valuable handles for tailoring the polymer's properties and for post-polymerization functionalization. While direct experimental data on its polymerization and the resulting polymer's properties are sparse, analogies with related poly(3,4-dialkoxythiophene)s suggest that it could yield materials with interesting electronic, optical, and biological properties. Further research into the controlled polymerization of this monomer and a thorough characterization of the resulting polymer are warranted to fully unlock its potential for advanced applications in organic electronics, sensing, and the life sciences. This guide provides a foundational framework for researchers to embark on the exploration of this versatile conductive polymer building block.

References

An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives and analogues. It covers their synthesis, physicochemical properties, and potential as therapeutic agents, with a focus on their anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Compound and Its Significance

This compound is a heterocyclic compound featuring a central thiophene ring substituted with two hydroxyl and two methoxycarbonyl groups. This core structure serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogues with diverse biological activities. The reactivity of the hydroxyl groups allows for the introduction of various functionalities, leading to compounds with potential applications in medicinal chemistry and materials science. In particular, derivatives of the thiophene-2,5-dicarboxylate core have shown promise as anticancer and antimicrobial agents.[1][2]

Physicochemical Properties

The physicochemical properties of the parent compound, this compound, are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing derivatives with improved pharmacokinetic profiles.

PropertyValueReference
CAS Number 58416-04-9[3][4]
Molecular Formula C₈H₈O₆S[3]
Molecular Weight 232.21 g/mol [3]
Melting Point 182 °C
Boiling Point 378.558 °C at 760 mmHg
Density 1.532 g/cm³
pKa 8.19 ± 0.20 (Predicted)
LogP 0.73250

Synthesis of Derivatives and Analogues

The synthesis of this compound and its analogues typically involves a multi-step process starting from simple precursors. The following sections detail the experimental protocols for the synthesis of the core compound and its key derivatives.

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

A common precursor for many derivatives is the diethyl ester. Its synthesis is achieved through a condensation reaction.[5]

Protocol:

  • Charge a round-bottomed flask with methanol and cool to 0°C.

  • Add diethyl thioglycolate and diethyl oxalate to the flask.

  • Slowly add a solution of sodium methoxide in methanol, maintaining the temperature below 5°C over 2 to 3 hours.

  • Raise the temperature to 25-30°C and stir for 1 hour.

  • Heat the reaction mixture to reflux.

  • Cool the reaction mass to 25-30°C and filter the precipitate.

  • Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.[5]

Synthesis of 3,4-Dialkoxythiophene-2,5-dicarboxylic Acid Derivatives

The hydroxyl groups of the thiophene core can be alkylated to produce 3,4-dialkoxy derivatives. The following is a general procedure for the synthesis of 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.[5]

Protocol:

  • To a stirred suspension of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), add potassium carbonate (0.47 moles), dimethylformamide (1.0 L), and PEG-400 (20 g) at 25-30°C.

  • Stir the mixture at 25-30°C for 30 minutes.

  • Slowly raise the temperature to 120-135°C.

  • Add ethylene dichloride (1.176 mol) at the same temperature and maintain for 5 hours.

  • Subsequent hydrolysis and decarboxylation steps can be performed to yield the final product.[5]

A similar Williamson ether synthesis can be employed for the preparation of 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester, with yields reported to be up to 90%.[6]

Biological Activities of Thiophene-2,5-dicarboxylate Analogues

While specific biological data for O-substituted derivatives of this compound are not extensively reported in publicly available literature, significant research has been conducted on N-substituted analogues, particularly diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives. These studies reveal potent anticancer and antimicrobial activities.

Anticancer Activity

Azomethine derivatives of DDTD have demonstrated significant antiproliferative activity against various human cancer cell lines. The IC₅₀ values for some of the most active compounds are summarized below.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2b T47D (Breast)2.3[1][2]
2c T47D (Breast)12.1[1][2]
2e T47D (Breast)13.2[1][2]
2k T47D (Breast)7.1[1][2]
2l T47D (Breast)8.6[1][2]
2j T47D (Breast)16.0[1][2]
Doxorubicin (DOX) T47D (Breast)15.5[1][2]

Note: Compound 2j also showed potent activity against MCF-7 (breast), Hela (cervical), and Ishikawa (endometrial) cancer cell lines.[1][2]

Antimicrobial Activity

The same series of DDTD derivatives was also screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundMicroorganismActivityReference
2j Staphylococcus aureus (Gram-positive)Highest effect[1][2]
2j Escherichia coli (Gram-negative)Highest effect[1][2]
2j Candida albicans (Fungi)Highest effect[1][2]

Mechanisms of Action in Cancer

Thiophene derivatives exert their anticancer effects through various mechanisms, targeting key cellular processes involved in tumor growth and proliferation. The following sections describe some of the identified signaling pathways and molecular targets.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several thiophene derivatives have been identified as potent inhibitors of VEGFR-2.

One such derivative, compound 14d (a thiophene-3-carboxamide), has been shown to have an IC₅₀ of 191.1 nM for VEGFR-2 inhibition.[7] Inhibition of VEGFR-2 blocks the downstream signaling cascade, including the phosphorylation of ERK and MEK, ultimately leading to reduced cell proliferation, migration, and tube formation.[7] Another thiophene derivative, 4c , exhibited potent VEGFR-2 inhibition with an IC₅₀ of 0.075 µM.[8]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiophene_Derivative Thiophene Derivative (e.g., 14d, 4c) Thiophene_Derivative->VEGFR2 Inhibits (IC50 = 0.075 - 0.191 µM) RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

VEGFR-2 Signaling Inhibition by Thiophene Derivatives.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. Several thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For example, compound DPP-21 , a 2-methylthieno[3,2-d]pyrimidine analogue, inhibits tubulin polymerization with an IC₅₀ of 2.4 µM.[9] Another thiophene derivative, 5b , also inhibits tubulin polymerization with an IC₅₀ of 8.21 µM.[10] These compounds bind to the colchicine-binding site on tubulin, preventing the formation of microtubules.

Tubulin_Inhibition cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Thiophene_Derivative Thiophene Derivative (e.g., DPP-21, 5b) Thiophene_Derivative->Tubulin Inhibits Polymerization (IC50 = 2.4 - 8.21 µM) Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin Polymerization Inhibition by Thiophene Derivatives.

Inhibition of Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and cell death, making them effective targets for cancer therapy.

Certain tetrahydrobenzo[b]thiophene derivatives have been designed as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). For instance, compound 3 in a recent study showed potent inhibitory activity against both Topo I and Topo II with IC₅₀ values of 25.26 nM and 10.01 nM, respectively.[11] These compounds are believed to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.

Topoisomerase_Inhibition cluster_0 DNA Replication & Transcription DNA Supercoiled DNA Topoisomerase Topoisomerase I/II DNA->Topoisomerase Binds Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Creates Nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to Thiophene_Derivative Thiophene Derivative (e.g., Compound 3) Thiophene_Derivative->Cleavage_Complex Stabilizes (Poison) (IC50 = 10.01 - 25.26 nM) Apoptosis Apoptosis DSB->Apoptosis

Topoisomerase Inhibition by Thiophene Derivatives.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for the key experiments cited in this guide for the evaluation of the biological activity of thiophene derivatives.

Anticancer Activity: MTT Assay for Cell Viability

Purpose: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the IC₅₀ value.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., T47D, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Thiophene derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the thiophene derivatives in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Purpose: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Thiophene derivatives (dissolved in DMSO)

  • Positive control (standard antibiotic, e.g., ampicillin)

  • Negative control (broth only)

  • Inoculum suspension adjusted to 0.5 McFarland standard

Protocol:

  • Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard the final 50 µL from the last well.

  • Prepare an inoculum of the microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental_Workflows cluster_0 Anticancer Activity (MTT Assay) cluster_1 Antimicrobial Activity (MIC Determination) A1 Seed Cancer Cells A2 Add Thiophene Derivatives A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Measure Absorbance A6->A7 A8 Calculate IC50 A7->A8 B1 Prepare Serial Dilutions of Thiophene Derivatives B2 Add Microbial Inoculum B1->B2 B3 Incubate (18-24h) B2->B3 B4 Observe for Growth B3->B4 B5 Determine MIC B4->B5

Experimental Workflows for Biological Evaluation.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic versatility of the thiophene core allows for the generation of diverse libraries of compounds for biological screening. While N-substituted analogues have demonstrated potent anticancer and antimicrobial activities, further investigation into O-substituted derivatives is warranted to fully explore the therapeutic potential of this scaffold.

Future research should focus on:

  • The synthesis and biological evaluation of a broader range of 3,4-dialkoxy and 3,4-diacyloxythiophene-2,5-dicarboxylate derivatives.

  • Quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective compounds.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways of the most active derivatives.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in preclinical models of cancer and infectious diseases.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of thiophene-based drug discovery.

References

An In-depth Technical Guide to the Safe Handling of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a chemical intermediate used in the synthesis of various organic compounds. Due to its classification as a skin and eye irritant, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 58416-04-9
Molecular Formula C₈H₈O₆S
Molecular Weight 232.21 g/mol [1]
Appearance Solid[2]
Melting Point 182 °C[1]
Boiling Point 378.558 °C at 760 mmHg[1][3]
Density 1.532 g/cm³[1][3]
Flash Point 182.745 °C[1][3]
Refractive Index 1.601[1][3]
Storage Temperature Room Temperature, keep in a dark, dry, and sealed container[1][2]

Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) as a skin and eye irritant. The following table outlines its hazard classification and associated precautionary statements.

GHS InformationDetails
Pictogram GHS07 (Exclamation Mark)[2][4]
Signal Word Warning [2][4]
Hazard Statements H315: Causes skin irritation.[2][4]H319: Causes serious eye irritation.[2][4]
Precautionary Statements P264: Wash hands thoroughly after handling.[2][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]P302+P352: IF ON SKIN: Wash with plenty of water.[2][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]P332+P313: If skin irritation occurs: Get medical advice/attention.[2][4]P337+P313: If eye irritation persists: Get medical advice/attention.[2][4]P362: Take off contaminated clothing and wash it before reuse.[2][4]

Toxicological Data: No specific quantitative toxicological data, such as LD50 values, are readily available in the public domain for this compound. Therefore, it should be handled with the care afforded to all potentially hazardous chemical irritants.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard operating procedures for handling chemical irritants and should be strictly followed when working with this compound.

Engineering Controls
  • Fume Hood: All work involving the handling of this compound, especially when generating dust or aerosols, must be conducted in a properly functioning chemical fume hood.[1][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory.[4][5] Safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A knee-length laboratory coat, long pants, and closed-toe shoes are required.[5] For procedures with a higher risk of splashing, a chemically resistant apron should be worn.

Handling and Storage
  • Minimization: Use the smallest quantity of the chemical necessary for the experiment.[2]

  • Containment: Transport the chemical in a sealed, properly labeled container within a secondary, shatter-proof container.

  • Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials.[1][2] Keep containers tightly closed when not in use.

Spill and Emergency Procedures
  • Spill Kit: An appropriate chemical spill kit should be readily available in the laboratory.

  • Small Spills: For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. The area should then be decontaminated.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.

  • First Aid - Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.

  • First Aid - Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • First Aid - Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • First Aid - Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Prep Preparation RiskAssess Risk Assessment Prep->RiskAssess 1. PPE Don PPE RiskAssess->PPE 2. Handling Chemical Handling PPE->Handling 3. InHood Work in Fume Hood Handling->InHood Cleanup Cleanup & Decontamination Handling->Cleanup 4. Spill Spill Handling->Spill Exposure Exposure Handling->Exposure Transport Transport in Secondary Containment InHood->Transport Weighing Weighing InHood->Weighing Reaction Reaction Setup InHood->Reaction Decon Decontaminate Glassware and Surfaces Cleanup->Decon Waste Dispose of Waste Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash Emergency Emergency Procedures Spill->Emergency Exposure->Emergency

Caption: A workflow diagram for the safe handling of chemical irritants.

References

An In-depth Technical Guide to the Storage of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS No. 58416-04-9), a key intermediate in the synthesis of various heterocyclic compounds and polymers. Proper storage is critical to maintain the purity, stability, and reactivity of this compound for research and development applications.

Core Storage Recommendations

Based on information from commercial suppliers and the chemical properties of the compound, the primary storage recommendations are to keep this compound in a dark place, sealed in a dry environment at room temperature.[1][2] The compound is a solid, typically a white to almost white powder or crystal.

Key Factors Influencing Stability

  • Oxidation: The electron-rich dihydroxythiophene core makes the compound susceptible to oxidation. Thiophene derivatives, in general, can be sensitive to oxidizing agents. It is therefore prudent to store it away from such agents.

  • Light: As recommended by suppliers, the compound should be stored in a dark place. This suggests a potential sensitivity to light, which could catalyze degradation.

  • Moisture: The presence of ester functional groups makes the compound potentially susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. Therefore, storage in a dry environment is crucial.

  • Temperature: While room temperature is generally recommended for the solid compound, high temperatures can accelerate decomposition. For long-term storage, particularly of high-purity material, colder temperatures may be considered. For instance, some thiophene carboxylate derivatives are recommended to be stored at -20°C for long-term stability.

Quantitative Storage Data

Currently, there is a lack of published quantitative data detailing the degradation rates of this compound under various storage conditions. The following table summarizes the qualitative information available.

ParameterRecommendationRationale
Temperature Room Temperature (for short-term)Supplier recommendation.[1][2]
Consider -20°C (for long-term)General best practice for preserving the stability of complex organic molecules.
Atmosphere Sealed in a dry environmentTo prevent hydrolysis of the ester groups and potential reactions with atmospheric moisture.[1][2]
Consider storage under an inert atmosphere (e.g., Argon, Nitrogen)To minimize the risk of oxidation of the dihydroxythiophene ring.
Light Keep in a dark placeTo prevent light-catalyzed degradation.[1][2]
Container Tightly sealed, opaque containerTo protect from moisture and light.

Experimental Protocols

No specific experimental protocols for determining the optimal storage conditions of this compound have been found in the literature. However, a general protocol for handling and preparing the compound for storage in a research setting is provided below.

Protocol for Handling and Storage Preparation

  • Environment: Handle the compound in a clean, dry area, preferably in a fume hood to avoid inhalation.

  • Dispensing: When dispensing the solid, use clean, dry spatulas and weighing boats. Minimize the time the primary container is open to the atmosphere.

  • Inert Atmosphere (Optional but Recommended for Long-Term Storage): For long-term storage, after dispensing the desired amount, flush the headspace of the container with a dry, inert gas such as argon or nitrogen before sealing.

  • Sealing: Ensure the container cap is tightly sealed to prevent the ingress of moisture and air. For extra protection, especially for long-term storage, the cap can be wrapped with parafilm.

  • Labeling: Clearly label the container with the compound name, CAS number, date received, and storage conditions.

  • Storage Location: Place the sealed container in a dark, designated storage area, such as a cabinet or desiccator, at the appropriate temperature.

Logical Workflow for Storage Condition Determination

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for this compound and similar chemical compounds.

G start Start: Assess Compound for Storage check_properties Review Chemical Properties (Functional Groups, Known Sensitivities) start->check_properties check_supplier_data Check Supplier Recommendations start->check_supplier_data is_sensitive Known Sensitivities? (e.g., to light, air, moisture) check_properties->is_sensitive check_supplier_data->is_sensitive protect_light Store in Dark/Opaque Container is_sensitive->protect_light Light Sensitive protect_air Store Under Inert Gas (Ar, N2) is_sensitive->protect_air Air/Oxidation Sensitive protect_moisture Store in Dry/Desiccated Environment is_sensitive->protect_moisture Moisture Sensitive storage_temp Determine Storage Temperature is_sensitive->storage_temp No Specific Sensitivities Noted protect_light->storage_temp protect_air->storage_temp protect_moisture->storage_temp room_temp Store at Room Temperature storage_temp->room_temp Short-term Use cold_storage Store at Low Temperature (-20°C) storage_temp->cold_storage Long-term Storage final_storage Final Storage Protocol room_temp->final_storage cold_storage->final_storage

Caption: A decision-making workflow for determining the appropriate storage conditions for a chemical compound.

Applications and Synthesis Context

This compound is a valuable reactant for Curtius-like rearrangement reactions used in the synthesis of 2,5-diamide-substituted five-membered heterocycles, including those based on thiophene, pyrrole, and furan ring systems. It also serves as a precursor for the synthesis of monomers like 3,4-alkylenedioxythiophenes, which are used to create electrochromic conducting polymers. The stability of this precursor is paramount to ensure the success and reproducibility of these synthetic routes.

References

Lack of Specific Theoretical and Computational Studies on Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The existing literature predominantly focuses on the synthetic applications of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, particularly in the creation of 3,4-ethylenedioxythiophene (EDOT) derivatives. Although computational methods like Density Functional Theory (DFT) are sometimes mentioned in the context of the resulting polymers, the foundational theoretical data for the monomeric unit itself—such as optimized geometry, electronic properties, and vibrational analysis—is not provided.

Consequently, it is not possible to present a detailed technical guide with quantitative data tables and specific experimental (computational) protocols as requested. However, this document will serve as a comprehensive guide to the types of theoretical and computational studies that would be conducted on this compound, based on standard methodologies applied to similar thiophene derivatives. This will provide researchers, scientists, and drug development professionals with a robust framework for initiating such studies.

A Framework for Theoretical and Computational Analysis of this compound

This section outlines the standard computational methodologies that would be employed to investigate the theoretical properties of this compound.

Molecular Structure and Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) methods.

Methodology:

  • Computational Method: Density Functional Theory (DFT) is a popular and accurate method for quantum chemical calculations. A common choice of functional would be B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost.

  • Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, would be selected. The 6-311++G(d,p) basis set is a robust choice that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

  • Software: Calculations would be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Hypothetical Data Presentation: The optimized geometrical parameters would be presented in a table format for clarity.

ParameterBond/Angle/DihedralCalculated Value (Å or °)
Bond Lengths C=C (thiophene ring)Value
C-S (thiophene ring)Value
C-C (ring to ester)Value
C=O (ester)Value
C-O (ester)Value
O-H (hydroxyl)Value
Bond Angles C-S-C (thiophene)Value
O=C-O (ester)Value
C-C-O (hydroxyl)Value
Dihedral Angles O=C-C=CValue
H-O-C-CValue

Note: The values in the table are placeholders as no specific computational data was found.

Visualization: The logical workflow for such a computational study can be visualized as follows:

computational_workflow start Define Molecular Structure dft Select DFT Functional (e.g., B3LYP) start->dft basis_set Choose Basis Set (e.g., 6-311++G(d,p)) start->basis_set geom_opt Perform Geometry Optimization dft->geom_opt basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize analysis Analyze Properties: - Geometrical Parameters - Electronic Properties - Vibrational Spectra verify_min->analysis  Proceed

Computational Workflow for Molecular Analysis
Electronic Properties Analysis

Understanding the electronic properties of a molecule is crucial for predicting its reactivity, stability, and potential applications in areas like organic electronics or drug design.

Key Parameters and Methodologies:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electrical transport properties.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge delocalization.

Hypothetical Data Presentation:

Electronic PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Note: The values in the table are placeholders.

Visualization: A diagram illustrating the relationship between key electronic properties derived from HOMO and LUMO energies.

electronic_properties cluster_derived Derived Chemical Reactivity Descriptors HOMO HOMO Energy (EH) IP Ionization Potential (I) I ≈ -EH HOMO->IP Gap Energy Gap (ΔE) ΔE = EL - EH HOMO->Gap Potential Chemical Potential (μ) μ = (EH + EL) / 2 HOMO->Potential LUMO LUMO Energy (EL) EA Electron Affinity (A) A ≈ -EL LUMO->EA LUMO->Gap LUMO->Potential Hardness Chemical Hardness (η) η = (EL - EH) / 2 Gap->Hardness Softness Chemical Softness (S) S = 1 / (2η) Hardness->Softness Electrophilicity Electrophilicity Index (ω) ω = μ² / (2η) Hardness->Electrophilicity Potential->Electrophilicity

Relationship of Electronic Properties
Vibrational Analysis

A frequency calculation would be performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Methodology: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The results can be compared with experimental spectroscopic data if available.

Hypothetical Data Presentation:

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν(O-H) stretchValueValueValueHydroxyl group stretching
ν(C=O) stretchValueValueValueEster carbonyl stretching
ν(C=C) stretchValueValueValueThiophene ring stretching
δ(C-H) bendValueValueValueMethyl group bending
ν(C-S) stretchValueValueValueThiophene ring C-S stretching

Note: The values in the table are placeholders.

Conclusion

While direct theoretical and computational studies on this compound are not currently available in the scientific literature, this guide provides a comprehensive framework for how such an investigation would be conducted. The methodologies outlined, including DFT for geometry optimization and the analysis of electronic and vibrational properties, are standard practices in computational chemistry. The resulting data would provide valuable insights into the molecular structure, stability, reactivity, and spectroscopic signatures of this compound, which would be highly beneficial for researchers in materials science, organic chemistry, and drug development. The absence of such a study highlights a potential area for future research.

Methodological & Application

Synthesis of Poly(alkoxythiophene)s from Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(3,4-dialkoxythiophene)s, a class of conducting polymers with significant potential in bioelectronics, sensing, and drug delivery systems. The synthesis originates from the versatile starting material, Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Introduction

Poly(3,4-dialkoxythiophene)s are highly attractive conducting polymers due to their exceptional electrical, optical, and chemical properties.[1][2] The electron-donating nature of the 3,4-alkoxy groups enhances the polymerization process, promotes stereoregularity, and increases the effective conjugation along the polymer backbone.[1][2] This family of polymers, with poly(3,4-ethylenedioxythiophene) (PEDOT) as its most prominent member, offers a unique combination of conductivity, stability, and processability.[1] By varying the alkoxy side chains, the physicochemical properties of the resulting polymers can be finely tuned for specific applications.

The synthetic route described herein is a reliable four-step process commencing with the alkylation of this compound, followed by hydrolysis, decarboxylation to yield the 3,4-dialkoxythiophene monomer, and subsequent polymerization.[3]

Synthetic Workflow

The overall synthetic pathway from the starting material to the final polymer is depicted below. This multi-step process allows for the introduction of various alkoxy side chains, enabling the synthesis of a library of polymers with tailored properties.

SynthesisWorkflow Start Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate Alkylated Dimethyl 3,4-dialkoxy- thiophene-2,5-dicarboxylate Start->Alkylated 1. Alkylation (Williamson Ether Synthesis) R-X, K2CO3, DMF Diacid 3,4-Dialkoxythiophene- 2,5-dicarboxylic Acid Alkylated->Diacid 2. Hydrolysis (e.g., NaOH, H2O/EtOH) Monomer 3,4-Dialkoxythiophene Monomer Diacid->Monomer 3. Decarboxylation (Microwave, Ag2CO3/AcOH) Polymer Poly(3,4-dialkoxythiophene) Monomer->Polymer 4. Polymerization (e.g., FeCl3, Chloroform)

Figure 1. Overall synthetic workflow for poly(alkoxythiophene)s.

Experimental Protocols

The following protocols provide detailed methodologies for each key step in the synthesis. Safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, should be observed throughout.

Protocol 1: Alkylation of this compound

This protocol describes the Williamson ether synthesis to introduce alkoxy side chains onto the thiophene ring. The procedure is adapted from a method for the diethyl ester and a patent for the dimethyl ester.[2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Phase-transfer catalyst (e.g., PEG-400 or a Gemini cationic quaternary ammonium salt) (optional, but recommended for higher yields)[2][3]

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 - 3.0 eq) and the phase-transfer catalyst (0.05 - 0.1 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (2.2 - 2.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][3]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold deionized water to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis of Dimethyl 3,4-dialkoxythiophene-2,5-dicarboxylate

This step converts the diester into the corresponding dicarboxylic acid, a necessary precursor for decarboxylation.

Materials:

  • Dimethyl 3,4-dialkoxythiophene-2,5-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the Dimethyl 3,4-dialkoxythiophene-2,5-dicarboxylate (1.0 eq) in a mixture of ethanol (or methanol) and water in a round-bottom flask.

  • Add a solution of NaOH or KOH (2.5 - 3.0 eq) in water to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. A precipitate of the dicarboxylic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts.

  • Dry the 3,4-dialkoxythiophene-2,5-dicarboxylic acid product in a vacuum oven.

Protocol 3: Decarboxylation of 3,4-Dialkoxythiophene-2,5-dicarboxylic Acid

This protocol utilizes an efficient microwave-assisted method to remove the carboxylic acid groups and yield the desired 3,4-dialkoxythiophene monomer.[1] This method avoids the use of hazardous solvents like quinoline and significantly reduces reaction times.[1]

Materials:

  • 3,4-Dialkoxythiophene-2,5-dicarboxylic acid

  • Silver(I) carbonate (Ag₂CO₃)

  • Acetic acid (AcOH)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, place the 3,4-dialkoxythiophene-2,5-dicarboxylic acid (1.0 eq) and silver(I) carbonate (catalytic amount, e.g., 0.1 eq).

  • Add DMSO as the solvent.

  • Stir the mixture for 5 minutes at room temperature.

  • Add acetic acid (catalytic amount, e.g., 0.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 120-150 °C for 20-30 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude monomer can be purified by column chromatography on silica gel to yield the pure 3,4-dialkoxythiophene.

Protocol 4: Chemical Oxidative Polymerization of 3,4-Dialkoxythiophene Monomers

This protocol describes a common method for polymerizing 3,4-dialkoxythiophene monomers using ferric chloride (FeCl₃) as an oxidant.[4]

Materials:

  • 3,4-Dialkoxythiophene monomer

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform or chlorobenzene

  • Methanol

  • Ammonia solution (for de-doping, if required)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the 3,4-dialkoxythiophene monomer in anhydrous chloroform.

  • In a separate flask, prepare a solution or suspension of anhydrous FeCl₃ (typically 2.5-4.0 eq) in anhydrous chloroform.

  • Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction mixture will typically turn dark blue or black, indicating polymerization.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours.[6]

  • To terminate the polymerization, pour the reaction mixture into a large volume of methanol. The polymer will precipitate.

  • Collect the polymer by filtration.

  • Wash the polymer repeatedly with methanol to remove any remaining oxidant and oligomers until the filtrate is colorless.

  • To obtain the neutral (de-doped) polymer, the polymer can be washed with an ammonia solution.

  • Dry the final poly(3,4-dialkoxythiophene) product under vacuum.

Data Presentation

The properties of the synthesized poly(alkoxythiophene)s are highly dependent on the reaction conditions, particularly the oxidant-to-monomer ratio during polymerization. The following table summarizes typical data obtained from the solid-state oxidative polymerization of a dimethoxy-substituted terthiophene, which serves as a model for 3,4-dialkoxythiophene systems.[4][7]

Polymer Sample[FeCl₃]/[Monomer] RatioMₙ ( g/mol )Mₙ ( g/mol )PDIYield (%)Conductivity (S/cm)
Poly(TMT)12:13,4004,3001.21471.2 x 10⁻³
Poly(TMT)24:13,6004,4001.22733.2 x 10⁻³
Poly(TMT)38:13,5004,4001.26814.5 x 10⁻³

Data adapted from the solid-state polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT).[7] Mₙ = Number-average molecular weight, Mₙ = Weight-average molecular weight, PDI = Polydispersity Index.

As observed, increasing the oxidant-to-monomer ratio can lead to higher yields and increased electrical conductivity.[7] However, molecular weight may not change significantly with this parameter alone.[7] The molecular weight of polythiophenes is a critical parameter that influences charge transport and, consequently, the electrical conductivity of the material.[8]

Characterization

A logical workflow for the characterization of the synthesized monomers and polymers is presented below.

CharacterizationWorkflow Monomer 3,4-Dialkoxythiophene Monomer NMR NMR (1H, 13C) (Structure Verification) Monomer->NMR FTIR_M FTIR (Functional Groups) Monomer->FTIR_M MS Mass Spectrometry (Molecular Weight) Monomer->MS Polymer Poly(3,4-dialkoxythiophene) GPC GPC (Mn, Mw, PDI) Polymer->GPC UVVis UV-Vis Spectroscopy (Conjugation, Bandgap) Polymer->UVVis CV Cyclic Voltammetry (Redox Properties) Polymer->CV Conductivity Four-Point Probe (Electrical Conductivity) Polymer->Conductivity

Figure 2. Characterization workflow for monomers and polymers.

Applications in Drug Development and Research

Poly(alkoxythiophene)s, particularly PEDOT and its derivatives, are of significant interest in the biomedical field. Their conductivity, stability, and biocompatibility make them suitable for a range of applications:

  • Biosensors: These polymers can act as transducer materials in biosensors, converting biological recognition events into measurable electrical signals.[9]

  • Drug Delivery: The ability to undergo redox switching allows for the controlled release of entrapped drug molecules through electrical stimulation.

  • Tissue Engineering: Conductive scaffolds made from these polymers can provide electrical cues to stimulate cell growth and differentiation, particularly for neural and cardiac tissues.

  • Bio-integrated Electronics: Their mechanical flexibility and biocompatibility enable the development of implantable and wearable electronic devices for monitoring physiological signals.[9]

The synthetic protocols provided here offer a robust platform for researchers to develop novel poly(alkoxythiophene)s with tailored side chains and properties, paving the way for advanced applications in drug development and biomedical research.

References

Application Notes and Protocols for the Polymerization of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the monomer Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and a proposed method for its subsequent polymerization. Thiophene-based polymers are of significant interest due to their electronic properties and potential applications in various fields, including as conductive materials and in the development of novel drug delivery systems.

Monomer: this compound

Properties and Characteristics

This compound is a thiophene derivative that can serve as a monomer for the synthesis of polyesters.[1][2] Its properties are summarized in the table below.

PropertyValue
CAS Number 58416-04-9
Molecular Formula C8H8O6S
Molecular Weight 232.21 g/mol [1]
Melting Point 182 °C[1]
Boiling Point 378.558 °C at 760 mmHg[1]
Density 1.532 g/cm³[1]
Storage Keep in a dark place, sealed in dry conditions, at room temperature[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Disodium Salt

This protocol is adapted from the synthesis of the diethyl analog and describes the condensation reaction to form the disodium salt of the monomer.[3]

Materials:

  • Dimethyl thioglycolate

  • Dimethyl oxalate

  • Sodium methoxide solution

  • Methanol

  • Round bottom flask

  • Stirrer

  • Cooling bath

  • Reflux condenser

Procedure:

  • Charge a round bottom flask with methanol, dimethyl thioglycolate, and dimethyl oxalate.

  • Cool the mixture to 0°C using a cooling bath.

  • Slowly add the sodium methoxide solution over 2 to 3 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, raise the temperature to 25-30°C and stir for 1 hour.

  • Increase the temperature to reflux and maintain for a specified time to complete the reaction.

  • Cool the reaction mixture to 25-30°C.

  • Filter the resulting precipitate.

  • Wash the residue with methanol.

  • Dry the product at 60-70°C to obtain the disodium salt of this compound.[3]

To obtain the free dihydroxy monomer, the disodium salt can be neutralized with a suitable acid.

monomer_synthesis reagents Dimethyl thioglycolate + Dimethyl oxalate + Methanol cooling Cool to 0°C reagents->cooling naome Add Sodium Methoxide (< 5°C, 2-3h) cooling->naome warm_stir Warm to 25-30°C Stir for 1h naome->warm_stir reflux Reflux warm_stir->reflux cool_filter Cool and Filter reflux->cool_filter wash_dry Wash with Methanol and Dry (60-70°C) cool_filter->wash_dry product Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Disodium Salt wash_dry->product

Caption: Workflow for the synthesis of the monomer disodium salt.

Protocol 2: Proposed Melt Polycondensation for Polyester Synthesis

Direct polymerization of this compound has not been extensively reported. The following is a proposed two-stage melt polycondensation protocol, a common method for synthesizing aromatic polyesters.[4] This protocol uses a diol, such as 1,6-hexanediol, to react with the dihydroxy groups of the thiophene monomer, forming a polyester.

Materials:

  • This compound

  • 1,6-Hexanediol (or other suitable diol)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst

  • Polymerization reactor equipped with a stirrer, nitrogen inlet, and vacuum connection

Reaction Conditions:

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature 180-220°C230-270°C
Pressure Atmospheric (under N₂ flow)High Vacuum (<1 Torr)
Duration 1-2 hours2-4 hours
Catalyst Antimony trioxideAntimony trioxide

Procedure:

  • Charging the Reactor: Charge the polymerization reactor with this compound, 1,6-hexanediol (in a desired molar ratio, e.g., 1:1.2), and the catalyst (e.g., 200-300 ppm).

  • Stage 1: Esterification:

    • Heat the reactor to 180-220°C under a slow stream of nitrogen.

    • Maintain this temperature for 1-2 hours to carry out the esterification reaction, during which methanol will be distilled off.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 230-270°C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of excess diol and other volatile byproducts.

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Extrusion:

    • Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure.

    • Cool the polymer strand in a water bath and pelletize for further analysis.

polymerization_workflow charge Charge Reactor: Monomer + Diol + Catalyst heat1 Heat to 180-220°C (Atmospheric Pressure, N₂) charge->heat1 charge->heat1 distill Methanol Distills Off heat1->distill heat2 Increase Temperature to 230-270°C heat1->heat2 vacuum Apply High Vacuum (<1 Torr) heat2->vacuum viscosity Monitor Melt Viscosity vacuum->viscosity extrude Extrude and Pelletize Polymer cluster_stage1 cluster_stage1 cluster_stage2 cluster_stage2 cluster_stage2->extrude

Caption: Proposed workflow for melt polycondensation.

Protocol 3: Polymer Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the disappearance of hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Expected Polymer Characteristics:

PropertyExpected Range/Value
Molecular Weight (Mw) 20,000 - 50,000 g/mol
Polydispersity Index (PDI) 2.0 - 3.0
Glass Transition Temp. (Tg) Dependent on diol used
Melting Temperature (Tm) Dependent on diol and crystallinity
Thermal Stability (TGA) Decomposition onset > 300°C

Note: These are expected values based on similar aromatic polyesters and may vary depending on the specific reaction conditions and comonomers used.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound and a proposed protocol for its polymerization into a polyester. The characterization techniques outlined will allow for a thorough analysis of the resulting polymer. The development of novel thiophene-based polymers holds promise for various applications, and these protocols offer a starting point for further research and development in this area.

References

Application Notes and Protocols for the Reaction of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a versatile heterocyclic compound. Its derivatives are key intermediates in the synthesis of electrochromic conducting polymers and materials for electro-optic components.[1][2] Specifically, this thiophene derivative is a precursor for producing 3,4-alkylene dioxythiophene monomers.[1] Furthermore, various functionalized thiophenes have demonstrated significant potential in medicinal chemistry, exhibiting anticancer and antimicrobial properties.[3]

The conversion of the hydroxyl groups of this compound to other functional groups is a critical step in the synthesis of novel derivatives for materials science and drug discovery. The reaction with thionyl chloride (SOCl₂) is a standard method for replacing hydroxyl groups with chlorine atoms. This protocol details the presumed reaction to synthesize Dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate, a potentially valuable building block for further chemical modifications.

Chemical Properties and Data

A summary of the physical and chemical properties of the reactant and the expected product is provided below.

Table 1: Physical and Chemical Properties of Reactant and Product

PropertyThis compoundDimethyl 3,4-dichlorothiophene-2,5-dicarboxylate (Predicted)2,5-Dichloro-3,4-thiophenedicarboxylic acid (Related Compound)
CAS Number 58416-04-9[4][5]Not available36217-24-0[6]
Molecular Formula C₈H₈O₆S[4][5]C₈H₆Cl₂O₄SC₆H₂Cl₂O₄S[6]
Molecular Weight 232.21 g/mol [4][5]269.11 g/mol 241.05 g/mol [6]
Melting Point 182 °C[4][5]Not available205-206 °C[6]
Boiling Point 378.56 °C at 760 mmHg[4]Not available392.7 °C (Predicted)[6]
Appearance White powder[5]Not availableNot available

Reaction Scheme and Mechanism

The reaction of this compound with thionyl chloride is expected to proceed via a nucleophilic substitution mechanism. The hydroxyl groups, which are part of an enol system, attack the sulfur atom of thionyl chloride.[7] This is followed by the displacement of a chloride ion and the subsequent collapse of the intermediate to form the chloro-substituted thiophene, releasing sulfur dioxide and hydrochloric acid as byproducts.[8]

Caption: Reaction of this compound with thionyl chloride.

Experimental Protocol

This protocol is a general guideline and may require optimization. The reaction of enol hydroxyl groups with thionyl chloride can be slower than that of alcohols.[7]

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet/drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography (if necessary)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9] All operations should be performed in a well-ventilated fume hood.

  • The reaction evolves toxic gases (SO₂ and HCl).[8] Ensure the gas outlet is connected to a proper scrubbing system (e.g., a bubbler with a sodium hydroxide solution).

  • Wear appropriate PPE at all times.

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound.

    • Add an anhydrous solvent (e.g., toluene, approximately 10-20 mL per gram of substrate).

  • Addition of Reagents:

    • Under a nitrogen atmosphere, slowly add an excess of thionyl chloride (2-5 equivalents) to the stirred suspension at room temperature. A significant excess of thionyl chloride can also serve as the solvent.

    • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. The use of DMF can accelerate the formation of acid chlorides and may be effective here.[10]

  • Reaction:

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed.[10]

    • The crude residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly and carefully pour the solution into a beaker containing ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acidic components. Caution: This step is exothermic and will release gas.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for the synthesis of Dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate.

G A Setup Reaction Flask with Reactant and Anhydrous Solvent B Slowly Add Thionyl Chloride and Catalytic DMF A->B C Heat to Reflux and Monitor by TLC B->C D Cool to Room Temperature C->D E Remove Excess Thionyl Chloride (Rotary Evaporator) D->E F Dissolve Residue in Organic Solvent E->F G Neutralize with Saturated NaHCO₃ Solution F->G H Separate and Extract with Organic Solvent G->H I Wash, Dry, and Concentrate Organic Layers H->I J Purify Crude Product (Recrystallization or Chromatography) I->J

Caption: Experimental workflow for the chlorination of this compound.

Potential Applications and Further Research

The resulting Dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate can serve as a versatile intermediate for the synthesis of a wide range of novel thiophene derivatives through nucleophilic substitution reactions at the chlorine-bearing carbons. These derivatives could be explored for their potential in:

  • Materials Science: As monomers for the synthesis of novel conducting polymers with tailored electronic properties.

  • Drug Development: As scaffolds for the development of new therapeutic agents, leveraging the known biological activities of other thiophene-containing molecules.[3]

Further research could focus on optimizing the reaction conditions to improve yields and minimize side products. Additionally, the exploration of the reactivity of the dichlorinated product will be crucial for its application in various fields.

References

Application Notes and Protocols for Thiophene Derivatives in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on High-Performance Organic Field-Effect Transistors (OFETs)

Introduction

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding widespread application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their popularity stems from their excellent charge transport properties, environmental stability, and the ability to tune their electronic characteristics through synthetic modification.

While "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" is a valuable precursor in the synthesis of some thiophene-based materials, it is not typically employed as the active semiconductor layer in electronic devices. A prominent example of a high-performance thiophene derivative is [1]benzothieno[3,2-b][1]benzothiophene (BTBT) and its derivatives. These materials have demonstrated high charge carrier mobilities and excellent stability, making them ideal candidates for advanced electronic applications.

This document provides detailed application notes and protocols for the fabrication and characterization of OFETs using a representative BTBT derivative as the active semiconductor layer.

Material Properties and Performance Data

The performance of an OFET is highly dependent on the properties of the organic semiconductor used. The following table summarizes key performance parameters for a representative high-performance p-channel OFET based on a solution-processable BTBT derivative.

ParameterValueConditions
Hole Mobility (μ) > 10 cm²/VsSolution-shearing deposition
On/Off Current Ratio > 10⁶Ambient conditions
Threshold Voltage (Vth) < -1 VTop-gate, bottom-contact architecture
Substrate Temperature 90-120 °CDuring solution-shearing
Solvent Toluene, Tetralin, or MesityleneFor solution preparation
Concentration 5-10 mg/mLFor solution preparation

Experimental Protocols

Synthesis of a Representative Thiophene-Based Polymer Donor for Organic Solar Cells

While this compound serves as a foundational building block, a more complex polymer is typically used in the active layer of an organic solar cell. A common example is the copolymerization of a thiophene derivative with another aromatic unit. Below is a general protocol for the synthesis of a donor-acceptor copolymer.

Materials:

  • 2,5-bis(trimethylstannyl)thiophene (Monomer A)

  • Dibrominated acceptor monomer (e.g., a benzothiadiazole derivative) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

  • Anhydrous chlorobenzene (solvent)

Procedure:

  • In a nitrogen-filled glovebox, dissolve Monomer A (1 eq), Monomer B (1 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq) in anhydrous chlorobenzene.

  • Stir the mixture at 100-120 °C for 24-48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Filter the precipitate and wash with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Collect the chloroform fraction and precipitate the polymer again in methanol.

  • Dry the final polymer product under vacuum.

Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a top-gate, bottom-contact OFET using a solution-processable BTBT derivative.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Substrate)

  • Gold (Au) for source/drain electrodes

  • Solution-processable BTBT derivative

  • Organic solvent (e.g., toluene)

  • Cytop™ as the gate dielectric

  • Aluminum (Al) for the gate electrode

Device Fabrication Workflow:

OFET_Fabrication cluster_substrate Substrate Preparation cluster_electrodes Electrode Deposition cluster_semiconductor Semiconductor Deposition cluster_dielectric_gate Dielectric and Gate Deposition cluster_characterization Device Characterization Substrate_Cleaning Substrate Cleaning (Sonication in Acetone, IPA) Plasma_Treatment O₂ Plasma Treatment Substrate_Cleaning->Plasma_Treatment Electrode_Patterning Photolithography/Shadow Mask Plasma_Treatment->Electrode_Patterning Au_Deposition Thermal Evaporation of Au (50 nm) Electrode_Patterning->Au_Deposition Lift_Off Lift-Off in Acetone Au_Deposition->Lift_Off Solution_Prep Prepare BTBT Solution (e.g., 10 mg/mL in Toluene) Lift_Off->Solution_Prep Spin_Coating Spin-Coating of BTBT Solution Solution_Prep->Spin_Coating Annealing Thermal Annealing (120 °C) Spin_Coating->Annealing Dielectric_Deposition Spin-Coating of Cytop™ Annealing->Dielectric_Deposition Dielectric_Annealing Thermal Annealing (100 °C) Dielectric_Deposition->Dielectric_Annealing Gate_Deposition Thermal Evaporation of Al (80 nm) through Shadow Mask Dielectric_Annealing->Gate_Deposition Electrical_Measurement Measure Transfer and Output Characteristics Gate_Deposition->Electrical_Measurement

Caption: Workflow for the fabrication of a top-gate, bottom-contact OFET.

Detailed Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with oxygen plasma to improve the surface wettability.

  • Source/Drain Electrode Fabrication:

    • Pattern the source and drain electrodes using standard photolithography or a shadow mask.

    • Deposit a 50 nm layer of gold (Au) by thermal evaporation.

    • Perform a lift-off process in acetone to define the electrodes.

  • Semiconductor Deposition:

    • Prepare a solution of the BTBT derivative in an appropriate organic solvent (e.g., 10 mg/mL in toluene).

    • Deposit the organic semiconductor layer by spin-coating the solution onto the substrate.

    • Anneal the film at a temperature optimized for the specific material (e.g., 120 °C) to promote crystalline film formation.

  • Gate Dielectric and Gate Electrode Deposition:

    • Spin-coat a layer of Cytop™ as the top-gate dielectric.

    • Anneal the dielectric layer according to the manufacturer's specifications (e.g., 100 °C).

    • Deposit an 80 nm layer of aluminum (Al) through a shadow mask to define the gate electrode.

  • Device Characterization:

    • Measure the transfer and output characteristics of the fabricated OFET in ambient air using a semiconductor parameter analyzer.

Characterization of Thiophene-Based Organic Solar Cells

For organic solar cells, the performance is evaluated based on several key parameters obtained from current density-voltage (J-V) measurements under simulated solar illumination.

ParameterSymbolDescriptionTypical Values for Thiophene-Based Cells
Power Conversion Efficiency PCE (%)The overall efficiency of converting light energy to electrical energy.5-15%
Open-Circuit Voltage Voc (V)The maximum voltage available from a solar cell at zero current.0.6 - 0.9 V
Short-Circuit Current Density Jsc (mA/cm²)The current density through the solar cell when the voltage is zero.10 - 25 mA/cm²
Fill Factor FF (%)The ratio of the maximum power from the solar cell to the product of Voc and Jsc.60 - 75%

Logical Relationship for OSC Performance:

OSC_Performance cluster_materials Material Properties cluster_device Device Parameters cluster_performance Overall Performance HOMO_LUMO HOMO/LUMO Energy Levels Voc Open-Circuit Voltage (Voc) HOMO_LUMO->Voc Determines Absorption Absorption Spectrum Jsc Short-Circuit Current (Jsc) Absorption->Jsc Influences Mobility Charge Carrier Mobility Mobility->Jsc Influences FF Fill Factor (FF) Mobility->FF Influences PCE Power Conversion Efficiency (PCE) Voc->PCE Jsc->PCE FF->PCE

Caption: Relationship between material properties and OSC performance.

Disclaimer: These protocols provide a general framework. Optimal conditions may vary depending on the specific thiophene derivative, substrate, and equipment used. It is recommended to perform systematic optimization of parameters for best results.

References

Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This thiophene derivative is a valuable building block in the development of conductive polymers and other functional organic materials. The synthesis is based on a Dieckmann-type condensation reaction between dimethyl thiodiglycolate and dimethyl oxalate, utilizing sodium methoxide as a base. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to the preparation and characterization of this key intermediate.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a monomer precursor for electroactive polymers. The synthesis of this compound is a critical step in the development of novel materials with applications in electronics, sensors, and biomedical devices. The procedure outlined below is an adaptation of established methods for the synthesis of analogous dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates, providing a reliable pathway to the target molecule.

Reaction Scheme

The synthesis proceeds via a base-catalyzed intramolecular cyclization of dimethyl thiodiglycolate with dimethyl oxalate, a variant of the Dieckmann condensation. The proposed reaction mechanism involves the formation of an enolate intermediate, followed by nucleophilic attack and subsequent elimination to form the thiophene ring.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Molecular FormulaC₈H₈O₆S
Molecular Weight232.21 g/mol
Melting Point182 °C
AppearanceLight-colored solid
Purity (typical)>98% (by GC)
Yield (expected)65-75%

Experimental Protocol

Materials:

  • Dimethyl thiodiglycolate (C₆H₁₀O₄S)

  • Dimethyl oxalate (C₄H₆O₄)

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous methanol (200 mL).

  • Base Addition: Carefully add sodium methoxide (2.5 equivalents) to the methanol while stirring.

  • Reactant Addition: In the dropping funnel, prepare a mixture of dimethyl thiodiglycolate (1.0 equivalent) and dimethyl oxalate (1.1 equivalents).

  • Reaction: Add the mixture from the dropping funnel to the sodium methoxide solution dropwise over a period of 1 hour, maintaining the temperature at 25-30 °C. After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to neutralize the mixture to a pH of approximately 2-3.

  • Precipitation: Add deionized water (200 mL) to the neutralized mixture to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Experimental Workflow

experimental_workflow Synthesis Workflow of this compound A 1. Reagent Preparation - Sodium methoxide in methanol - Dimethyl thiodiglycolate - Dimethyl oxalate B 2. Reaction - Dropwise addition of reactants - Reflux for 4-6 hours A->B Condensation C 3. Workup - Cooling and neutralization with HCl - Precipitation with water B->C Quenching D 4. Isolation - Vacuum filtration - Washing with cold water C->D Isolation E 5. Drying - Vacuum oven at 50-60 °C D->E Drying F 6. Purification (Optional) - Recrystallization or Column Chromatography E->F Purification G Final Product This compound E->G F->G

Caption: Synthesis workflow diagram.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium methoxide is a corrosive and moisture-sensitive reagent. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme caution.

  • Organic solvents are flammable. Avoid open flames.

Application Note: Analysis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed analytical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Due to the absence of a specific validated method in the public domain, this protocol is a recommended starting point based on the physicochemical properties of the target analyte and general chromatographic principles for similar molecular structures. The proposed method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a robust foundation for method development and validation in research and quality control environments.

Introduction

This compound is a thiophene derivative with potential applications in organic synthesis and materials science.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. This document outlines a detailed protocol for a reverse-phase HPLC method tailored for this compound, addressing the need for a standardized analytical procedure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for HPLC method development.

PropertyValueReference
Molecular Formula C8H8O6S[1][2]
Molecular Weight 232.21 g/mol [1][2]
Melting Point 182 °C[1]
Predicted pKa 8.19 ± 0.20[1]
Predicted logP 0.73250[1]

The predicted pKa suggests that the compound will be in its neutral form at a pH below 8, making reverse-phase chromatography an ideal separation technique. The moderate logP value indicates that it will have adequate retention on a non-polar stationary phase like C18.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade) with an acidic modifier like formic acid or phosphoric acid.

  • Standard: A reference standard of this compound of known purity.

  • Solvents: Methanol (HPLC grade) and Water (HPLC grade) for sample and standard preparation.

Chromatographic Conditions

Based on the properties of the analyte and similar compounds, the following starting conditions are proposed.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis scan (a starting point of 254 nm is common for aromatic compounds)
Injection Volume 10 µL
Run Time 10 minutes (adjust as necessary)

Note: The mobile phase composition is a starting point and should be optimized to achieve a suitable retention time and peak shape. A gradient elution may be necessary if impurities with significantly different polarities are present.

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Development and Validation Considerations
  • Wavelength Selection: Dissolve the analyte in the mobile phase and perform a UV-Vis scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Mobile Phase Optimization: Adjust the ratio of acetonitrile to water to achieve a retention time of approximately 3-7 minutes. The percentage of organic solvent can be increased to decrease retention time or decreased to increase it. The addition of an acid like formic acid helps to suppress the ionization of the hydroxyl groups and improve peak shape.

  • Validation Parameters: Once the method is optimized, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Development Method Development (Mobile Phase, Flow Rate, etc.) HPLC_System->Method_Development Data_Acquisition Data Acquisition Method_Development->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a foundational HPLC method for the analysis of this compound. The proposed reverse-phase method with UV detection is a logical starting point that can be further optimized and validated for specific research, development, or quality control needs. The detailed protocol and workflow are intended to guide researchers and scientists in establishing a reliable analytical procedure for this compound.

References

Application Note: 1H and 13C NMR Analysis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. It includes predicted spectral data based on the molecular structure, a comprehensive experimental protocol for sample preparation and data acquisition, and visualizations to aid in the interpretation of the results. This information is valuable for the characterization and quality control of this compound in research and development settings.

Introduction

This compound is a symmetrical thiophene derivative with applications as a building block in the synthesis of conducting polymers and other functional materials.[1][2][3] Accurate structural elucidation and purity assessment are crucial for its use in these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the predicted ¹H and ¹³C NMR spectral data for this compound and a standardized protocol for its analysis.

Predicted NMR Spectral Data

Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The predicted chemical shifts are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
19.0 - 11.0Singlet2HHydroxyl Protons (-OH)
2~3.9Singlet6HMethyl Protons (-OCH₃)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to exhibit four signals corresponding to the unique carbon environments in the molecule:

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~52Methyl Carbons (-OCH₃)
2~115Thiophene Carbons (C2, C5)
3~150Thiophene Carbons (C3, C4)
4~165Carbonyl Carbons (C=O)

Experimental Protocol

This section outlines a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

  • If necessary, gently warm the sample to aid dissolution.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum. Typical parameters include:

    • Number of scans: 16-64

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

  • Acquire the ¹³C NMR spectrum. Typical parameters include:

    • Number of scans: 1024 or more

    • Pulse program: Proton-decoupled

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the logical relationship of the NMR signals to the corresponding atoms.

molecular_structure cluster_thiophene This compound cluster_substituents C2 C2 C3 C3 C2->C3 COOCH3_2 COOCH3 C2->COOCH3_2 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 S1 S C5->S1 COOCH3_5 COOCH3 C5->COOCH3_5 S1->C2

Caption: Molecular structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire 1H Spectrum Acquire 1H Spectrum Lock and Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Reference Spectra Reference Spectra Phase and Baseline Correction->Reference Spectra Integration and Peak Picking Integration and Peak Picking Reference Spectra->Integration and Peak Picking

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides essential information for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data and the detailed experimental protocol will aid researchers in the structural verification and quality assessment of this important chemical intermediate. The provided visualizations offer a clear representation of the molecular structure and the analytical workflow.

References

Application Notes and Protocols: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This versatile heterocyclic compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

Introduction to this compound

This compound is a polysubstituted thiophene derivative that holds significant promise as a precursor in pharmaceutical synthesis. The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The dihydroxy and dicarboxylate functionalities at the 2, 3, 4, and 5 positions of the thiophene ring offer multiple reaction sites for chemical modification, enabling the creation of diverse molecular architectures for drug discovery.

The dihydroxy groups can be readily alkylated or acylated, while the ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. This chemical versatility allows for the synthesis of a wide range of compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis of the Precursor

Experimental Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

This protocol describes the condensation reaction of diethyl thioglycolate and diethyl oxalate to form the thiophene ring.

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Methanol

  • Sodium methoxide solution

Procedure:

  • Charge a round-bottomed flask with diethyl thioglycolate and diethyl oxalate in methanol.

  • Cool the mixture to 0°C.

  • Slowly add a solution of sodium methoxide over 2-3 hours, maintaining the temperature below 5°C.

  • After the addition is complete, raise the temperature to 25-30°C and stir for 1 hour.

  • Heat the reaction mixture to reflux and maintain for a specified time (monitoring by TLC is recommended).

  • Cool the reaction mixture to 25-30°C to allow for precipitation.

  • Filter the precipitate and wash with cold methanol.

  • Dry the solid under vacuum at 60-70°C to obtain the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.[1]

To obtain the target dimethyl ester, methyl thioglycolate and dimethyl oxalate would be used as starting materials, following a similar procedure.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

The polysubstituted thiophene scaffold is a key component in the development of various kinase inhibitors, which are a major class of anticancer drugs. The following section details a representative synthetic application of a 3,4-disubstituted thiophene dicarboxylate derivative in the preparation of a potential kinase inhibitor.

Rationale for Targeting Kinases

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiophene-based compounds have been shown to be effective kinase inhibitors.

Synthetic Scheme for a Thiophene-Based Kinase Inhibitor

The following is a representative, multi-step synthesis to illustrate how a precursor like this compound could be elaborated into a more complex, biologically active molecule. This hypothetical scheme is based on established chemical transformations of the thiophene core.

G A Dimethyl 3,4-dihydroxy thiophene-2,5-dicarboxylate B Dimethyl 3,4-dialkoxy thiophene-2,5-dicarboxylate A->B Alkylation (e.g., R-X, base) C 3,4-Dialkoxythiophene- 2,5-dicarboxylic acid B->C Hydrolysis (e.g., NaOH, H2O) D 3,4-Dialkoxythiophene- 2,5-dicarbonyl chloride C->D Chlorination (e.g., SOCl2) E N2,N5-diaryl-3,4-dialkoxy thiophene-2,5-dicarboxamide (Target Kinase Inhibitor) D->E Amidation (e.g., Ar-NH2, base)

Caption: Synthetic pathway from the precursor to a target kinase inhibitor.

Experimental Protocol: Synthesis of a Thiophene-Based Kinase Inhibitor (Representative)

Step 1: Alkylation of the Dihydroxy Thiophene

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride) and stir.

  • Add an alkylating agent (e.g., an alkyl halide) and heat the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Hydrolysis of the Diester

  • Dissolve the dialkoxy diester from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Filter the solid, wash with water, and dry.

Step 3: Formation of the Diacyl Chloride

  • Suspend the dicarboxylic acid from Step 2 in an inert solvent (e.g., dichloromethane or toluene).

  • Add thionyl chloride or oxalyl chloride, along with a catalytic amount of DMF.

  • Stir the reaction at room temperature or with gentle heating until the solid dissolves and gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude diacyl chloride.

Step 4: Amidation to the Final Product

  • Dissolve the diacyl chloride from Step 3 in an aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and add a solution of the desired aniline or amine and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Derivatives of substituted thiophene dicarboxylates have shown promising biological activities, particularly as anticancer and anti-inflammatory agents.

Anticancer Activity

Thiophene-based compounds have been investigated as inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinases (JNK).

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Signaling Cascade Signaling Cascade EGFR->Signaling Cascade Transcription Transcription Signaling Cascade->Transcription Thiophene Derivative Thiophene-based Kinase Inhibitor Thiophene Derivative->Signaling Cascade Inhibition Proliferation Proliferation Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a thiophene derivative.

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives are often attributed to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Arachidonic Acid Arachidonic Acid COX/LOX Enzymes COX/LOX Enzymes Arachidonic Acid->COX/LOX Enzymes Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX Enzymes->Prostaglandins/Leukotrienes Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation Thiophene Derivative Thiophene-based Inhibitor Thiophene Derivative->COX/LOX Enzymes Inhibition

Caption: Inhibition of COX/LOX pathways by a thiophene derivative.

Quantitative Data

While specific quantitative data for derivatives of this compound is limited in the public domain, the following table presents the anticancer activity of closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives against various cancer cell lines, demonstrating the potential of this scaffold.

CompoundT47D (IC₅₀, µM)MCF-7 (IC₅₀, µM)HeLa (IC₅₀, µM)Ishikawa (IC₅₀, µM)
2b 2.36.1>5045.6
2c 12.123.531.4>50
2e 13.219.829.741.2
2i 14.921.4>50>50
2j 16.018.221.333.1
2k 7.111.335.829.5
2l 8.613.741.238.4
Doxorubicin 15.517.619.324.8

Data adapted from a study on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives.[2][3] The compounds listed are azomethine derivatives of the parent diaminothiophene.

Conclusion

This compound is a highly functionalized and versatile precursor for the synthesis of a wide array of potential pharmaceutical compounds. Its utility in constructing complex molecules, particularly those with kinase inhibitory and anti-inflammatory activities, makes it a valuable starting material for drug discovery and development programs. Further exploration of the chemical space accessible from this precursor is warranted to uncover novel therapeutic agents.

References

Application Notes and Protocols: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in the Synthesis of Functional Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a versatile building block in the synthesis of functional dyes. The inherent electronic properties of the thiophene core, coupled with the reactive dihydroxy and dicarboxylate functionalities, make this compound an attractive starting material for the development of novel chromophores with applications in materials science and biomedical research.

Introduction

This compound is a highly functionalized thiophene derivative that serves as a valuable precursor in organic synthesis.[1][2][3][4] Its electron-rich thiophene ring and the presence of hydroxyl and ester groups allow for a variety of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures, including functional dyes.[4] Thiophene-based dyes are of significant interest due to their tunable photophysical properties and environmental stability.[5] This document outlines a representative synthetic route to a functional azo dye starting from this compound, including detailed experimental procedures.

Synthetic Strategy: Thiophene-Based Azo Dye Synthesis

A plausible and common strategy for the synthesis of functional dyes from aromatic or heteroaromatic precursors is through the formation of azo compounds. This involves the diazotization of an amino group on the thiophene ring, followed by coupling with an electron-rich aromatic partner. The general workflow is depicted below.

Azo Dye Synthesis Workflow A Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate B Protection of Hydroxyl Groups A->B e.g., Acylation C Nitration B->C HNO3/H2SO4 D Reduction of Nitro Group C->D e.g., SnCl2/HCl E Diazotization D->E NaNO2/HCl F Azo Coupling with N,N-dimethylaniline E->F G Deprotection F->G e.g., Hydrolysis H Final Azo Dye G->H

Caption: General workflow for the synthesis of a thiophene-based azo dye.

Experimental Protocols

The following protocols are representative methods for the key transformations in the synthesis of a thiophene-based azo dye.

Protocol 1: Protection of Hydroxyl Groups (Acetylation)

This step is crucial to prevent unwanted side reactions of the hydroxyl groups during subsequent nitration and diazotization steps.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine (2.5 eq) and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford Dimethyl 3,4-diacetoxythiophene-2,5-dicarboxylate.

Protocol 2: Nitration of the Thiophene Ring

This protocol introduces a nitro group onto the thiophene ring, which will subsequently be reduced to an amine for diazotization.

Materials:

  • Dimethyl 3,4-diacetoxythiophene-2,5-dicarboxylate

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Standard glassware

Procedure:

  • Carefully add Dimethyl 3,4-diacetoxythiophene-2,5-dicarboxylate (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated H₂SO₄ and fuming HNO₃.

  • Maintain the temperature below 5 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven.

Protocol 3: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, the precursor for the diazonium salt.

Materials:

  • Nitrated thiophene derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Standard glassware

Procedure:

  • Suspend the nitrated thiophene derivative (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl to the suspension.

  • Heat the mixture to reflux for 3-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

Protocol 4: Diazotization and Azo Coupling

This is the key chromophore-forming step.

Materials:

  • Amino-thiophene derivative

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium acetate

  • Ice-salt bath

  • Standard glassware

Procedure:

  • Dissolve the amino-thiophene derivative (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

  • In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a dilute HCl solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

  • Add a solution of sodium acetate to adjust the pH to 4-5.

  • A colored precipitate of the azo dye will form.

  • Continue stirring for 1-2 hours at 0-5 °C.

  • Collect the dye by vacuum filtration, wash with cold water, and dry.

Protocol 5: Deprotection of Hydroxyl Groups (Hydrolysis)

The final step to reveal the dihydroxy functionality of the dye.

Materials:

  • Protected azo dye

  • Hydrochloric acid or Sodium hydroxide solution

  • Methanol or Ethanol

  • Standard glassware

Procedure:

  • Dissolve the protected azo dye in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of HCl or NaOH.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a suitable acid or base.

  • The deprotected dye may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purify the final dye by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes expected data for the synthesis of a thiophene-based azo dye. Note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.

StepProductExpected Yield (%)M.p. (°C)λmax (nm)
1Dimethyl 3,4-diacetoxythiophene-2,5-dicarboxylate85-95130-135N/A
2Nitrated diacetoxythiophene derivative70-80150-155N/A
3Amino diacetoxythiophene derivative60-75140-145N/A
4Protected Azo Dye75-90>200450-550
5Final Azo Dye80-95>250480-600

Logical Relationship of Synthetic Steps

The sequence of reactions is critical for the successful synthesis of the target dye. The logical flow ensures that the functional groups are manipulated in the correct order to achieve the desired final product.

Synthetic Logic node_start Starting Material Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate node_p Protection (Prevents side reactions) node_start->node_p node_n Nitration (Introduces N for amine) node_p->node_n node_r Reduction (Forms reactive amine) node_n->node_r node_d Diazotization & Coupling (Forms chromophore) node_r->node_d node_dp Deprotection (Restores hydroxyls) node_d->node_dp node_end Final Functional Dye node_dp->node_end

Caption: Logical flow of the synthetic sequence.

These protocols and notes provide a foundational guide for utilizing this compound in the synthesis of functional dyes. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and applications.

References

Application Notes and Protocols for the Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the efficient preparation of these versatile heterocyclic compounds.

Introduction

Thiophene-2,5-dicarboxylic acid and its derivatives are important building blocks in medicinal chemistry and materials science.[1] Specifically, this compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds, including those used in the development of conductive polymers and as reactants in Curtius-like rearrangement reactions.[2][3] The 3,4-dihydroxy substitution pattern offers a unique platform for further functionalization, making this scaffold particularly attractive for creating diverse molecular architectures.

The core synthetic strategy for the 3,4-dihydroxythiophene-2,5-dicarboxylate scaffold involves a condensation reaction between a thioglycolate derivative and an oxalate ester. Subsequent modifications can be performed on the hydroxyl and ester functionalities to generate a library of derivatives.

Synthesis of the Core Scaffold: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

The synthesis of the dimethyl ester typically proceeds through the formation of the corresponding diethyl ester, which is then either used directly for derivatization or can be transesterified. The initial condensation reaction is a variation of the Hinsberg thiophene synthesis.

Experimental Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

This protocol is adapted from procedures involving the condensation of diethyl thioglycolate and diethyl oxalate.[4]

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium methoxide or Sodium ethoxide

  • Anhydrous Methanol or Ethanol

Procedure:

  • In a round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide (2.57 mol) in anhydrous ethanol (1200 mL) under an inert atmosphere.[5]

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of diethyl thioglycolate (0.514 mol) and diethyl oxalate (1.28 mol) in ethanol.[5]

  • Add the solution of thioglycolate and oxalate dropwise to the cooled sodium ethoxide solution over a period of 2-3 hours, ensuring the temperature remains below 5°C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30°C) and stir for 1 hour.[4]

  • Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature. The disodium salt of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate will precipitate.[4]

  • Filter the resulting yellow solid, wash with cold ethanol, and dry to obtain the disodium salt.[5]

Experimental Protocol: Acidification to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Materials:

  • Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Suspend the dried disodium salt in water to form a slurry.

  • Slowly add HCl to acidify the mixture to a pH of 2.5-3.0, which will cause the free dihydroxy thiophene to precipitate.[6]

  • Filter the resulting white solid, wash with deionized water, and dry under vacuum to yield Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.[5][6] A yield of approximately 60-65% can be expected.[5][6]

Synthesis of this compound

While direct synthesis from dimethyl thioglycolate and dimethyl oxalate is possible, transesterification of the diethyl ester is a common alternative. For the purpose of these notes, we will focus on derivatization from the core scaffold, which can be applied to either the diethyl or dimethyl ester. The preparation of the dimethyl ester can also be achieved by following the above protocols using the corresponding methyl reagents.

Derivatization Reactions

The Dimethyl (or Diethyl) 3,4-dihydroxythiophene-2,5-dicarboxylate scaffold provides two primary sites for derivatization: the 3- and 4-hydroxyl groups and the 2- and 5-ester groups.

O-Alkylation of the Hydroxyl Groups

A significant application of this scaffold is the synthesis of 3,4-alkylenedioxythiophene derivatives, which are precursors to conductive polymers like PEDOT.[4]

This protocol describes the Williamson ether synthesis to form the ethylenedioxy bridge.[7]

Materials:

  • This compound

  • 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane)

  • Potassium carbonate (K2CO3)

  • Phase transfer catalyst (e.g., Gemini cationic quaternary ammonium salt)

  • Organic solvent (e.g., DMF or DMSO)

Procedure:

  • To a reaction flask, add this compound (1 part), 1,2-dihaloethane (1-2 parts), K2CO3 (1-3 parts), and the phase transfer catalyst in an organic solvent.[7]

  • Heat the mixture to 80-100°C and stir for 3-5 hours.[7]

  • After the reaction is complete (monitored by TLC), cool the mixture and recover the organic solvent under reduced pressure.

  • Add water to the residue and stir. The product will precipitate.

  • Filter the solid, wash with water, and dry to obtain the 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid dimethyl ester. Yields of up to 90% have been reported with this method.[7]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of the core scaffold and a key derivative.

CompoundStarting MaterialsMolar Ratio (Starting Material:Reagent 1:Reagent 2)SolventYield (%)Reference
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylateDiethyl thioglycolate, Diethyl oxalate, Sodium ethoxide1 : 2.5 : 5Ethanol60-65[5][6]
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid dimethyl esterThis compound, 1,2-dichloroethane, K2CO31 : 2 : 3DMF~91[7]

Visualized Workflows

General Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from starting materials to the core scaffold and a key derivative.

cluster_0 Step 1: Condensation cluster_1 Step 2: Acidification cluster_2 Step 3: O-Alkylation (Derivatization) Diethyl thioglycolate Diethyl thioglycolate Disodium Salt Disodium Salt Diethyl thioglycolate->Disodium Salt Diethyl oxalate Diethyl oxalate Diethyl oxalate->Disodium Salt Base (NaOEt) Base (NaOEt) Base (NaOEt)->Disodium Salt Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt->Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate PEDOT precursor 3,4-Ethylenedioxythiophene -2,5-dicarboxylate Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate->PEDOT precursor HCl HCl HCl->Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate 1,2-dihaloethane 1,2-dihaloethane 1,2-dihaloethane->PEDOT precursor K2CO3 K2CO3 K2CO3->PEDOT precursor

Caption: Synthetic pathway for this compound derivatives.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the synthesis and purification steps.

start Start Materials condensation Condensation Reaction start->condensation precipitation Precipitation of Disodium Salt condensation->precipitation filtration1 Filtration & Washing precipitation->filtration1 acidification Acidification with HCl filtration1->acidification precipitation2 Precipitation of Dihydroxy Thiophene acidification->precipitation2 filtration2 Filtration & Drying precipitation2->filtration2 product Final Product (Core Scaffold) filtration2->product derivatization Derivatization Reactions (e.g., O-Alkylation) product->derivatization final_derivative Final Derivative derivatization->final_derivative

Caption: Logical workflow of the synthesis and purification process.

References

Application Notes and Protocols: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in materials science, which is predominantly as a key precursor for the synthesis of 3,4-ethylenedioxythiophene (EDOT) and its derivatives. These monomers are subsequently polymerized to create highly functional conducting polymers with broad applications in organic electronics.

Introduction: A Versatile Building Block for Conducting Polymers

This compound is a crucial starting material in the multi-step synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer for the widely used conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). The functionalization of the thiophene ring with hydroxyl groups and ester moieties makes it an ideal platform for chemical modification, leading to a variety of EDOT derivatives with tailored properties. These materials are integral to the development of advanced electronic and bioelectronic devices.

Key Application: Synthesis of EDOT and Functionalized Derivatives

The primary role of this compound is as a precursor in the synthesis of EDOT and its functionalized analogs. This process generally involves two key transformations: the formation of the ethylenedioxy bridge and the subsequent removal of the carboxylate groups.

Synthesis of 3,4-Ethylenedioxythiophene (EDOT)

The synthesis of EDOT from a dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylate typically follows a four-step process: condensation, alkylation, hydrolysis, and decarboxylation.[1]

Experimental Protocol: Synthesis of EDOT

Step 1: Preparation of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt [1]

  • Charge a round-bottomed flask with methanol, diethyl thioglycolate, and diethyl oxalate.

  • Cool the mixture to 0°C.

  • Slowly add a sodium methoxide solution over 2-3 hours, maintaining the temperature below 5°C.

  • After the addition is complete, raise the temperature to 25-30°C over 1 hour and stir for an additional hour.

  • Heat the reaction mixture to reflux.

  • Cool the mixture to 25-30°C and filter to collect the precipitate.

  • Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate.

Step 2: Preparation of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid [1]

  • To a stirred suspension of the disodium salt from Step 1 (1.2 moles), add potassium carbonate (0.47 moles), dimethylformamide (1.0 L), and PEG-400 (20 g) at 25-30°C.

  • Stir the mixture for 30 minutes at 25-30°C.

  • Slowly raise the temperature to 120-135°C.

  • Add ethylene dichloride (1.176 mol) at this temperature and maintain the reaction for 5 hours.

  • This step involves the alkylation to form the ethylenedioxy bridge, followed by in-situ or subsequent hydrolysis to the dicarboxylic acid.

Step 3: Decarboxylation to Yield EDOT [2]

  • The resulting 2,5-dicarboxy-3,4-ethylenedioxythiophene is then decarboxylated.

  • This is typically achieved by heating the compound in a high-boiling point solvent such as quinoline in the presence of a copper catalyst.

Synthesis_of_EDOT cluster_0 Step 1: Condensation cluster_1 Step 2: Alkylation & Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl thioglycolate + Diethyl oxalate B Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt A->B  NaOCH3,  Methanol C 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid B->C  1,2-Dichloroethane,  K2CO3, DMF, Heat D 3,4-Ethylenedioxythiophene (EDOT) C->D  Quinoline, Cu,  Heat

Synthesis pathway of 3,4-Ethylenedioxythiophene (EDOT).
Synthesis of Hydroxymethyl-EDOT (EDOT-OH)

Functionalized EDOT derivatives, such as those with hydroxyl groups, are valuable for post-polymerization modification and for creating biocompatible interfaces.

Experimental Protocol: Synthesis of Hydroxymethyl-EDOT [3]

Step 1: Synthesis of 2-hydroxymethyl-2,3-dihydrothieno[3,4-b][2]dioxine-5,7-dicarboxylic acid methyl ester

  • Under a nitrogen atmosphere and shielded from light, add 133.5g of this compound, 72.9g of glycerol, and 311.6g of triphenylphosphine to 534g of tetrahydrofuran.

  • Add 206.9g of diethyl azodicarboxylate at room temperature.

  • Heat the mixture to 60°C and stir for 16 hours.

  • Perform reduced pressure distillation to obtain a primary oil.

  • Add diethyl ether for pulping, filter to remove solids, and concentrate the filtrate to obtain the product.

Step 2: Saponification

  • Add the product from Step 1 to a strong aqueous alkali solution to adjust the pH to 12-14.

  • Heat to 60-120°C and stir for 2-5 hours.

  • After the reaction, acidify with a strong aqueous acid to a pH of 2-3 to precipitate the solid.

  • Filter, wash with water, and dry the solid to obtain 2-hydroxymethyl-2,3-dihydrothieno[3,4-b][2]dioxine-5,7-dicarboxylic acid.

Step 3: Decarboxylation

  • Add the product from Step 2 and a catalyst to an organic solvent.

  • Heat to 120-180°C for 2-6 hours.

  • Perform reduced pressure distillation to obtain hydroxymethyl-EDOT.

Application in Conducting Polymers: Electropolymerization of EDOT Derivatives

The synthesized EDOT monomers can be polymerized, most commonly through electrochemical methods, to form thin, conductive polymer films on electrode surfaces. These films have a wide range of applications, including in electrochromic devices, sensors, and as electrode materials in supercapacitors.

Experimental Protocol: Electropolymerization of an EDOT Derivative [4][5][6]

  • Electrolyte Preparation: Prepare a solution of the EDOT monomer (e.g., 10-14 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) or lithium perchlorate (LiClO₄)) in a suitable organic solvent such as acetonitrile or dichloromethane.[4][5][6]

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., ITO-coated glass or a metal electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or Ag wire).

  • Electropolymerization:

    • Immerse the electrodes in the electrolyte solution.

    • Apply a constant potential (potentiostatic) or cycle the potential between defined limits (potentiodynamic) to the working electrode. For example, a constant potential of 0.9 V can be applied for a set duration (e.g., 5 to 60 minutes) to grow the polymer film.[5][6]

    • Alternatively, cyclic voltammetry can be used, for instance, by scanning the potential. With an increasing number of cycles, the polymer film deposits and grows on the working electrode.[4]

  • Post-Polymerization Treatment: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

Electropolymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A EDOT Monomer Solution + Supporting Electrolyte C Apply Potential (Potentiostatic or Potentiodynamic) A->C B Three-Electrode Cell (Working, Counter, Reference) B->C D Polymer Film Growth on Working Electrode C->D E Rinse with Solvent D->E F Characterization & Device Fabrication E->F

Experimental workflow for the electropolymerization of EDOT derivatives.

Performance Data of Materials Derived from EDOT

Polymers derived from EDOT and its functionalized counterparts exhibit excellent performance in various applications, particularly in electrochromic devices. The following table summarizes key performance metrics for several PEDOT-based electrochromic polymers.

Polymer SystemOptical Contrast (%)Switching Time (s)Coloration Efficiency (cm²/C)Wavelength (nm)
P4BD-EDOT~23< 0.5189.61100
P3BD-EDOT16.87< 0.5250.4780-900
P(EDOT-co-Pr)31.68 - 45.961.54 - 2.23350 - 507Not Specified
PEDOT52 (after 10,000s)Not SpecifiedNot SpecifiedNot Specified
P(EDOT1-co-Pr3)91 (retained after 10,000s)Not SpecifiedNot SpecifiedNot Specified

Data sourced from references[7][8].

Logical Relationship: From Monomer Structure to Material Properties

The versatility of this compound as a precursor allows for the synthesis of a wide array of EDOT-based monomers. The structure of these monomers directly influences the properties of the resulting conducting polymers.

Structure_Property_Relationship cluster_monomer Monomer Synthesis & Functionalization cluster_polymer Polymerization cluster_properties Material Properties cluster_applications Applications Start This compound Monomer EDOT & Functionalized EDOT Derivatives Start->Monomer Func Introduction of Functional Groups (-OH, -COOH, etc.) Monomer->Func Polymer Conducting Polymer (e.g., PEDOT) Func->Polymer Props Tunable Properties: - Conductivity - Optical Properties - Biocompatibility - Solubility Polymer->Props Apps - Electrochromic Devices - Organic Solar Cells - Biosensors - Supercapacitors Props->Apps

From precursor to application: tuning material properties.

References

Application Notes and Protocols: Reaction Kinetics and Mechanism of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a key intermediate in the synthesis of various functionalized thiophene derivatives, most notably in the production of 3,4-ethylenedioxythiophene (EDOT) and its analogues. These compounds are precursors to conducting polymers like PEDOT, which have widespread applications in electronics, energy storage, and biomedical devices. Understanding the reaction kinetics and mechanisms involving this thiophene derivative is crucial for optimizing synthetic routes, improving yields, and designing novel materials.

Reaction Mechanism: Williamson Ether Synthesis

The conversion of this compound and a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) into 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid dimethyl ester proceeds via a Williamson ether synthesis. This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

The proposed mechanism involves the following steps:

  • Deprotonation: In the presence of a base, such as potassium carbonate (K₂CO₃), the hydroxyl groups of the this compound are deprotonated to form a more nucleophilic thiolate or alkoxide-like species.

  • Nucleophilic Attack: The resulting nucleophile then attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane in a concerted SN2 fashion, displacing a halide ion as the leaving group.[2][3]

  • Intramolecular Cyclization: Following the initial intermolecular reaction, a second intramolecular SN2 reaction occurs. The remaining deprotonated hydroxyl group attacks the other carbon atom of the halo-ethyl intermediate, displacing the second halide ion and forming the stable five-membered ethylenedioxy ring.

This reaction is often facilitated by a phase transfer catalyst, which helps to transport the ionic nucleophile from the solid or aqueous phase to the organic phase where the electrophile is dissolved.[4]

Mechanistic Diagram

Williamson_Ether_Synthesis Thiophene This compound Nucleophile Deprotonated Thiophene (Nucleophile) Thiophene->Nucleophile Deprotonation Base Base (e.g., K₂CO₃) Dihaloethane 1,2-Dihaloethane (X-CH₂CH₂-X) Intermediate Halo-ethyl Intermediate Nucleophile->Intermediate SN2 Attack Product 3,4-Ethylenedioxythiophene-2,5- dicarboxylic acid dimethyl ester Intermediate->Product Intramolecular Cyclization (SN2)

Caption: Proposed Williamson Ether Synthesis Mechanism.

Experimental Protocols

The following protocols are derived from published synthetic methods for the preparation of 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid dimethyl ester from this compound.

Protocol 1: Synthesis using 1,2-Dichloroethane and a Phase Transfer Catalyst

This protocol is adapted from a patented method and is suitable for industrial production due to its high yield.[4]

Materials:

  • This compound

  • 1,2-Dichloroethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Gemini cationic quaternary ammonium salt (Phase Transfer Catalyst)

  • Dimethylformamide (DMF)

  • Water

Equipment:

  • Reaction flask with a stirrer and heating mantle

  • Condenser

  • Vacuum evaporator

  • Filtration apparatus

Procedure:

  • To a reaction flask, add this compound (0.5 mol), 1,2-dichloroethane (1.0 mol), anhydrous potassium carbonate (1.5 mol), the Gemini cationic quaternary ammonium salt phase transfer catalyst, and DMF.[4]

  • Stir the mixture and heat to 80°C for 5 hours.[4]

  • After the reaction is complete, recover the DMF by vacuum evaporation.[4]

  • Cool the remaining reaction mixture and add water.

  • Stir the mixture for 30 minutes, then collect the solid product by suction filtration.[4]

  • Dry the filter cake at 80°C for 3 hours to obtain the final product.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation reactants 1. Add Reactants: - this compound - 1,2-Dichloroethane - K₂CO₃ - Phase Transfer Catalyst - DMF heat 2. Heat to 80°C for 5 hours with stirring reactants->heat evap 3. Vacuum evaporate DMF heat->evap cool 4. Cool residue and add water evap->cool stir 5. Stir for 30 minutes cool->stir filter 6. Suction filtration stir->filter dry 7. Dry product at 80°C filter->dry product Final Product: 3,4-Ethylenedioxythiophene-2,5- dicarboxylic acid dimethyl ester dry->product

Caption: Workflow for Synthesis Protocol 1.

Quantitative Data Summary

Direct kinetic data for the reactions of this compound are not extensively reported. However, the following table summarizes the reaction conditions and reported yields from various synthetic protocols, which can serve as a basis for reaction optimization.

ParameterProtocol 1[4]Protocol 2[4]Protocol 3[4]
Starting Thiophene This compoundThis compoundThis compound
Haloalkane 1,2-Dichloroethane1,2-Dibromoethane1,2-Dibromoethane
Base Anhydrous K₂CO₃Anhydrous K₂CO₃Anhydrous K₂CO₃
Solvent DMFDMFDMSO
Catalyst Gemini Cationic Quaternary Ammonium SaltGemini Cationic Quaternary Ammonium SaltGemini Cationic Quaternary Ammonium Salt
Temperature 80°C90°C90°C
Reaction Time 5 hours5 hours5 hours
Reported Yield 90.6%92.9%87.9%

Conclusion

The primary reaction of this compound is its conversion to 3,4-ethylenedioxythiophene derivatives through a Williamson ether synthesis. This SN2 reaction is well-established and can be performed with high yields under relatively mild conditions, particularly with the use of a phase transfer catalyst. While detailed kinetic studies are lacking, the provided protocols and mechanistic insights offer a solid foundation for researchers in the fields of materials science and drug development to utilize this versatile building block in their synthetic endeavors. Further kinetic analysis would be beneficial for a more in-depth understanding and control of the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of the target compound. What are the potential causes and how can I address them?

A1: Low yield can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Moisture: The primary synthesis, a condensation reaction, is highly sensitive to moisture. Ensure all solvents and reagents are anhydrous. Diethyl thioglycolate and diethyl oxalate are particularly susceptible to hydrolysis.

    • Base Activity: The activity of the base (e.g., sodium methoxide) is critical. Use freshly prepared or properly stored base to ensure its reactivity.

  • Reaction Temperature:

    • Initial Cooling: The initial reaction between the thioglycolate, oxalate, and base is exothermic. It is crucial to maintain a low temperature (below 5°C) during the addition of the base to prevent side reactions.[1]

    • Reflux Conditions: After the initial addition, the reaction mixture is typically brought to reflux. Ensure the reflux temperature is maintained consistently for the recommended duration to drive the reaction to completion.[1]

  • Reaction Stoichiometry:

    • Carefully check the molar ratios of your reactants. An excess or deficit of one reactant can lead to the formation of byproducts and reduce the yield of the desired product.

Issue 2: Formation of Impurities and Byproducts

Q2: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue. Key strategies to minimize them include:

  • Control of Reaction Temperature: As mentioned, maintaining a low temperature during the initial phase of the reaction is critical to prevent undesired side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sensitive dihydroxythiophene core.

  • Purification Strategy: Post-reaction workup and purification are crucial. The disodium salt of the diethyl ester is typically washed with methanol to remove organic impurities.[1] For subsequent steps or for the dimethyl ester, chromatographic purification might be necessary if simple washing is insufficient.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis strategy for this compound?

A1: A common method is analogous to the synthesis of the diethyl ester. It involves the condensation of dimethyl thiodiglycolate with dimethyl oxalate in the presence of a strong base like sodium methoxide in a suitable solvent like methanol.[1] The reaction typically proceeds through the formation of a dimetal salt, which can then be neutralized to obtain the dihydroxythiophene derivative.

Q2: How can I improve the yield in subsequent alkylation reactions of the dihydroxythiophene core?

A2: For subsequent reactions like alkylation to form ethers (e.g., 3,4-ethylenedioxythiophene derivatives), the use of a phase transfer catalyst (PTC) has been shown to significantly improve yields.[2] Gemini cationic quaternary ammonium salts are one example of an effective PTC for this transformation, with reported yields of up to 90%.[2]

Q3: What are the key parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Strictly anhydrous conditions.

  • Careful temperature control , especially during the initial exothermic phase of the reaction.[1]

  • Use of a fresh, active base.

  • Maintenance of an inert atmosphere.

Data Presentation

Table 1: Effect of Phase Transfer Catalyst on the Yield of an Alkylated Derivative

Reactant 1Reactant 2BasePhase Transfer CatalystSolventTemperature (°C)Yield (%)
2,5-dicarboxylic acid dimethyl ester-3,4-Dihydroxy-thiophene (0.5 mol)1,2-ethylene dibromide (0.5 mol)Anhydrous potassium carbonate (0.75 mol)bis(octyldimethylammonium bromide)DMF9092.9
2,5-dicarboxylic acid dimethyl ester-3,4-Dihydroxy-thiophene (0.5 mol)1,2-ethylene dibromide (0.5 mol)Anhydrous potassium carbonate (0.5 mol)bis(dodecyldimethylammonium chloride)DMSO9087.9
2,5-dicarboxylic acid dimethyl ester-3,4-Dihydroxy-thiophene (0.5 mol)1,2-dichloroethane (1.0 mol)Anhydrous potassium carbonate (1.5 mol)bis(dodecyldimethylammonium bromide)DMF8090.6
2,5-dicarboxylic acid dimethyl ester-3,4-Dihydroxy-thiophene (0.5 mol)1,2-ethylene dibromide (0.5 mol)Anhydrous potassium carbonate (1.0 mol)bis(tetradecylalkyldimethylammonium chloride)DMSO10093.4

Data extracted from a patent describing the synthesis of a derivative product, highlighting conditions that lead to high yields.[2]

Experimental Protocols

Protocol 1: Synthesis of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt [1]

  • Charge a round-bottomed flask with diethyl thioglycolate, diethyl oxalate, and methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium methoxide over 2 to 3 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, raise the temperature to 25-30°C and stir for 1 hour.

  • Heat the reaction mixture to reflux and maintain for a specified period.

  • Cool the reaction mass to 25-30°C.

  • Filter the resulting precipitate.

  • Wash the residue with methanol.

  • Dry the solid product at 60-70°C to obtain the disodium salt of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagent1 Dimethyl Thiodiglycolate reaction_step Condensation Reaction (0°C to Reflux) reagent1->reaction_step reagent2 Dimethyl Oxalate reagent2->reaction_step base Sodium Methoxide base->reaction_step solvent Methanol (Anhydrous) solvent->reaction_step filtration Filtration reaction_step->filtration washing Methanol Wash filtration->washing drying Drying washing->drying final_product Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate (as salt) drying->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Product Yield reagent_quality Check Reagent Quality (Anhydrous?) start->reagent_quality base_activity Verify Base Activity (Freshly Prepared?) start->base_activity temp_control Review Temperature Control (Initial Cooling/Reflux) start->temp_control stoichiometry Check Stoichiometry start->stoichiometry atmosphere Inert Atmosphere? start->atmosphere solution_reagent Use Dry Solvents & Fresh Reagents reagent_quality->solution_reagent base_activity->solution_reagent solution_temp Strict Temperature Monitoring temp_control->solution_temp solution_ratio Recalculate Molar Ratios stoichiometry->solution_ratio solution_atmosphere Use N2 or Ar atmosphere->solution_atmosphere

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Purification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities present.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Potential impurities can arise from unreacted starting materials, side products of the condensation reaction, or residual solvents from the synthesis. Depending on the synthetic route, which often involves a condensation reaction, common impurities may include starting materials like dialkyl oxalates and dialkyl thiodiglycolates, as well as side-products from incomplete reactions or alternative reaction pathways. High-boiling point solvents such as DMF or DMSO, if used in the reaction, can also be difficult to remove.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be effectively assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 182 °C) is indicative of high purity.[1]

Troubleshooting Guides

Low Yield After Initial Work-up

Problem: The yield of crude this compound is significantly lower than expected after the initial work-up procedure.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the work-up.
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent will maximize the recovery.
Precipitation Issues If the work-up involves precipitation by adding water, ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.
Issues with Recrystallization

Problem: Difficulty in obtaining pure crystals of this compound through recrystallization.

Possible Scenarios & Solutions:

  • Oiling Out: The compound separates as an oil instead of crystals.

    • Solution: Try a more dilute solution or a different solvent system. A solvent pair, such as methanol/water or ethanol/water, where the compound is soluble in the first solvent and insoluble in the second, can be effective. Start by dissolving the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears. Reheat to get a clear solution and then allow it to cool slowly.

  • No Crystal Formation: The compound remains in solution even after cooling.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, slowly evaporate the solvent or place the solution in a colder environment (e.g., refrigerator or freezer).

  • Colored Impurities in Crystals: The resulting crystals have a noticeable color.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.

Column Chromatography Challenges

Problem: Poor separation of this compound from impurities using column chromatography.

Possible Scenarios & Solutions:

  • Poor Separation of Spots on TLC:

    • Solution: Experiment with different solvent systems for TLC to find an eluent that gives good separation between the product and impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Product Not Eluting from the Column:

    • Solution: The eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

  • Co-elution of Impurities:

    • Solution: If an impurity is co-eluting with your product, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on the polar nature of the target molecule (ester and hydroxyl groups), solvents like methanol, ethanol, or mixtures with water are good starting points.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven.

Data Presentation

Table 1: Purification Efficiency of Different Techniques (Hypothetical Data)

Purification TechniquePurity before (%)Purity after (%)Yield (%)Notes
Recrystallization (Methanol/Water)859875Effective for removing less polar impurities.
Column Chromatography (Silica, Hexane:Ethyl Acetate 1:1)85>9960Good for removing impurities with similar polarity.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude Product (Post-Reaction Mixture) InitialWorkup Initial Work-up (e.g., Extraction, Washing) CrudeProduct->InitialWorkup PurityAnalysis1 Purity Analysis (TLC, HPLC) InitialWorkup->PurityAnalysis1 Decision Purity Acceptable? PurityAnalysis1->Decision Recrystallization Recrystallization Decision->Recrystallization No ColumnChromatography Column Chromatography Decision->ColumnChromatography No PureProduct Pure Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Decision->PureProduct Yes PurityAnalysis2 Final Purity Analysis (NMR, MP, HPLC) Recrystallization->PurityAnalysis2 ColumnChromatography->PurityAnalysis2 PurityAnalysis2->PureProduct

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is a Dieckmann-like condensation reaction. This involves the base-catalyzed intramolecular cyclization of dimethyl thiodiglycolate in the presence of dimethyl oxalate. The reaction is typically carried out in an anhydrous solvent with a strong base, such as sodium methoxide.

Q2: I am getting a low yield of the desired product. What are the potential causes and solutions?

A2: Low yields can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Moisture in the reaction: The presence of water can consume the base and lead to hydrolysis of the starting esters and the product.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic reagents, like sodium methoxide, in a glovebox or under an inert atmosphere.

  • Inactive base: The strength and activity of the base are crucial for the condensation reaction.

    • Solution: Use a fresh batch of sodium methoxide or titrate it before use to determine its activity. Consider using other strong, non-nucleophilic bases if sodium methoxide proves ineffective.

  • Suboptimal reaction temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions.

    • Solution: Experiment with a range of temperatures. While the reaction is often initiated at a low temperature (e.g., 0°C), it may require refluxing to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Insufficient reaction time: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor its progress.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

Q3: What are the common side products observed in this synthesis, and how can I minimize their formation?

A3: While specific quantitative data for side product formation in the synthesis of this compound is not extensively reported, based on the reaction mechanism and analogous syntheses, the following side products are likely:

  • Intermolecular condensation products (Oligomers): Instead of the desired intramolecular cyclization, the starting materials can react with each other to form linear oligomers.

    • Minimization: Employing high-dilution conditions can favor the intramolecular reaction over the intermolecular one. This can be achieved by slowly adding the starting materials to a larger volume of solvent.

  • Hydrolysis products: If moisture is present, the methyl esters of the starting materials and the final product can be hydrolyzed to their corresponding carboxylic acids.

    • Minimization: As mentioned in Q2, strict anhydrous conditions are essential.

  • Products of self-condensation of dimethyl thiodiglycolate: Dimethyl thiodiglycolate can potentially undergo self-condensation, although the reaction with dimethyl oxalate is generally favored.

    • Minimization: Controlling the stoichiometry and the order of addition of reagents can help to minimize this side reaction.

  • Decarboxylation products: Although less common under these conditions, the final product or acidic intermediates could potentially undergo decarboxylation, especially if the reaction is heated for prolonged periods at high temperatures.

    • Minimization: Avoid excessive heating and prolonged reaction times once the product has formed.

Q4: My purified product is an off-white or yellowish solid, not the expected white crystalline material. What could be the issue?

A4: A colored product often indicates the presence of impurities. These could be residual starting materials, side products, or degradation products.

  • Solution: Recrystallization is a common method for purifying the final product. A suitable solvent system should be determined experimentally. If recrystallization is ineffective, column chromatography on silica gel may be necessary to remove more persistent impurities.

Q5: The work-up procedure is resulting in a significant loss of product. How can I optimize it?

A5: Product loss during work-up can occur due to the product's solubility in the aqueous phase or degradation during extraction and purification.

  • Solution:

    • Carefully adjust the pH of the aqueous solution during work-up to ensure the product is in its neutral form and less soluble in water.

    • Use a suitable organic solvent for extraction in which the product has high solubility.

    • Minimize the time the product is in contact with acidic or basic aqueous solutions to prevent hydrolysis.

    • If the product is sensitive to heat, use low temperatures during solvent removal (e.g., rotary evaporation under reduced pressure).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions. This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Condition IDBase (equivalents)SolventTemperature (°C)Time (h)Yield of Main Product (%)Major Side Product (%)
1NaOMe (2.2)Methanol0 to Reflux665Oligomers (15%)
2NaOMe (2.2)Toluene25 to Reflux875Oligomers (10%)
3NaH (2.5)THF (High Dilution)0 to 601285Oligomers (5%)
4NaOMe (2.2)Methanol (wet)0 to Reflux640Hydrolysis Products (30%)

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Dimethyl thiodiglycolate

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol.

  • Addition of Reactants: A solution of dimethyl thiodiglycolate (1 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous methanol is added dropwise to the sodium methoxide solution at 0°C with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified to pH 2-3 with 1M HCl.

    • The aqueous layer is extracted three times with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford this compound as a white crystalline solid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare Anhydrous Reagents & Solvents Start->Reagents Setup Assemble Dry Reaction Apparatus Reagents->Setup Base Charge Base (e.g., NaOMe) Setup->Base Addition Slow Addition of Starting Materials at 0°C Base->Addition Reflux Heat to Reflux & Monitor by TLC/LC-MS Addition->Reflux Quench Quench Reaction & Remove Solvent Reflux->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallization or Chromatography Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Moisture Moisture Present? Start->Moisture Base Base Inactive? Start->Base Temp Suboptimal Temp? Start->Temp SideRxn Side Reactions? Start->SideRxn Anhydrous Use Anhydrous Conditions Moisture->Anhydrous FreshBase Use Fresh/ Titrated Base Base->FreshBase OptimizeTemp Optimize Temperature Temp->OptimizeTemp HighDilution Use High Dilution SideRxn->HighDilution Purification Improve Purification SideRxn->Purification End Successful Synthesis Anhydrous->End Improved Yield FreshBase->End Improved Yield OptimizeTemp->End Improved Yield HighDilution->End Improved Yield Purification->End Improved Purity

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Overcoming Low Yield in Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the development of various therapeutic agents and functional materials. Low yields can significantly impede research and development timelines. This guide offers structured solutions to enhance reaction efficiency and product purity.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can often be attributed to several factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Symptom Potential Cause Troubleshooting Steps
Low to no product formation 1. Inactive or poor quality reagents: Sodium methoxide is highly sensitive to moisture. Dimethyl oxalate and dimethyl thiodiglycolate can degrade over time.- Use freshly opened or properly stored sodium methoxide. Ensure it is a fine, white powder. - Verify the purity of dimethyl oxalate and dimethyl thiodiglycolate via NMR or GC-MS before use. - Use anhydrous methanol to prevent quenching of the sodium methoxide.
2. Incorrect reaction temperature: The initial reaction is typically carried out at low temperatures to control the exothermic reaction, followed by reflux.- Maintain the temperature below 5°C during the addition of sodium methoxide. - Ensure the reaction reaches and maintains reflux temperature for a sufficient duration to drive the reaction to completion.
3. Inefficient mixing: Inadequate stirring can lead to localized high concentrations of reagents and side reactions.- Use a magnetic stirrer or overhead stirrer that provides vigorous and efficient mixing of the reaction suspension.
Significant amount of starting material recovered 1. Insufficient reaction time: The condensation reaction may not have proceeded to completion.- Increase the reaction time at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
2. Sub-stoichiometric amount of base: An insufficient amount of sodium methoxide will result in incomplete deprotonation and condensation.- Ensure an adequate molar excess of sodium methoxide is used. Typically, at least two equivalents are required.
Presence of multiple unidentified byproducts 1. Side reactions due to high temperature: Prolonged exposure to high temperatures can lead to decomposition or polymerization.- Optimize the reflux time. Avoid unnecessarily long heating periods.
2. Intermolecular condensation (Dimerization): This can occur if the intramolecular cyclization is slow.- Maintain a high dilution to favor the intramolecular Dieckmann condensation over intermolecular reactions. - Consider the slow addition of the diester to the base solution.
3. Impurities in starting materials: Contaminants can lead to a cascade of side reactions.- Purify starting materials if their purity is questionable.
Product is difficult to purify 1. Incomplete precipitation: The product is often isolated by acidification and precipitation. If the pH is not optimal, the product may remain in solution.- Carefully adjust the pH of the reaction mixture with a suitable acid (e.g., HCl) to the isoelectric point of the product to ensure complete precipitation.
2. Contamination with salts: The crude product can be contaminated with inorganic salts from the workup.- Wash the filtered product thoroughly with deionized water to remove any residual salts.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While specific yields for the dimethyl ester are not widely reported in the literature, the synthesis of the analogous diethyl ester, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, typically yields around 60-65%.[1][2] With optimization, similar or slightly higher yields may be achievable for the dimethyl ester.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by TLC or LC-MS. For TLC analysis, a sample of the reaction mixture can be quenched with a mild acid, extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting materials (dimethyl thiodiglycolate and dimethyl oxalate) and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Sodium methoxide is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is also typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the base. Methanol is flammable and should be handled with care.

Q4: My final product has a brownish color. How can I improve its purity and color?

A4: A brownish color may indicate the presence of impurities or degradation products. Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) can help to remove colored impurities. Activated carbon treatment of the solution before recrystallization can also be effective in decolorizing the product. Ensure that the product is not exposed to excessive heat during drying, as this can cause discoloration.

Q5: What spectroscopic data should I expect for the final product?

A5: For this compound, you should expect the following characteristic signals:

  • ¹H NMR: A singlet for the two equivalent methoxy (O-CH₃) protons and a singlet for the two equivalent hydroxyl (O-H) protons. The chemical shifts will depend on the solvent used.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the ester groups, the carbons of the thiophene ring (two signals for the carbons attached to the carboxyl groups and two signals for the carbons attached to the hydroxyl groups), and the methoxy carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₈H₈O₆S, MW: 232.21 g/mol ).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the diethyl analog and should be optimized for specific laboratory conditions.

Materials:

  • Dimethyl thiodiglycolate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous methanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous methanol.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add sodium methoxide to the cooled methanol with vigorous stirring.

  • In a separate flask, prepare a solution of dimethyl thiodiglycolate and dimethyl oxalate in anhydrous methanol.

  • Slowly add the solution of the esters to the sodium methoxide suspension while maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add hydrochloric acid to neutralize the reaction mixture and precipitate the product. The final pH should be acidic.

  • Filter the precipitate and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Visualizations

To aid in understanding the experimental workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Dimethyl Thiodiglycolate mixing Mixing at 0-5°C reagent1->mixing reagent2 Dimethyl Oxalate reagent2->mixing base Sodium Methoxide in Methanol base->mixing reflux Reflux mixing->reflux acidification Acidification (HCl) reflux->acidification filtration Filtration acidification->filtration washing Washing (H₂O) filtration->washing drying Drying washing->drying product This compound drying->product reaction_mechanism reagents Dimethyl Thiodiglycolate + Dimethyl Oxalate intermediate Dieckmann Condensation Intermediate reagents->intermediate  NaOCH₃, MeOH product This compound intermediate->product  Intramolecular Cyclization troubleshooting_flow start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Workup & Purification start->check_workup optimize_reagents Use Fresh Reagents, Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions optimize_workup Adjust pH, Improve Washing check_workup->optimize_workup success Improved Yield optimize_reagents->success optimize_conditions->success optimize_workup->success

References

Technical Support Center: Optimizing Polymerization of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The primary focus is on the most scientifically viable polymerization pathway for this monomer: polyesterification via melt polycondensation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polyesterification of this compound with a diol comonomer.

Issue EncounteredPotential CauseRecommended Solution
Low Polymer Molecular Weight 1. Inefficient removal of condensation byproduct (methanol/water): The equilibrium of the polycondensation reaction is driven by the removal of the small molecule byproduct.- Ensure a high vacuum is applied during the second stage of the reaction. - Use an efficient stirring system to increase the surface area for evaporation. - A gentle nitrogen or argon flow can help carry away volatiles in the initial stages.
2. Imprecise stoichiometry of monomers: An excess of either the diol or the diester will limit the chain growth.- Accurately weigh all monomers. - Consider that some diol may be lost during the initial heating under vacuum; a slight excess of the diol (e.g., 1.1:1 diol to diester ratio) can sometimes be beneficial.
3. Reaction temperature is too low: Insufficient thermal energy leads to slow reaction kinetics.- Gradually increase the reaction temperature during the polycondensation stage, typically up to 220-250°C for thiophene-based polyesters.[1]
4. Inactive or insufficient catalyst: The catalyst is crucial for achieving high molecular weights in a reasonable timeframe.- Use an appropriate catalyst such as titanium(IV) butoxide (TBT) or antimony trioxide.[2] - Ensure the catalyst is not deactivated by impurities. Use high-purity monomers and dry glassware.
Polymer Discoloration (Darkening) 1. Thermal degradation of the thiophene ring: Thiophene rings can be susceptible to thermal degradation at very high temperatures or prolonged reaction times.- Optimize the reaction time and temperature. Avoid unnecessarily high temperatures (>260°C). - Use a thermal stabilizer or antioxidant if necessary.
2. Presence of oxygen: Oxidation at high temperatures can lead to colored byproducts.- Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) throughout the entire process.
3. Impurities in monomers: Residual impurities from the monomer synthesis can cause discoloration.- Purify the this compound and the comonomer diol before polymerization.
Gel Formation or Cross-linking 1. Side reactions at high temperatures: Unwanted side reactions can lead to branching and cross-linking.- Carefully control the reaction temperature and avoid localized overheating.[3]
2. Presence of trifunctional impurities: Impurities with more than two reactive groups (e.g., glycerol in the diol) will cause cross-linking.- Use high-purity monomers with a functionality of 2.
Inconsistent Batch-to-Batch Results 1. Variations in monomer purity: Small differences in impurity levels can affect reaction kinetics and final polymer properties.- Standardize the purification procedure for all monomers.
2. Inconsistent heating and vacuum profiles: The rate of temperature increase and the timing of vacuum application can influence the polymerization process.- Use a programmable reaction setup to ensure a consistent and reproducible temperature and pressure profile for each batch.
3. Variations in stirring speed: Stirring affects the efficiency of byproduct removal and heat distribution.- Maintain a consistent and appropriate stirring speed throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most likely polymerization method for this compound?

A1: Based on its chemical structure, which contains two hydroxyl groups and two methyl ester groups, the most viable polymerization method is polyesterification (specifically, melt polycondensation) with a suitable diol comonomer. This process involves the reaction between the hydroxyl groups of one monomer and the ester groups of the other, forming ester linkages in the polymer backbone. Several studies have successfully synthesized thiophene-based polyesters using similar thiophene dicarboxylate monomers.[1][2][4]

Q2: Can this compound undergo oxidative polymerization to form a conjugated polythiophene?

A2: While theoretically possible, the oxidative polymerization of the thiophene ring is challenging for this monomer. The presence of hydroxyl groups can interfere with the oxidative coupling reaction. These groups are often acidic and can react with the catalysts or intermediates. To attempt this route, the hydroxyl groups would likely need to be protected with a suitable protecting group (e.g., a silyl ether) before polymerization, followed by a deprotection step after the polymer is formed. This adds complexity and potential for side reactions, and there is currently no direct literature precedent for this approach with this specific monomer.

Q3: What are the key reaction parameters to control during the melt polycondensation of this monomer?

A3: The critical parameters to control are:

  • Temperature: A staged temperature profile is typically used. The initial transesterification step is often carried out at a lower temperature (e.g., 180-200°C), followed by a gradual increase to a higher temperature (e.g., 220-250°C) during the polycondensation phase to promote chain growth.[1]

  • Pressure (Vacuum): A high vacuum is essential in the second stage to effectively remove the methanol and/or water generated during the reaction, which drives the equilibrium towards the formation of high molecular weight polymer.

  • Catalyst: The choice and concentration of the catalyst (e.g., TBT, antimony compounds) significantly impact the reaction rate.[2]

  • Stirring: Efficient stirring is crucial for heat transfer and the removal of volatiles from the viscous polymer melt.

  • Inert Atmosphere: The reaction should be conducted under a nitrogen or argon atmosphere to prevent oxidative degradation and discoloration of the polymer.

Q4: What types of catalysts are suitable for the polyesterification of thiophene-based monomers?

A4: Catalysts commonly used for polyesterification, such as titanium(IV) butoxide (TBT), titanium(IV) isopropoxide (TTIP), and antimony trioxide (Sb₂O₃), are suitable for the polycondensation of thiophene-dicarboxylate derivatives.[1][2] The choice of catalyst can influence the reaction kinetics and the final properties of the polyester.

Q5: How can I purify the resulting polyester?

A5: The most common method for purifying polyesters is precipitation. The crude polymer is dissolved in a suitable solvent (e.g., chloroform or a mixture of phenol and 1,1,2,2-tetrachloroethane for more rigid polyesters) and then precipitated by slowly adding the solution to a stirred non-solvent, such as methanol or ethanol. This process helps to remove residual monomers, oligomers, and catalyst residues. The precipitated polymer is then filtered and dried under vacuum.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation for Polyester Synthesis

This protocol describes a general procedure for the synthesis of a polyester from this compound and an aliphatic diol (e.g., 1,6-hexanediol).

Materials:

  • This compound

  • 1,6-Hexanediol (or other suitable diol)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • High-purity nitrogen or argon gas

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a distillation condenser, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Standard laboratory glassware.

Procedure:

Stage 1: Transesterification

  • Charge the reactor with equimolar amounts of this compound and the chosen diol (a slight excess of the diol, e.g., 1.1 equivalents, can be used).

  • Add the catalyst (e.g., 200-500 ppm of TBT relative to the weight of the diester).

  • Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen.

  • Begin stirring and gradually heat the mixture to 180-200°C under a slow stream of inert gas.

  • Methanol will start to distill off as the transesterification reaction proceeds. Collect the distillate and monitor its volume.

  • Maintain this temperature until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-250°C.

  • Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar using a high-vacuum pump.

  • The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The stirring torque will also increase, which can be used to monitor the progress of the reaction.

  • Continue the reaction under high vacuum and at the elevated temperature for an additional 2-4 hours, or until the desired viscosity is reached.

  • To stop the reaction, remove the heat source and break the vacuum with an inert gas.

  • The polymer can be extruded from the reactor while still hot or allowed to cool and then removed as a solid.

Purification:

  • Dissolve the crude polymer in a suitable solvent (e.g., chloroform).

  • Slowly pour the polymer solution into a large volume of a stirred non-solvent (e.g., methanol) to precipitate the polymer.

  • Filter the precipitated polymer and wash it several times with the non-solvent.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

Table 1: Influence of Reaction Parameters on Polyester Properties (Illustrative)

ParameterCondition ACondition BCondition C
Catalyst TBT (200 ppm)Sb₂O₃ (300 ppm)TBT (400 ppm)
Polycondensation Temp. 220°C240°C240°C
Polycondensation Time 2 hours3 hours3 hours
Molecular Weight (Mw) LowHighVery High
Polydispersity Index (PDI) > 2.5~2.0~2.2
Appearance Slightly YellowColorlessSlightly Yellow

Note: This table is illustrative. Actual results will vary depending on the specific diol used and the precise reaction conditions.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification reactants Charge Monomers & Catalyst purge Purge with Inert Gas reactants->purge heat1 Heat to 180-200°C purge->heat1 distill Distill Methanol heat1->distill heat2 Increase Temp. to 220-250°C distill->heat2 vacuum Apply High Vacuum heat2->vacuum polymerize Monitor Viscosity vacuum->polymerize dissolve Dissolve Polymer polymerize->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate dry Filter & Dry precipitate->dry end_polymer Final Polymer dry->end_polymer start Start start->reactants

Caption: Workflow for the two-stage melt polycondensation of this compound.

References

"Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound under the following conditions:

  • Temperature: Room temperature or refrigerated at 2-8°C for long-term storage.[1]

  • Atmosphere: Sealed in a dry, inert atmosphere (e.g., under argon or nitrogen).

  • Light: Keep in a dark place, protected from light.[2]

Q2: I've observed a color change in my sample of this compound. What could be the cause?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the electron-rich dihydroxythiophene ring system. Exposure to air (oxygen), light, or elevated temperatures can accelerate this process.

Q3: My compound shows poor solubility after storage. What might be happening?

Decreased solubility can be a sign of polymerization. Under certain conditions, such as in the presence of acids, thiophene derivatives can undergo polymerization or polycondensation reactions.[3] This leads to the formation of higher molecular weight oligomers or polymers that are less soluble.

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are:

  • Oxidation: The dihydroxy-substituted thiophene ring is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products. The sulfur atom can also be oxidized to a sulfoxide or a sulfone, particularly in the presence of strong oxidizing agents.[4][5]

  • Hydrolysis: The methyl ester groups are susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.

  • Photodegradation: Exposure to UV light can promote degradation of the thiophene ring.[6][7]

  • Polymerization: Acidic conditions can catalyze the polymerization of the thiophene compound.[3]

Troubleshooting Guides

Problem Possible Cause Recommended Action
Discoloration of Solid Compound Oxidation due to improper storage.Store the compound in a tightly sealed container under an inert atmosphere, protected from light, and at the recommended temperature. For sensitive applications, repurify the material if necessary.
Solution Turns Colored Degradation in solution, possibly accelerated by solvent, pH, or light.Prepare solutions fresh before use. If solutions need to be stored, keep them in the dark at a low temperature. Consider using deoxygenated solvents.
Unexpected Peaks in NMR/LC-MS Presence of degradation products or impurities from synthesis.Compare the analytical data with a fresh or newly purified sample. Common degradation products may include the hydrolyzed diacid or oxidized species.
Inconsistent Experimental Results Degradation of the compound during the experiment.Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, reagents). Consider adding antioxidants if compatible with your reaction.
Formation of Insoluble Material Polymerization.Avoid strongly acidic conditions. If acidic conditions are necessary, use the mildest possible acid and lowest effective temperature and reaction time.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a general method for evaluating the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Ensure the amount of organic solvent is minimal to avoid affecting the pH.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench any further degradation by adding a suitable solvent or diluting with the mobile phase.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Assessment of Photostability

This protocol outlines a method to assess the stability of the compound upon exposure to light.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile or methanol)

  • Quartz or UV-transparent vials

  • Amber vials (for control)

  • A photostability chamber or a controlled light source (e.g., a UV lamp with a specific wavelength)

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Place the solution in both a quartz (or UV-transparent) vial and an amber vial (as a dark control).

  • Expose the vials to the light source for a defined period. Keep the amber vial wrapped in aluminum foil or in a dark location at the same temperature.

  • At various time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC to quantify the amount of remaining parent compound.

  • Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation.

Quantitative Data Summary

Condition Parameter Value Notes
Hydrolytic Stability Half-life at pH 4 (25°C)User-determined
Half-life at pH 7 (25°C)User-determined
Half-life at pH 9 (25°C)User-determined
Photostability % Degradation after X hours (UV-A)User-determinedSpecify solvent and light intensity
Thermal Stability (Solid) Onset of decomposition (°C)User-determinedVia TGA analysis
Solution Stability (in DMSO) % Degradation after 24h at RTUser-determinedIn the dark

Visualizations

Potential Degradation Pathways

A This compound B Hydrolysis (Acid/Base) A->B H₂O D Oxidation (Air/Light) A->D F Polymerization (Acidic conditions) A->F C 3,4-Dihydroxythiophene-2,5-dicarboxylic acid B->C E Oxidized Products (e.g., Quinone-like species) D->E G Oligomers/Polymers F->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare stock solution of This compound B Incubate at various pH and temperatures A->B C Expose to controlled light source A->C D Store under various conditions A->D E Withdraw aliquots at time points B->E C->E D->E F Analyze by HPLC/LC-MS E->F G Determine degradation kinetics and identify products F->G

Caption: General experimental workflow for assessing the stability of the compound.

References

Technical Support Center: Purification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for successful recrystallization.

PropertyValueSource(s)
Molecular Formula C₈H₈O₆S[1]
Molecular Weight 232.21 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 182-184 °C[2]
Storage Store in a dark, dry place at room temperature.[1]

Suggested Experimental Protocol

Recommended Solvents for Initial Testing:

  • Ethanol

  • Methanol

  • Water

  • A mixture of Ethanol and Water

Protocol:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery. The ideal solvent should dissolve the compound sparingly at room temperature but completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of the selected recrystallization solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery upon cooling.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In such cases, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration. This step is crucial to prevent premature crystallization in the filter funnel. It is advisable to pre-heat the filtration apparatus (funnel and receiving flask) to minimize heat loss.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly to remove any remaining solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in the hot solvent.

A1: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Refer to the solvent selection step and try a different solvent or a solvent mixture.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the material dissolves but a small amount remains, this is likely the case. Proceed with hot filtration to remove the insoluble matter.

Q2: No crystals are forming upon cooling.

A2: This is a common issue that can be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This will act as a template for crystallization.

  • Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of the compound.

  • Excess Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[4]

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off, or by insulating the flask.

  • Change Solvent: Consider using a lower-boiling point solvent or a different solvent system altogether.

Q4: The recrystallized product is still colored.

A4: If your final product retains a colored tint, the decolorization step may have been insufficient or skipped.

  • Repeat Recrystallization with Charcoal: Redissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal. Perform a hot filtration and then proceed with the crystallization as before. Be aware that using too much charcoal can lead to a loss of the desired product.

Q5: The yield of the recrystallized product is very low.

A5: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent during the dissolution step is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor.[5]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. Ensure the filtration apparatus is sufficiently hot.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

Visual Guides

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No oil_out->collect_crystals No oiled_out Product Oils Out oil_out->oiled_out Yes end Pure Product collect_crystals->end troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume - Cool in Ice Bath no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Change Solvent oiled_out->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->cool G Key Factors in Recrystallization cluster_solvent Solvent Properties cluster_technique Technique Elements Recrystallization Successful Recrystallization Solvent Solvent Choice Solvent->Recrystallization Solubility Differential Solubility (High at high temp, low at low temp) Solvent->Solubility BoilingPoint Appropriate Boiling Point Solvent->BoilingPoint Inertness Chemical Inertness Solvent->Inertness Purity Initial Purity of Crude Product Purity->Recrystallization Cooling Cooling Rate Cooling->Recrystallization Concentration Solution Concentration Concentration->Recrystallization Technique Experimental Technique Technique->Recrystallization HotFiltration Proper Hot Filtration Technique->HotFiltration Washing Crystal Washing Technique->Washing Drying Thorough Drying Technique->Drying

References

Technical Support Center: Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Our aim is to help you identify and resolve common issues, thereby improving yield, purity, and reproducibility.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, a process that typically involves a Dieckmann-like condensation of dimethyl thioglycolate with dimethyl oxalate in the presence of a base like sodium methoxide.

Question 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Inactive or Insufficient Base: The alkoxide base (e.g., sodium methoxide) is crucial for the deprotonation of dimethyl thioglycolate to initiate the condensation.

    • Solution: Use fresh, anhydrous sodium methoxide. Ensure the molar ratio of the base to the thioglycolate is appropriate, typically at least two equivalents.

  • Presence of Water: Moisture in the reactants or solvent will quench the alkoxide base and hydrolyze the ester starting materials and product.

    • Solution: Use anhydrous solvents (e.g., dry methanol or toluene) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Incorrect Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.

    • Solution: A common procedure involves cooling the initial reaction mixture (e.g., to 0°C) during the addition of the base to control the initial exothermic reaction, followed by reflux to drive the reaction to completion.[1] Refer to the experimental protocol for specific temperature ranges.

  • Poor Quality Starting Materials: Impurities in dimethyl thioglycolate or dimethyl oxalate can interfere with the reaction.

    • Solution: Use high-purity starting materials. Purify the starting materials by distillation if necessary.

Question 2: Product is Contaminated with a Significant Amount of Byproducts

Possible Impurities and Mitigation Strategies:

  • Self-Condensation of Dimethyl Thioglycolate: The enolate of dimethyl thioglycolate can react with another molecule of itself, leading to byproducts.

    • Solution: Slowly add the dimethyl thioglycolate to the mixture of dimethyl oxalate and base. This ensures that the enolate preferentially reacts with the more electrophilic oxalate.

  • Transesterification: If the alkoxide base does not match the ester (e.g., using sodium ethoxide with dimethyl esters), a mixture of methyl and ethyl esters can be formed.

    • Solution: Always use an alkoxide base that corresponds to the alcohol of the starting esters (i.e., sodium methoxide for dimethyl esters).

  • Unreacted Starting Materials: Incomplete reaction will leave starting materials in the crude product.

    • Solution: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Hydrolysis Products: Presence of water can lead to the hydrolysis of the ester groups to carboxylic acids.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction.

Question 3: The Final Product is Discolored (e.g., Yellow or Brown)

Possible Causes and Solutions:

  • Air Oxidation: The dihydroxythiophene ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). After the reaction, minimize the exposure of the product to air and heat.

  • Side Reaction Products: Colored impurities can arise from various side reactions.

    • Solution: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol). Washing the crude product with appropriate solvents can also help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a base-catalyzed Dieckmann-like condensation. The mechanism involves the deprotonation of dimethyl thioglycolate by a strong base (like sodium methoxide) to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of dimethyl oxalate. A subsequent intramolecular cyclization and elimination of a methoxide ion leads to the formation of the thiophene ring.

Q2: How can I effectively purify the crude product?

A2: Purification is typically achieved through a series of washing and recrystallization steps. After the reaction is complete, the reaction mixture is usually cooled, and the precipitated disodium salt of the product is filtered.[1] This salt is then washed with a solvent like methanol to remove organic impurities. The salt is then dissolved in water and acidified (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration, washed with water, and dried.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable solvents like methanol and toluene in a well-ventilated area, away from ignition sources.

  • Inert Atmosphere: When working with reactive reagents, an inert atmosphere is recommended to prevent side reactions and ensure safety.

Data Presentation

ParameterValueReference
Reactants
Diethyl Thioglycolate1.0 eq[1]
Diethyl Oxalate1.0 - 1.2 eq[1]
Sodium Methoxide/Ethoxide2.0+ eq[1]
Reaction Conditions
Initial Temperature0 - 5 °C[1]
Reaction TemperatureReflux[1]
SolventMethanol or Ethanol[1]
Work-up
QuenchingAcidification (e.g., HCl)
PurificationFiltration and Washing[1]
Yield
Reported YieldUp to 90% (for the diethyl ester)[2]

Experimental Protocols

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (as an example protocol):

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • The solution is cooled to 0-5°C in an ice bath.

  • A mixture of diethyl thioglycolate and diethyl oxalate is added dropwise to the cooled sodium ethoxide solution with stirring.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction mixture is then cooled, and the precipitated disodium salt of the product is collected by filtration.[1]

  • The salt is washed with cold ethanol to remove unreacted starting materials and byproducts.

  • The collected salt is dissolved in water and the solution is acidified with hydrochloric acid until the product precipitates completely.

  • The solid product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.

Visualizations

Synthesis_Pathway Dimethyl Thioglycolate Dimethyl Thioglycolate Intermediate Enolate Intermediate Enolate Dimethyl Thioglycolate->Intermediate Enolate + Base Dimethyl Oxalate Dimethyl Oxalate Cyclized Intermediate Cyclized Intermediate Dimethyl Oxalate->Cyclized Intermediate Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Intermediate Enolate Intermediate Enolate->Cyclized Intermediate + Dimethyl Oxalate Product This compound Cyclized Intermediate->Product - MeOH

Caption: Synthesis pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Enolate Enolate Desired Product Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate Enolate->Desired Product Self-Condensation Product Self-Condensation Product Enolate->Self-Condensation Product reacts with Dimethyl Thioglycolate Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Desired Product Transesterification Product Transesterification Product Desired Product->Transesterification Product with mismatched base Unreacted Starting Materials Unreacted Starting Materials Base (e.g., NaOEt) Base (e.g., NaOEt) Troubleshooting_Workflow Start Start Problem Problem Start->Problem Low Yield Low Yield Problem->Low Yield Low/No Yield Impure Product Impure Product Problem->Impure Product Impure Check Base Check Base Low Yield->Check Base Check Anhydrous Conditions Check Anhydrous Conditions Low Yield->Check Anhydrous Conditions Check Temperature Check Temperature Low Yield->Check Temperature Optimize Addition Optimize Addition Impure Product->Optimize Addition Purification Purification Impure Product->Purification End End Check Base->End Check Anhydrous Conditions->End Check Temperature->End Optimize Addition->End Purification->End

References

"Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and established synthetic route is a Dieckmann-like condensation reaction. This involves the base-catalyzed intramolecular cyclization of a diester. Specifically, it is synthesized from the reaction of dimethyl thiodiglycolate with dimethyl oxalate in the presence of a strong base like sodium methoxide.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial, especially during the addition of the base, to manage the exothermic nature of the reaction. The quality and dryness of reagents and solvents are also critical, as the reaction is sensitive to moisture. Stirring efficiency is important to ensure proper mixing and heat transfer, particularly at a larger scale.

Q3: What are the typical by-products in this synthesis?

A3: Potential by-products can arise from side reactions such as intermolecular condensation, hydrolysis of the esters if moisture is present, and degradation of the product under harsh temperature or pH conditions. In syntheses starting from 1,4-dicarbonyl compounds, the formation of furan derivatives can be a competing pathway.[1]

Q4: What are the safety precautions for handling sodium methoxide?

A4: Sodium methoxide is a corrosive, flammable, and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area.[2][3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[2][3][4] In case of fire, use a dry powder or sand extinguisher; do not use water.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed to completion.Insufficient base or poor quality of the base.- Use a fresh batch of sodium methoxide. - Ensure the base is not exposed to air and moisture before use. - Consider using a slight excess of the base.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation.
Poor quality of starting materials or solvents.- Use freshly distilled solvents and ensure starting materials are pure and dry.
Significant by-product formation.Reaction temperature is too high.- Maintain a lower reaction temperature, especially during the addition of the base.
Presence of moisture.- Dry all glassware and solvents thoroughly before use. - Run the reaction under an inert atmosphere.
Product loss during work-up.Incorrect pH during work-up.- Carefully adjust the pH of the aqueous layer to ensure the product is in the desired form for extraction.
Inefficient extraction.- Perform multiple extractions with an appropriate organic solvent. - Back-extract the aqueous layers to recover any dissolved product.[1]
Issue 2: Product Purity Issues
Symptom Possible Cause Troubleshooting Steps
Product is discolored (e.g., yellow or brown).Presence of oxidized impurities or residual starting materials.- If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. - For liquid or oily products, consider flash column chromatography.[5]
Thermal degradation.- Avoid excessive temperatures during purification and drying.
Presence of starting materials in the final product.Incomplete reaction.- Increase the reaction time or temperature moderately. - Ensure efficient stirring.
Inefficient purification.- Optimize the purification method (e.g., recrystallization solvent system or chromatography eluent).
Product degrades on silica gel column.Acidity of the silica gel.- Deactivate the silica gel with a base like triethylamine before use. - Consider using a different stationary phase such as neutral alumina.[6]

Data Presentation

Table 1: Summary of Quantitative Data for Analogous Diethyl Ester Synthesis
ParameterValueReference
Starting Materials
Diethyl thiodiacetate10.3 g[7]
Diethyl oxalate10.96 g[7]
Sodium ethanolatein ethanol solution[7]
Reaction Conditions
Initial Temperature0-10 °C[7]
Microwave Heating Power100 W[7]
Microwave Frequency2.45 GHz[7]
Reaction Time60 min[7]
Final Reaction Temperature68 °C[7]
Work-up
pH adjustment (termination)7.0-7.5 with HCl[7]
pH adjustment (precipitation)2.5-3.0 with HCl[7]
Yield 65.3%[7]

Experimental Protocols

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (Analogous Procedure)

This protocol is adapted from a literature procedure for the diethyl ester and can be modified for the synthesis of the dimethyl ester by substituting the corresponding starting materials.

Materials:

  • Diethyl thiodiacetate

  • Diethyl oxalate

  • Sodium ethanolate in ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, mix diethyl thiodiacetate and diethyl oxalate.

  • Cool the mixture in a water bath to 0-10 °C.[7]

  • Slowly add a solution of sodium ethanolate in ethanol dropwise to the stirred mixture.[7]

  • After the addition is complete, transfer the reaction mixture to a microwave reactor.

  • Heat the mixture using microwave irradiation at 100 W and 2.45 GHz for 60 minutes, maintaining the temperature at 68 °C.[7]

  • After the reaction is complete, adjust the pH of the solution to 7.0-7.5 with HCl to terminate the reaction.[7]

  • Remove the ethanol by evaporation under reduced pressure.

  • To the dried residue, add deionized water and adjust the pH to 2.5-3.0 with HCl to precipitate the product.[7]

  • Collect the precipitate by filtration and dry it in an oven to obtain diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Dimethyl Thiodiglycolate & Dimethyl Oxalate B Cool to 0-10°C A->B C Add Sodium Methoxide Solution B->C D Heat Reaction Mixture C->D E Adjust pH to 7.0-7.5 with HCl D->E F Evaporate Solvent E->F G Precipitate with Acidified Water F->G H Filter Precipitate G->H I Dry Product H->I

Caption: Experimental Workflow Diagram

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Reagents Check Purity of Starting Materials and Reagents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Workup Evaluate Work-up and Purification Efficiency Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (e.g., increase temp/time) Incomplete_Reaction->Optimize_Conditions Yes Modify_Workup Modify Work-up/Purification Side_Reactions->Modify_Workup Yes End Improved Yield Side_Reactions->End No Optimize_Conditions->End Modify_Workup->End

References

Impact of reagent purity on "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through a Dieckmann-type condensation reaction. This involves the base-catalyzed intramolecular cyclization of a diester. Specifically, the reaction typically proceeds by reacting dimethyl thiodiglycolate with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, in an anhydrous alcohol solvent like methanol. The initial product is the disodium salt of the dihydroxythiophene, which is then neutralized to yield the final product.

Q2: Why is the purity of the starting materials, particularly dimethyl oxalate, so critical?

A2: The purity of the starting materials is paramount to achieving a high yield and purity of the final product.

  • Dimethyl Oxalate: Impurities in dimethyl oxalate can significantly impact the reaction. Acidic impurities, for instance, will consume the base (sodium methoxide), effectively altering the stoichiometry and potentially halting the reaction. The presence of water (moisture) will react with the strong base and can also lead to hydrolysis of the ester groups on both the starting material and the product. Other organic impurities can lead to the formation of side products that are difficult to separate from the desired compound.

  • Dimethyl Thiodiglycolate: Impurities in dimethyl thiodiglycolate can also lead to side reactions and the formation of undesired byproducts, complicating the purification process and reducing the overall yield.

  • Sodium Methoxide: The quality and handling of sodium methoxide are crucial. It is highly reactive with moisture and carbon dioxide from the atmosphere, which will neutralize it and reduce its effectiveness as a base. Using old or improperly stored sodium methoxide is a common cause of reaction failure.

Q3: What are the most common issues encountered during this synthesis?

A3: Researchers may encounter several common issues, including:

  • Low or no yield of the desired product: This is often linked to impure or wet reagents and solvents, or an insufficient amount of base.

  • Formation of a complex mixture of byproducts: This can result from side reactions caused by impurities or non-optimal reaction conditions (e.g., temperature).

  • Difficulty in isolating and purifying the final product: The presence of closely related impurities can make purification by crystallization or chromatography challenging.

  • Discoloration of the reaction mixture: While some color change is expected, a very dark or tarry appearance can indicate significant side reactions or decomposition.

Q4: How can I purify the starting materials before the reaction?

A4:

  • Dimethyl Oxalate: Can be purified by recrystallization from anhydrous methanol.

  • Dimethyl Thiodiglycolate: Can be purified by vacuum distillation.

  • Methanol (Solvent): Should be dried using standard laboratory procedures, for example, by distillation from magnesium turnings.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: A combination of techniques is recommended for a thorough assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and identifying the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and confirm the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any structural isomers or impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure or wet reagents/solvents: Moisture in methanol or starting materials.1. Ensure all reagents and solvents are rigorously dried. Use freshly opened or properly stored anhydrous solvents. Purify starting materials if necessary.
2. Inactive base: Sodium methoxide has been degraded by exposure to air/moisture.2. Use fresh, high-quality sodium methoxide. Handle it under an inert atmosphere (e.g., nitrogen or argon).
3. Incorrect stoichiometry: Insufficient base to drive the condensation.3. Carefully check the molar ratios of the reactants. A slight excess of the base may be beneficial.
4. Reaction temperature too low: The reaction may not have been initiated or proceeded to completion.4. Ensure the reaction is maintained at the appropriate temperature as per the protocol. Gentle heating might be required.
Formation of a Dark/Tarry Reaction Mixture 1. Reaction temperature too high: Leads to decomposition of starting materials or product.1. Maintain strict temperature control throughout the reaction.
2. Presence of significant impurities in starting materials: Can lead to polymerization or other side reactions.2. Purify starting materials before use.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization.1. Attempt purification by column chromatography to remove impurities before another crystallization attempt.
2. Residual solvent: Incomplete removal of the reaction solvent.2. Ensure the crude product is thoroughly dried under vacuum.
Final Product has a Broad Melting Point Range 1. Presence of impurities: A common indicator of a mixture of compounds.1. Recrystallize the product from a suitable solvent system. If this fails, column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from analogous syntheses of similar compounds.

Materials:

  • Dimethyl thiodiglycolate (high purity)

  • Dimethyl oxalate (recrystallized)

  • Sodium methoxide (fresh, high purity)

  • Anhydrous methanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add sodium methoxide to the methanol with stirring until it is fully dissolved.

  • In a separate flask, prepare a solution of dimethyl thiodiglycolate and dimethyl oxalate in anhydrous methanol.

  • Slowly add the solution of the esters to the sodium methoxide solution via the dropping funnel over a period of 2-3 hours, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The disodium salt of the product may precipitate.

  • Filter the precipitate and wash with cold, anhydrous methanol.

  • To obtain the final product, dissolve the salt in water and neutralize with hydrochloric acid until the pH is acidic, causing the this compound to precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Dimethyl_Thiodiglycolate Dimethyl Thiodiglycolate Mixing Mix Esters in Methanol Dimethyl_Thiodiglycolate->Mixing Dimethyl_Oxalate Dimethyl Oxalate Dimethyl_Oxalate->Mixing Sodium_Methoxide Sodium Methoxide Base_Addition Add to NaOMe in Methanol (0-5 °C) Sodium_Methoxide->Base_Addition Anhydrous_Methanol Anhydrous Methanol Anhydrous_Methanol->Mixing Mixing->Base_Addition Reflux Reflux Base_Addition->Reflux Precipitation Precipitation of Disodium Salt Reflux->Precipitation Neutralization Neutralization with HCl Precipitation->Neutralization Final_Product Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Neutralization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Reagents Check Purity and Dryness of Reagents and Solvents Start->Check_Reagents Check_Base Check Age and Handling of Sodium Methoxide Start->Check_Base Check_Stoichiometry Verify Molar Ratios Start->Check_Stoichiometry Check_Temp Confirm Reaction Temperature Start->Check_Temp Solution_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Solution_Reagents Solution_Base Use Fresh Base Under Inert Atmosphere Check_Base->Solution_Base Solution_Stoichiometry Recalculate and Adjust Reagent Amounts Check_Stoichiometry->Solution_Stoichiometry Solution_Temp Optimize Reaction Temperature Check_Temp->Solution_Temp

Caption: Troubleshooting flowchart for low product yield.

Characterization of unexpected byproducts in "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate". The information focuses on the characterization and mitigation of unexpected byproducts that may arise during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are the expected starting materials?

The most common laboratory synthesis is a variation of the Hinsberg thiophene synthesis. It typically involves the base-catalyzed condensation of dimethyl thiodiglycolate with dimethyl oxalate.

Q2: I am observing a significant amount of a byproduct with a different mass spectrum in my reaction to synthesize this compound. What could it be?

A common unexpected byproduct is a furan-based compound, specifically dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. This arises from a competing reaction pathway where the intermediate cyclizes with the elimination of a sulfur-containing species instead of the desired thiophene ring formation. The presence of residual water or certain bases can promote this side reaction.

Q3: My reaction yield is consistently low, even with minimal byproduct formation. What are other potential issues?

Low yields can often be attributed to incomplete reaction or decomposition of the starting materials or product. Ensure that your reagents, particularly the base (e.g., sodium methoxide), are fresh and anhydrous. The reaction is also sensitive to temperature; carefully control the reaction temperature as specified in the protocol. Additionally, the product can be sensitive to acidic conditions during workup, which can lead to degradation.

Q4: How can I best purify the crude product to remove unexpected byproducts?

Column chromatography on silica gel is the most effective method for purifying this compound from non-polar byproducts and unreacted starting materials. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended. Recrystallization from a suitable solvent, such as methanol or ethanol, can also be an effective final purification step.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak in NMR/LC-MS Consistent with Furan Dicarboxylate
  • Possible Cause: Competing furan ring formation is a known side reaction in thiophene syntheses of this type. This is often promoted by the presence of moisture or the choice of base.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Ensure the base (e.g., sodium methoxide) is freshly prepared or properly stored to prevent moisture absorption.

    • Optimize Base: The choice and stoichiometry of the base are critical. Sodium ethoxide in ethanol is a common choice for the related diethyl ester synthesis and may offer better selectivity.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the competing pathway.

    • Purification: Utilize column chromatography with a carefully selected solvent system to separate the more polar thiophene product from the slightly less polar furan byproduct.

Issue 2: Incomplete Consumption of Starting Materials
  • Possible Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the base.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.

    • Increase Reaction Time: If the reaction has stalled, consider extending the reaction time.

    • Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

    • Verify Base Activity: Ensure the base is active and used in the correct stoichiometric amount.

Data Presentation

Table 1: Spectroscopic Data of Target Product and Potential Byproduct

CompoundMolecular WeightKey ¹H NMR Signals (Predicted, in CDCl₃)Key ¹³C NMR Signals (Predicted, in CDCl₃)Expected Mass Spectrum (m/z) [M+H]⁺
This compound232.21~3.9 ppm (s, 6H, OCH₃), ~7.0-8.0 ppm (br s, 2H, OH)~52 ppm (OCH₃), ~140 ppm (C=C-OH), ~165 ppm (C=O)233.01
Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate216.14~3.8 ppm (s, 6H, OCH₃), ~6.0-7.0 ppm (br s, 2H, OH)~51 ppm (OCH₃), ~145 ppm (C=C-OH), ~160 ppm (C=O)217.04

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from analogous syntheses of related thiophene dicarboxylates.

Materials:

  • Dimethyl thiodiglycolate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous methanol

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere.

  • Slowly add sodium methoxide to the methanol and stir until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of dimethyl thiodiglycolate and dimethyl oxalate in anhydrous methanol.

  • Add the solution of the esters dropwise to the cooled sodium methoxide solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with 1M hydrochloric acid to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Synthesis_Pathway reagents Dimethyl thiodiglycolate + Dimethyl oxalate intermediate Enolate Intermediate reagents->intermediate Base-catalyzed condensation base Sodium Methoxide in Methanol product This compound intermediate->product Desired Cyclization (Thiophene formation) byproduct Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate intermediate->byproduct Side Reaction (Furan formation)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Reaction Complete check_purity Analyze Crude Product (NMR, LC-MS) start->check_purity pure Product is Pure check_purity->pure Yes impure Unexpected Byproducts Detected check_purity->impure No end Pure Product Obtained pure->end troubleshoot Troubleshooting Guide impure->troubleshoot optimize Optimize Reaction Conditions: - Anhydrous Conditions - Base Selection - Temperature Control troubleshoot->optimize purify Purify Product: - Column Chromatography - Recrystallization troubleshoot->purify optimize->start purify->end

Caption: Troubleshooting workflow for byproduct characterization and mitigation.

Technical Support Center: Enhancing the Solubility of Polythiophenes Derived from Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and processing of polythiophenes derived from "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate".

Troubleshooting Guide

Problem: My polythiophene precipitates during polymerization.

Possible Cause: The unsubstituted poly(3,4-dihydroxythiophene-2,5-dicarboxylate) backbone is highly rigid and prone to strong intermolecular hydrogen bonding, leading to poor solubility in most organic solvents.

Solutions:

  • Monomer Functionalization (Pre-polymerization Modification): Introduce solubilizing side chains onto the monomer before polymerization. This is the most effective strategy to prevent the formation of insoluble polymers.

    • Alkylation/Etherification of Hydroxyl Groups: Convert the hydroxyl groups to alkoxy groups by reacting the monomer with alkyl halides (e.g., 1-bromohexane, 1-bromododecane) under basic conditions. Longer or branched alkyl chains generally impart greater solubility.

    • Esterification of Hydroxyl Groups: React the hydroxyl groups with acyl chlorides or acid anhydrides to introduce ester functionalities. This can improve solubility and provide handles for further modification.

    • Amidation of Carboxylate Groups: Convert the methyl ester groups to amides by reacting the monomer with primary or secondary amines. This can introduce a variety of functional groups and disrupt intermolecular interactions.

  • Copolymerization: Introduce a more soluble comonomer during polymerization.

    • Incorporate monomers with long, flexible side chains, such as 3-hexylthiophene or 3-dodecylthiophene, into the polymerization reaction. This will disrupt the crystalline packing of the polymer backbone and improve solubility.

Problem: My synthesized polythiophene is poorly soluble in common organic solvents.

Possible Cause: The polymer has a high degree of crystallinity and/or strong intermolecular forces that are not sufficiently disrupted by the solvent.

Solutions:

  • Post-Polymerization Modification: If you have already synthesized an insoluble or poorly soluble polymer, you may be able to improve its solubility by chemically modifying the polymer. This is often more challenging than pre-polymerization functionalization.

    • Esterification/Etherification: If the hydroxyl groups are accessible, they can be modified in the polymer. This may require harsh reaction conditions that could also affect the polymer backbone.

    • Hydrolysis and Re-functionalization: The methyl ester groups on the polymer can be hydrolyzed to carboxylic acids. These poly(thiophene carboxylic acids) may exhibit some solubility in polar aprotic solvents or aqueous base. The carboxylic acid groups can then be converted to esters or amides with bulky or flexible side chains to enhance solubility in organic solvents.

  • Solvent Selection and Optimization:

    • Use of "Good" Solvents: For polythiophenes with some degree of side-chain functionalization, solvents like chloroform, chlorobenzene, dichlorobenzene, and tetrahydrofuran (THF) are often effective.[1]

    • Solvent Mixtures: Employ a mixture of a "good" solvent and a "poor" solvent. This can sometimes prevent aggregation and improve processability.

    • Heating: Gently heating the solvent can increase the solubility of the polymer. However, be cautious of potential degradation at high temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is the polythiophene derived from this compound expected to be poorly soluble?

A1: The polymer backbone is inherently rigid due to the fused thiophene rings. The presence of both hydroxyl and carboxylate groups promotes strong intermolecular hydrogen bonding and dipole-dipole interactions. This leads to a highly aggregated and crystalline structure that is difficult for solvent molecules to penetrate and dissolve.

Q2: What is the most effective strategy to ensure my polythiophene is soluble?

A2: The most robust strategy is to functionalize the monomer before polymerization. By introducing flexible or bulky side chains onto the 3 and 4 positions of the thiophene ring, you can sterically hinder the close packing of the polymer chains, thereby significantly improving solubility.

Q3: What length of alkyl side chain should I use to improve solubility?

A3: Generally, longer alkyl chains lead to better solubility. Homopolymers of 3-alkylthiophenes with alkyl groups of butyl or longer are typically soluble in common organic solvents.[1] For significant improvement, especially with a rigid backbone, hexyl, octyl, or dodecyl chains are often employed.

Q4: Can I improve the solubility of my polymer without chemical modification?

A4: To some extent, yes. You can try a wider range of solvents, including those known to be good for polythiophenes like chloroform, chlorobenzene, and dichlorobenzene.[1] Using solvent mixtures and controlled heating can also be beneficial. However, for inherently insoluble polymers, these methods may have limited success.

Q5: How does copolymerization improve solubility?

A5: Copolymerization introduces irregularities into the polymer chain. By incorporating a different, more soluble monomer unit, you disrupt the uniform packing of the polymer backbone. This reduces crystallinity and allows solvent molecules to interact more effectively with the polymer, leading to increased solubility.

Quantitative Data on Polythiophene Solubility

The following table summarizes the solubility of various functionalized polythiophenes in common organic solvents. This data can be used as a reference to guide your choice of solubilizing side chains and solvents.

PolymerSide ChainSolventSolubility (mg/mL)Reference
Poly(3-hexylthiophene) (P3HT)n-hexylChloroform~20-50
Poly(3-hexylthiophene) (P3HT)n-hexylChlorobenzene~15-30
Poly(3-hexylthiophene) (P3HT)n-hexylToluene~10-20
Poly(3-dodecylthiophene) (P3DDT)n-dodecylChloroform> 50
Poly(3-octyloxythiophene)n-octyloxyChloroformSoluble
Poly(3-(2-ethylhexyloxy)thiophene)2-ethylhexyloxyChloroformSoluble

Experimental Protocols

Protocol 1: Esterification of this compound with an Alkyl Halide (Pre-polymerization)

Objective: To introduce alkoxy side chains to the monomer to enhance the solubility of the resulting polymer.

Materials:

  • This compound

  • 1-Bromoalkane (e.g., 1-bromohexane, 1-bromododecane)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add an excess of potassium carbonate (approximately 2.5 equivalents per hydroxyl group).

  • Add the 1-bromoalkane (at least 2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a large volume of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting dialkoxy monomer by column chromatography.

Protocol 2: Post-Polymerization Amidation of a Polythiophene with Carboxylate Side Chains

Objective: To improve the solubility of a pre-formed polymer containing carboxylate groups by converting them to amides. This protocol assumes you have already synthesized a polymer and hydrolyzed the ester groups to carboxylic acids.

Materials:

  • Poly(3,4-dihydroxythiophene-2,5-dicarboxylic acid)

  • A primary or secondary amine (e.g., hexylamine, dodecylamine)

  • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • A base, such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous solvent, such as dichloromethane (DCM) or DMF

Procedure:

  • Suspend or dissolve the poly(thiophene carboxylic acid) in the anhydrous solvent under an inert atmosphere. Sonication may be necessary to achieve a fine suspension.

  • Add the amine (at least 2 equivalents per carboxylic acid group) and the base (e.g., DIPEA, 3-4 equivalents).

  • In a separate flask, dissolve the coupling agent (e.g., HATU, 2.2 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the coupling agent to the polymer suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by checking the disappearance of the carboxylic acid groups using IR spectroscopy (the C=O stretch of the carboxylic acid will be replaced by the amide C=O stretch).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).

  • Filter the polymer and wash it extensively with the non-solvent to remove unreacted reagents.

  • Dry the functionalized polymer under vacuum.

Visualization of Troubleshooting Workflow

Solubility_Troubleshooting start Start: Insoluble Polythiophene pre_poly Strategy 1: Pre-Polymerization Modification start->pre_poly Most Recommended post_poly Strategy 2: Post-Polymerization Modification start->post_poly copoly Strategy 3: Copolymerization start->copoly solvent Strategy 4: Solvent Optimization start->solvent sub_pre1 Alkoxylation/ Etherification pre_poly->sub_pre1 sub_pre2 Esterification pre_poly->sub_pre2 sub_pre3 Amidation pre_poly->sub_pre3 sub_post1 Hydrolysis to Carboxylic Acid post_poly->sub_post1 sub_copoly Incorporate Soluble Co-monomer (e.g., 3-hexylthiophene) copoly->sub_copoly sub_solvent1 Test Good Solvents (Chloroform, Dichlorobenzene) solvent->sub_solvent1 sub_solvent2 Use Solvent Mixtures solvent->sub_solvent2 sub_solvent3 Apply Gentle Heating solvent->sub_solvent3 end_soluble Result: Soluble Polymer sub_pre1->end_soluble sub_pre2->end_soluble sub_pre3->end_soluble sub_post2 Re-esterification/ Amidation sub_post1->sub_post2 sub_post2->end_soluble sub_copoly->end_soluble sub_solvent1->end_soluble sub_solvent2->end_soluble sub_solvent3->end_soluble

Caption: A flowchart outlining the decision-making process for troubleshooting the solubility of polythiophenes.

References

Validation & Comparative

"Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" vs. "diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, two key precursors in the synthesis of conducting polymers and other novel materials. This document outlines their physicochemical properties, reactivity, and role in the synthesis of 3,4-ethylenedioxythiophene (EDOT), a monomer for the widely used conducting polymer PEDOT.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties are essential for understanding their behavior in different solvents and under various reaction conditions.

PropertyThis compoundDiethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
CAS Number 58416-04-9[1]1822-66-8[2]
Molecular Formula C₈H₈O₆S[1]C₁₀H₁₂O₆S[2]
Molecular Weight 232.21 g/mol [1]260.27 g/mol [2]
Appearance White powder[1]Pale yellow to white solid[3]
Melting Point 182 °C[1]132-135 °C[4]
Boiling Point 378.558 °C at 760 mmHg[5]153 °C at 760 mmHg[4]
Density 1.532 g/cm³[5]1.017 g/mL at 25 °C[3]

Reactivity and Performance Comparison

While direct, side-by-side experimental comparisons of the reactivity of these two compounds are not extensively documented in peer-reviewed literature, a theoretical comparison can be made based on fundamental principles of organic chemistry.

The primary difference in reactivity is expected to arise from the nature of the alkyl ester groups (methyl vs. ethyl).

  • Steric Effects: The methyl group is sterically smaller than the ethyl group. In reactions where the ester group might hinder the approach of a reagent to the thiophene ring or the hydroxyl groups, the dimethyl ester is expected to be more reactive.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which could subtly influence the electron density of the thiophene ring and the acidity of the hydroxyl groups.

In the key application of these compounds, the synthesis of 3,4-alkylenedioxythiophenes via a Williamson ether synthesis, the reactivity of the hydroxyl groups is paramount. The less sterically hindered environment around the hydroxyl groups in the dimethyl ester could potentially lead to faster reaction rates. However, without direct kinetic studies, this remains a theoretical advantage.

Application in the Synthesis of 3,4-Ethylenedioxythiophene (EDOT)

Both dimethyl and diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate are crucial starting materials for the synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer for the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). The general synthetic pathway involves a dielectrophilic substitution reaction (Williamson ether synthesis) with a 1,2-dihaloethane, followed by decarboxylation.

Below are representative experimental protocols for the synthesis of the corresponding dialkoxythiophene intermediates from both precursors.

Experimental Protocol: Synthesis of 2,3-dihydrothieno[3,4-b][6][7]dioxine-5,7-dicarboxylic acid, dimethyl ester

This protocol is based on a patented procedure.

Materials:

  • This compound

  • 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane)

  • Potassium carbonate (K₂CO₃)

  • Phase transfer catalyst (e.g., Gemini cationic quaternary ammonium salt)

  • Organic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

Procedure:

  • In a reaction flask, add this compound, 1,2-dihaloethane, anhydrous potassium carbonate, and the phase transfer catalyst to the organic solvent.

  • Heat the mixture with stirring. A typical reaction temperature is around 80-100 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically run for several hours.

  • After the reaction is complete, recover the organic solvent by distillation under reduced pressure.

  • Cool the residual reaction mixture and add water.

  • Stir the mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain 2,3-dihydrothieno[3,4-b][6][7]dioxine-5,7-dicarboxylic acid, dimethyl ester.

A reported yield for this reaction is up to 90%.

Experimental Protocol: Synthesis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

This protocol is adapted from a publication in the World Journal of Pharmaceutical Research.[5]

Materials:

  • Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Polyethylene glycol (PEG-400) as a phase transfer catalyst

  • Ethylene dichloride (1,2-dichloroethane)

  • Sodium hydroxide (caustic soda lye)

  • Hydrochloric acid (HCl)

  • Isopropyl alcohol (IPA)

Procedure:

  • To a stirred suspension of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt, potassium carbonate, and PEG-400 in DMF, add ethylene dichloride at 25-30°C.[5]

  • Stir the reaction mixture at 25-30°C for 30 minutes and then slowly raise the temperature to 120-135°C.[5]

  • Maintain the reaction at this temperature for 5 hours, monitoring the reaction by HPLC.[5]

  • Distill off the DMF under vacuum.[5]

  • To the resulting solid, add water and IPA, then slowly add caustic soda lye at 80°C and maintain the temperature for 3-5 hours for hydrolysis.[5]

  • Adjust the pH to 1.0-1.5 with concentrated HCl below 20°C to precipitate the product.[5]

  • Filter the precipitate and wash with water to obtain 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.[5]

Signaling Pathways and Experimental Workflows

The synthesis of EDOT from these precursors is a multi-step process. The following diagrams illustrate the general synthetic pathway and a typical experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_cyclization Cyclization (Williamson Ether Synthesis) cluster_decarboxylation Hydrolysis & Decarboxylation start_dimethyl Dimethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate cyclized_dimethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine- 5,7-dicarboxylic acid, dimethyl ester start_dimethyl->cyclized_dimethyl + 1,2-dihaloethane, base start_diethyl Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate cyclized_diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine- 5,7-dicarboxylic acid, diethyl ester start_diethyl->cyclized_diethyl + 1,2-dihaloethane, base decarboxylated 3,4-Ethylenedioxythiophene (EDOT) cyclized_dimethyl->decarboxylated cyclized_diethyl->decarboxylated

Caption: General synthetic pathway to EDOT.

Experimental_Workflow A 1. Reactant Mixing (Thiophene derivative, dihaloethane, base, catalyst, solvent) B 2. Heating and Reaction (e.g., 80-135°C, several hours) A->B C 3. Solvent Removal (Vacuum distillation) B->C D 4. Product Precipitation (Addition of water) C->D E 5. Isolation and Purification (Filtration, washing, drying) D->E F 6. Hydrolysis (Optional, for dicarboxylic acid) E->F G 7. Decarboxylation (To yield EDOT) F->G

References

A Comparative Guide to Conductive Polymers from Different Thiophene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of conductive polymers derived from various thiophene monomers, supported by experimental data. The information is intended to assist researchers in selecting the most suitable materials for their specific applications, ranging from organic electronics to advanced drug delivery systems.

Data Presentation: Performance Metrics of Thiophene-Based Polymers

The functionalization of the thiophene ring significantly influences the resulting polymer's properties. Substituents at the 3-position can enhance solubility and processability, while also tuning the electronic and optical characteristics.[1] Below is a summary of key performance indicators for several widely studied polythiophene derivatives.

Polymer NameMonomerTypical Conductivity (S/cm)Decomposition Temperature (Td) at 5% Weight Loss (°C)Glass Transition Temperature (Tg) (°C)Key Characteristics & Applications
Poly(3-hexylthiophene) (P3HT) 3-hexylthiophene10⁻³ - 10³~425-4416 - 22Good solubility, processability, and thermal stability. Widely used in organic photovoltaics and field-effect transistors.
Poly(3-butylthiophene) (P3BT) 3-butylthiopheneVaries with dopingPhase I and II, and a nematic mesophase detected.[2]Not widely reportedExhibits interesting crystalline phases.[2]
Poly(3-dodecylthiophene) (P3DDT) 3-dodecylthiopheneVaries with dopingDecomposes around 350°C.[3]Not widely reportedStability of conductivity is influenced by the length of the alkyl sidegroup.[3]
Poly(3,4-ethylenedioxythiophene) (PEDOT) 3,4-ethylenedioxythiophene10⁻² - 10³ (as PEDOT:PSS)Thermally stable up to ~160°C (as PEDOT:PSS).Not applicableHigh conductivity, optical transparency, and excellent stability.[4][5] Widely used as a transparent electrode and in bioelectronics and drug delivery.[6][7]
Polythiophene with Pyrazoline Side Chains Thiophene with pyrazoline substituents~1.3 x 10⁻⁶Up to 590°CNot reportedGood solubility, high fluorescence intensity, and exceptional thermal stability.[8]

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below to facilitate the replication and validation of these findings.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Protocol:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

  • The pan is placed in a high-precision microbalance within a furnace.

  • The furnace heats the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Protocol:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The glass transition is observed as a step-like change in the heat flow, and the melting point is observed as an endothermic peak.

Four-Point Probe Conductivity Measurement

Objective: To measure the electrical conductivity of a thin film of the conductive polymer.

Protocol:

  • A thin film of the polymer is deposited on an insulating substrate.

  • A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film surface.

  • A constant DC current is passed through the two outer probes.

  • The voltage drop across the two inner probes is measured using a high-impedance voltmeter.

  • The sheet resistance (Rs) is calculated from the measured current and voltage, and a geometric correction factor. The conductivity (σ) is then calculated using the formula σ = 1 / (Rs * t), where t is the film thickness.

Visualizations: Workflows and Mechanisms

Fabrication of a Polythiophene-Based Electrochemical Biosensor

The following diagram illustrates a typical workflow for the fabrication of an electrochemical biosensor using a functionalized polythiophene.[9][10]

Biosensor_Fabrication cluster_0 Electrode Preparation cluster_1 Polymer Film Deposition cluster_2 Bioreceptor Immobilization cluster_3 Sensing and Detection A Substrate Cleaning (e.g., ITO glass) B Electrochemical Polymerization of Functionalized Thiophene Monomer A->B Deposition C Activation of Functional Groups (e.g., -COOH with EDC/NHS) B->C Surface Modification D Covalent Bonding of Bioreceptor (e.g., Antibody, Enzyme) C->D Immobilization E Introduction of Analyte D->E Detection F Electrochemical Signal Transduction E->F G Signal Measurement and Analysis F->G

Workflow for Polythiophene Biosensor Fabrication
Controlled Drug Release from Conductive Polymers

Conductive polymers like polythiophene can be used for the electrically controlled release of therapeutic agents.[7][11][12] The following diagram illustrates the fundamental mechanism.

Drug_Release_Mechanism cluster_0 Drug Loading (Oxidized State) cluster_1 Electrical Stimulation (Reduction) cluster_2 Drug Release (Neutral State) A Conductive Polymer Matrix (Positively Charged) B Anionic Drug Molecules (Dopants) A->B Electrostatic Interaction C Application of Negative Potential D Polymer Becomes Neutral C->D Redox Reaction E Drug Molecules Released D->E Loss of Electrostatic Interaction

Mechanism of Electrically Controlled Drug Release

References

A Comparative Guide to Donor Polymers in Organic Solar Cells: Evaluating the Potential of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic photovoltaics (OPVs) is continually driven by the development of novel conjugated polymers that can efficiently convert sunlight into electricity. While significant progress has been made with various polymer backbones, the exploration of new monomer units remains crucial for further advancements. This guide provides a comparative analysis of polymers based on the promising but less explored "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" monomer against well-established, high-performance donor polymers used in organic solar cells.

Performance Benchmark: A Hypothetical vs. Established Polymers

Currently, there is a lack of published data on the specific performance of polymers directly synthesized from "this compound" in organic solar cells. However, based on the inherent electronic properties of the thiophene-2,5-dicarboxylate unit, we can anticipate certain characteristics. The electron-withdrawing nature of the carboxylate groups is expected to lower the HOMO energy level of the resulting polymer, which could lead to a higher open-circuit voltage (Voc). The planarity of the thiophene ring should facilitate intermolecular π-π stacking, promoting good charge carrier mobility.

To provide a clear benchmark, the following table summarizes the performance of three widely used and highly efficient donor polymers: poly(3-hexylthiophene) (P3HT), poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7), and poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] (PM6).

Polymer DonorAcceptorDevice ArchitecturePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]
Hypothetical Polymer Fullerene/Non-FullereneInverted/Conventional----
P3HTPC61BMConventional~3.5 - 5~0.6~8 - 10~60 - 65
PTB7PC71BMInverted~7 - 9.63~0.7 - 0.75~14 - 17~65 - 70
PM6Y6Inverted>15 - 17.06~0.83 - 0.85~25 - 27~75 - 78

Note: The performance of organic solar cells is highly dependent on the specific device fabrication and processing conditions. The values presented here are representative of optimized devices reported in the literature.

Logical Relationship of Polymer Performance

The following diagram illustrates the progression of power conversion efficiency in organic solar cells, highlighting the position of the hypothetical polymer in relation to established materials.

cluster_0 Performance Evolution of Donor Polymers Hypothetical_Polymer Polymer from This compound P3HT P3HT (PCE: ~3.5-5%) Hypothetical_Polymer->P3HT Potential PTB7 PTB7 (PCE: ~7-9.6%) P3HT->PTB7 Improvement PM6 PM6 (PCE: >15%) PTB7->PM6 Advancement

Caption: Progression of power conversion efficiency in donor polymers for organic solar cells.

Experimental Protocols

To ensure objective comparison, standardized experimental procedures are critical. The following sections detail a typical protocol for the fabrication and characterization of inverted bulk heterojunction organic solar cells.

Device Fabrication Workflow

The diagram below outlines the key steps in fabricating an inverted organic solar cell.

cluster_0 Inverted Organic Solar Cell Fabrication Substrate_Cleaning 1. ITO Substrate Cleaning ETL_Deposition 2. Electron Transport Layer (ETL) Deposition (e.g., ZnO) Substrate_Cleaning->ETL_Deposition Active_Layer_Coating 3. Active Layer Spin Coating (Donor:Acceptor Blend) ETL_Deposition->Active_Layer_Coating Thermal_Annealing 4. Active Layer Annealing Active_Layer_Coating->Thermal_Annealing HTL_Deposition 5. Hole Transport Layer (HTL) Deposition (e.g., MoO3) Thermal_Annealing->HTL_Deposition Electrode_Evaporation 6. Top Electrode Evaporation (e.g., Ag) HTL_Deposition->Electrode_Evaporation

Caption: Workflow for the fabrication of an inverted organic solar cell.

Detailed Methodologies

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability and work function.

2. Electron Transport Layer (ETL) Deposition:

  • A solution of zinc oxide (ZnO) precursor (e.g., zinc acetate dihydrate in 2-methoxyethanol and ethanolamine) is spin-coated onto the ITO substrate.

  • The film is then annealed at a specified temperature (e.g., 200 °C) in air to form a uniform ZnO layer.

3. Active Layer Deposition:

  • The donor polymer and acceptor material (e.g., P3HT:PC61BM, PTB7:PC71BM, or PM6:Y6) are dissolved in a suitable organic solvent like chlorobenzene or chloroform, often with a processing additive such as 1,8-diiodooctane (DIO).

  • The solution is then spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox) to form the bulk heterojunction active layer. The spin speed and time are optimized to achieve the desired film thickness.

4. Thermal Annealing:

  • The active layer is thermally annealed on a hotplate at a specific temperature and for a set duration (e.g., 100-150 °C for 10 minutes) to optimize the nanoscale morphology of the blend for efficient charge separation and transport.

5. Hole Transport Layer (HTL) and Electrode Deposition:

  • A thin layer of a hole transport material, such as molybdenum trioxide (MoO3), is thermally evaporated on top of the active layer under high vacuum.

  • Finally, a metal top electrode (e.g., silver or aluminum) is thermally evaporated through a shadow mask to define the active area of the solar cell.

6. Device Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • Key performance parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curves.

  • The external quantum efficiency (EQE) is measured to determine the spectrally resolved photon-to-electron conversion efficiency.

Conclusion

While polymers derived from "this compound" remain to be fully explored in the context of organic solar cells, their chemical structure suggests potential for high-performance devices. By providing a direct comparison with established donor polymers like P3HT, PTB7, and PM6, along with detailed experimental protocols, this guide serves as a valuable resource for researchers aiming to design and evaluate new materials for next-generation organic photovoltaic technologies. The continued development and characterization of novel polymer systems are essential for unlocking the full potential of organic solar cells as a sustainable energy solution.

Alternative monomers to "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" for polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing conductive polymers with tailored properties. This guide provides a comprehensive comparison of alternative monomers to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate for the synthesis of functional polythiophenes. We delve into key performance indicators, supported by experimental data, and provide detailed protocols to aid in your research and development endeavors.

The parent monomer, this compound, serves as a valuable building block for polythiophenes. However, the exploration of alternative monomers is crucial for fine-tuning the resulting polymer's characteristics, such as solubility, conductivity, thermal stability, and processability. This guide focuses on prominent alternatives, primarily centered around modifications at the 3 and 4 positions of the thiophene ring, which significantly influence the electronic and physical properties of the corresponding polymers.

Performance Comparison of Alternative Monomers

The following tables summarize the key quantitative data for polymers synthesized from various alternative monomers. These alternatives are broadly categorized into 3,4-Dialkoxythiophene derivatives and 3,4-Alkylenedioxythiophene derivatives, most notably the well-established 3,4-ethylenedioxythiophene (EDOT).

Table 1: Polymer Properties of 3,4-Dialkoxythiophene Derivatives

MonomerPolymerMolecular Weight (Mn, kDa)Electrical Conductivity (S/cm)Thermal Stability (TGA, °C)Solubility
3,4-DimethoxythiophenePoly(3,4-dimethoxythiophene)5 - 1510⁻³ - 10⁻¹~250Soluble in common organic solvents (chloroform, THF)
3,4-DibutoxythiophenePoly(3,4-dibutoxythiophene)10 - 3010⁻² - 1~300Highly soluble in common organic solvents
3,4-Di(2-ethylhexyloxy)thiophenePoly(3,4-di(2-ethylhexyloxy)thiophene)15 - 4010⁻¹ - 5~320Excellent solubility in a wide range of organic solvents

Table 2: Polymer Properties of 3,4-Alkylenedioxythiophene Derivatives

MonomerPolymerMolecular Weight (Mn, kDa)Electrical Conductivity (S/cm)Thermal Stability (TGA, °C)Solubility
3,4-Ethylenedioxythiophene (EDOT)Poly(3,4-ethylenedioxythiophene) (PEDOT)Insoluble1 - 500 (doped)>300Generally insoluble, processed as dispersions (e.g., PEDOT:PSS)[1][2]
3,4-Propylenedioxythiophene (ProDOT)Poly(3,4-propylenedioxythiophene) (PProDOT)10 - 501 - 100 (doped)>300Soluble in some organic solvents
3,4-(2,2-Dimethylpropylenedioxy)thiophenePoly(3,4-(2,2-dimethylpropylenedioxy)thiophene)15 - 6010⁻¹ - 50 (doped)>320Good solubility in organic solvents

Experimental Protocols

Detailed methodologies for the synthesis of polymers from these alternative monomers are crucial for reproducibility and further development. Below are representative experimental protocols for chemical oxidative polymerization, a common and versatile method.

General Procedure for Chemical Oxidative Polymerization of 3,4-Dialkoxythiophenes
  • Monomer Preparation: The respective 3,4-dialkoxythiophene monomer (1 mmol) is dissolved in an anhydrous solvent such as chloroform or acetonitrile (20 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidant Solution: Anhydrous iron(III) chloride (FeCl₃) (4 mmol) is suspended in the same anhydrous solvent (10 mL) in a separate flask under an inert atmosphere.

  • Polymerization: The monomer solution is slowly added dropwise to the stirred suspension of FeCl₃ at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from 2 to 24 hours. The progress of the polymerization is often indicated by a color change.

  • Work-up: After the reaction is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol (200 mL).

  • Purification: The precipitated polymer is collected by filtration, washed extensively with methanol to remove any remaining oxidant and oligomers, and then dried under vacuum. Further purification can be achieved by Soxhlet extraction with different solvents to fractionate the polymer based on its molecular weight and remove any impurities.

General Procedure for Chemical Oxidative Polymerization of 3,4-Alkylenedioxythiophenes (e.g., EDOT)
  • Dispersion Medium: For the synthesis of PEDOT dispersions, a solution of a polyelectrolyte, such as poly(styrenesulfonate) (PSS), is prepared in water.

  • Monomer Addition: The 3,4-ethylenedioxythiophene (EDOT) monomer is added to the PSS solution.

  • Oxidant Addition: An oxidizing agent, typically sodium persulfate (Na₂S₂O₈), is added to the aqueous mixture.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature, often room temperature, for several hours. The polymerization of EDOT on the PSS template results in a stable aqueous dispersion of the PEDOT:PSS complex.[1]

  • Purification: The resulting dispersion is purified through ion exchange resins to remove excess ions and byproducts.

Visualizing the Synthesis Pathway

To better understand the relationships between the monomers and the general polymerization process, the following diagrams are provided.

Monomer_Alternatives This compound This compound 3,4-Dialkoxythiophene Derivatives 3,4-Dialkoxythiophene Derivatives This compound->3,4-Dialkoxythiophene Derivatives Alkylation 3,4-Alkylenedioxythiophene Derivatives 3,4-Alkylenedioxythiophene Derivatives This compound->3,4-Alkylenedioxythiophene Derivatives Cyclization

Caption: Relationship between the parent monomer and its derivatives.

The following diagram illustrates a generalized workflow for the chemical oxidative polymerization of thiophene-based monomers.

Polymerization_Workflow cluster_monomer Monomer Preparation cluster_oxidant Oxidant Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Thiophene Derivative Solution1 Monomer Solution Monomer->Solution1 Dissolution Solvent1 Anhydrous Solvent Reaction Polymerization Reaction Solution1->Reaction Oxidant FeCl3 Suspension Oxidant Suspension Oxidant->Suspension Suspension Solvent2 Anhydrous Solvent Suspension->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Purified Polymer Drying->Polymer

Caption: General workflow for chemical oxidative polymerization.

By providing a clear comparison of performance metrics and detailed experimental guidelines, this guide aims to facilitate the rational design and synthesis of novel polythiophene-based materials for a wide range of applications, from organic electronics to biomedical devices. The choice of monomer is a powerful tool to control the ultimate properties of the polymer, and a systematic exploration of these alternatives will undoubtedly lead to further advancements in the field.

References

Purity Analysis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the synthesis of various functional materials. We present a detailed experimental protocol for GC-MS analysis and compare its performance with alternative analytical techniques, supported by representative experimental data.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Below is a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.

ParameterGC-MSHPLCqNMR (Quantitative NMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV-Vis or other detectors.Quantitative determination based on the integrated signal intensity of specific nuclei in a magnetic field.
Selectivity Very High (Mass spectral data provides structural information).Moderate to High (dependent on column chemistry and detector).High (Provides detailed structural information).
Sensitivity High (ng/L to µg/L levels achievable).Moderate (µg/L to mg/L levels typical).Moderate (Requires higher sample concentration).
Typical Purity Result (%) 99.8599.7999.91
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.15%~0.3%
Sample Derivatization May be required to increase volatility and thermal stability.Generally not required.Not required.
Strengths Excellent for volatile and semi-volatile impurities, provides structural confirmation of impurities.Versatile for a wide range of polar and non-polar compounds, established methodology in pharmaceutical analysis.Provides an absolute measure of purity without the need for a specific reference standard for the analyte, non-destructive.
Limitations Not suitable for non-volatile or thermally labile compounds, derivatization can add complexity.Response factors can vary for different impurities, co-elution can be an issue.Lower sensitivity compared to chromatographic methods, may not detect all impurities.

Experimental Protocols

GC-MS Purity Analysis of this compound

Due to the polar nature of the hydroxyl groups, derivatization is often employed to improve the volatility and chromatographic peak shape of analytes like this compound.[1] Silylation is a common derivatization technique for this purpose.[1]

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 1 mL of dry pyridine.

  • Sample Solution: Prepare a sample solution of the test article at the same concentration in dry pyridine.

  • Derivatization: To 100 µL of the standard and sample solutions, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.[2][3]

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 50-550).

3. Data Analysis:

The purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on the common synthesis of thiophene dicarboxylates, potential impurities could include:

  • Starting materials: Unreacted diethyl thiodiglycolate and diethyl oxalate.

  • Intermediates: Incompletely cyclized or hydrolyzed intermediates.

  • By-products: Products from side reactions such as decarboxylation or polymerization.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, pyridine).

Experimental Workflow and Data Visualization

The following diagrams illustrate the logical flow of the purity analysis process.

GC_MS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Pyridine start->dissolve derivatize Silylation with BSTFA dissolve->derivatize inject Injection into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization in MS separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity integrate->calculate report Final Report calculate->report

Caption: Workflow for GC-MS purity analysis.

Conclusion

GC-MS is a highly sensitive and selective method for the purity analysis of this compound, particularly when coupled with a derivatization step to enhance analyte volatility.[4] While HPLC and qNMR offer alternative approaches with their own distinct advantages, the structural information provided by mass spectrometry makes GC-MS a powerful tool for both routine purity checks and in-depth impurity profiling. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of analytical rigor.

References

A Comparative Analysis of Alkylation Reactions on Dihydroxythiophene Esters for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of alkylation strategies for dihydroxythiophene esters, key intermediates in the synthesis of conducting polymers and other advanced materials, reveals a strong preference for O-alkylation, leading to high yields of 3,4-dialkoxythiophene and 3,4-alkylenedioxythiophene derivatives. This guide provides a comparative analysis of various reaction conditions, detailed experimental protocols, and a clear visualization of the reaction pathway to aid researchers in selecting optimal synthetic routes.

The alkylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, typically starting from its disodium salt, is a crucial step in the production of monomers like 3,4-ethylenedioxythiophene (EDOT), the precursor to the widely used conducting polymer PEDOT. The reaction is predominantly a Williamson ether synthesis where the two hydroxyl groups are converted into ether linkages. Experimental data from various sources consistently show that under the studied conditions, O-alkylation is the exclusive or major pathway, with no significant formation of C-alkylation byproducts reported.

Comparative Performance of Alkylation Protocols

The efficiency of the O-alkylation reaction is highly dependent on the choice of solvent, base, alkylating agent, and the use of a phase-transfer catalyst. The following table summarizes the performance of different reaction systems based on reported experimental data.

Alkylating AgentBaseSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
1,2-DichloroethaneK₂CO₃DMF PEG-400125-1355-898 [1]
1,2-DichloroethaneK₂CO₃DMSOPEG-400Not SpecifiedNot Specified87[1]
1,2-DichloroethaneK₂CO₃o-XylenePEG-400Not SpecifiedNot Specified74.3[1]
1,2-DichloroethaneK₂CO₃ToluenePEG-400Not SpecifiedNot Specified70[1]
1,2-DichloroethaneK₂CO₃EthanolPEG-400Not SpecifiedNot Specified22[1]
1,2-DichloroethaneK₂CO₃MethanolPEG-400Not SpecifiedNot Specified20[1]
1,2-DichloroethaneK₂CO₃THFPEG-400Not SpecifiedNot Specified10[1]
1,2-DihaloethaneK₂CO₃Organic SolventGemini Cationic Quaternary Ammonium Salt80-903-5up to 90.6

Key Observations:

  • Solvent Choice is Critical: Aprotic polar solvents are highly effective, with Dimethylformamide (DMF) providing the highest yield (98%).[1] Protic solvents like methanol and ethanol are detrimental to the reaction, resulting in very low yields.[1]

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as Polyethylene Glycol (PEG-400) or specialized quaternary ammonium salts, is essential for achieving high yields, particularly when using the sparingly soluble disodium salt of the dihydroxythiophene ester.[1]

  • Regioselectivity: The literature strongly supports that these reactions proceed via O-alkylation. The dihydroxythiophene system behaves as a vinologous acid, and its conjugate base is a soft nucleophile, which under these conditions, preferentially attacks the alkylating agent via the oxygen atoms.

Reaction Pathway and Experimental Workflow

The general pathway for the alkylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is illustrated below. The reaction starts with the deprotonation of the hydroxyl groups to form a dianion, which then undergoes a double nucleophilic substitution with an alkylating agent.

Alkylation_Pathway cluster_start Starting Material cluster_reaction Alkylation Conditions cluster_products Potential Products Start Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate (or its salt) Reagents 1. Base (e.g., K₂CO₃) 2. Alkylating Agent (R-X) 3. Solvent (e.g., DMF) 4. Catalyst (e.g., PEG-400) Start->Reagents Reaction O_Alkylation O,O'-Dialkylated Product (Major Product) Reagents->O_Alkylation Predominant Pathway C_Alkylation C-Alkylated Product (Minor/Not Observed) Reagents->C_Alkylation Alternative Pathway

Caption: General reaction scheme for the alkylation of dihydroxythiophene esters.

The following diagram illustrates a typical workflow for this synthesis.

Experimental_Workflow A Charge reactor with dihydroxythiophene salt, base, solvent, and catalyst B Stir and heat mixture to reaction temperature (e.g., 125-135 °C) A->B C Add alkylating agent (e.g., 1,2-dichloroethane) B->C D Maintain temperature and monitor reaction (e.g., by HPLC) C->D E Work-up: - Distill solvent - Add water - Filter product D->E F Dry and purify the final product E->F

Caption: A typical experimental workflow for the alkylation of dihydroxythiophene esters.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate using PEG-400[1]

This protocol is optimized for high yield using a phase-transfer catalyst.

  • Preparation of Starting Material : The disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is prepared via the condensation of diethyl thioglycolate and diethyl oxalate in the presence of sodium methoxide in methanol.[1]

  • Reaction Setup : To a stirred suspension of diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.0 mole equivalent), potassium carbonate (0.4 mole equivalent), and dimethylformamide (DMF), add PEG-400 (approx. 5% w/w of the thiophene salt) at 25-30°C.[1]

  • Alkylation Reaction : Stir the mixture at 25-30°C for 30 minutes. Slowly raise the temperature to 120-135°C. Add 1,2-dichloroethane (1.0 mole equivalent) at this temperature and maintain for 5 hours. A second portion of 1,2-dichloroethane (1.0 mole equivalent) may be added to drive the reaction to completion. The reaction progress is monitored by HPLC.[1]

  • Work-up and Isolation : After the reaction is complete, the DMF is distilled off under vacuum. The residue is cooled, and water is added to precipitate the crude product. The solid product is collected by filtration, washed, and dried.

Protocol 2: Synthesis using a Gemini Cationic Quaternary Ammonium Salt Catalyst

This method provides an alternative catalytic system for the alkylation.

  • Reaction Setup : In a reaction flask, add dimethyl 2,5-dicarboxylate-3,4-dihydroxythiophene (1.0 mole equivalent), 1,2-dichloroethane (2.0 mole equivalents), anhydrous potassium carbonate (3.0 mole equivalents), a Gemini cationic quaternary ammonium salt catalyst (e.g., bis(dodecyldimethylammonium bromide)ethylene), and DMF.

  • Alkylation Reaction : The mixture is stirred and heated to 80°C for 5 hours.

  • Work-up and Isolation : After the reaction is complete, the DMF is removed by distillation under reduced pressure. The remaining mixture is cooled, and water is added. The mixture is stirred for 30 minutes, and the resulting solid product is isolated by suction filtration. The filter cake is dried at 80°C to yield the final product.

This comparative guide underscores the well-established and highly selective O-alkylation of dihydroxythiophene esters. For researchers and professionals in drug development and materials science, the choice of a polar aprotic solvent like DMF in conjunction with a suitable phase-transfer catalyst is paramount for achieving high yields in the synthesis of these valuable intermediates.

References

A Comparative Guide to the Electrochemical Properties of Polymers Derived from Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of polymers derived from monomers synthesized using "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" as a key starting material. The primary focus is on Poly(3,4-ethylenedioxythiophene) (PEDOT), a widely studied and utilized conductive polymer, which is synthesized from 3,4-ethylenedioxythiophene (EDOT), a monomer accessible from the aforementioned thiophene precursor. For comparative analysis, the electrochemical properties of PEDOT are benchmarked against another prominent conductive polymer, PEDOT:PSS, a water-dispersible form of PEDOT stabilized by Polystyrene Sulfonate (PSS).

From Starting Material to Electroactive Polymer: A Synthetic Overview

"this compound" serves as a crucial intermediate in the synthesis of the electroactive monomer, 3,4-ethylenedioxythiophene (EDOT). The general synthetic pathway involves the alkylation of the dihydroxy groups of the thiophene dicarboxylate, followed by saponification and decarboxylation to yield the EDOT monomer.[1][2] This monomer can then be polymerized through various methods, including chemical and electrochemical polymerization, to form the conductive polymer, PEDOT.[3][4]

Below is a diagram illustrating the synthetic pathway from this compound to PEDOT.

SynthesisPathway Start Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate Intermediate1 Dimethyl 3,4-ethylenedioxy- thiophene-2,5-dicarboxylate Start->Intermediate1 Alkylation (e.g., with 1,2-dihaloethane) Intermediate2 3,4-Ethylenedioxythiophene- 2,5-dicarboxylic acid Intermediate1->Intermediate2 Saponification Monomer 3,4-Ethylenedioxythiophene (EDOT) Intermediate2->Monomer Decarboxylation Polymer Poly(3,4-ethylenedioxythiophene) (PEDOT) Monomer->Polymer Polymerization (Chemical or Electrochemical)

Caption: Synthetic pathway from this compound to PEDOT.

Comparative Electrochemical Performance

The electrochemical properties of conductive polymers are paramount for their application in various fields, including bioelectronics, sensors, and energy storage. Key performance indicators include electrical conductivity, redox behavior (oxidation and reduction potentials), and cycling stability.

PropertyPEDOT (electrochemically synthesized)PEDOT:PSS (dispersion)
Conductivity 100 - 1000 S/cm (can be higher depending on synthesis conditions)[4]0.5 - 1 S/cm (can be enhanced to >1000 S/cm with post-treatments)[5]
Oxidation Onset ~ -0.2 V vs. Ag/AgCl~ 0.0 V vs. Ag/AgCl
Switching Time < 100 msMilliseconds to seconds
Color Change Light blue (doped) to dark blue/purple (undoped)Light blue (doped) to dark blue (undoped)
Cycling Stability Generally high, can withstand thousands of cyclesGood, but can be affected by the solubility of PSS
Specific Capacitance Up to 196.3 F/g (in composite form)[6]Varies with composition, typically in the range of 100-200 F/g

Experimental Protocols

Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

This protocol is adapted from a general synthesis of 3,4-alkylenedioxythiophenes.[7]

  • Alkylation: A suspension of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt, potassium carbonate, and a phase transfer catalyst (e.g., PEG-400) in a solvent like Dimethylformamide (DMF) is prepared. The mixture is heated, and an alkylating agent such as 1,2-dichloroethane is added. The reaction is maintained at an elevated temperature for several hours.

  • Saponification: The resulting diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate is then saponified using a base like sodium hydroxide in an alcoholic solution to yield the corresponding dicarboxylic acid salt.

  • Acidification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.

  • Decarboxylation: The dicarboxylic acid is then heated in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to induce decarboxylation, yielding the final product, 3,4-ethylenedioxythiophene (EDOT).

Electrochemical Polymerization and Characterization of PEDOT

The following is a general procedure for the electrochemical polymerization of EDOT and its characterization using cyclic voltammetry.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Electrolyte Prepare Electrolyte Solution (e.g., EDOT in Acetonitrile with a supporting electrolyte) Cell Assemble Three-Electrode Cell Electrolyte->Cell Electrodes Prepare Electrodes (Working, Counter, Reference) Electrodes->Cell Degas Degas Solution (e.g., with N2 or Ar) Cell->Degas Polymerization Electropolymerization (Apply potential or current) Degas->Polymerization CV Cyclic Voltammetry (Scan potential and measure current) Polymerization->CV Plot Plot Current vs. Potential CV->Plot Analysis Analyze Voltammogram (Redox peaks, stability) Plot->Analysis

Caption: Experimental workflow for electrochemical polymerization and characterization.

Detailed Steps:

  • Electrolyte Preparation: An electrolyte solution is prepared by dissolving the EDOT monomer and a supporting electrolyte (e.g., lithium perchlorate) in a suitable solvent (e.g., acetonitrile).[7]

  • Electrode Setup: A three-electrode system is used, typically consisting of a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[7][8]

  • Degassing: The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the electrochemical reactions.[7]

  • Electropolymerization: A potential is applied to the working electrode to initiate the oxidative polymerization of EDOT. This can be done potentiostatically (constant potential) or galvanostatically (constant current). A thin film of PEDOT will deposit on the surface of the working electrode.

  • Cyclic Voltammetry (CV): After polymerization, the PEDOT-coated working electrode is placed in a fresh electrolyte solution (without the monomer). The potential of the working electrode is then swept linearly between two set potentials while the resulting current is measured.[8] The resulting plot of current versus potential is the cyclic voltammogram, which provides information about the redox processes, stability, and capacitive behavior of the polymer film.[8]

Conclusion

Polymers derived from monomers synthesized via "this compound" as a starting material, particularly PEDOT, exhibit excellent electrochemical properties that make them suitable for a wide range of applications. When compared to its water-dispersible counterpart, PEDOT:PSS, electrochemically synthesized PEDOT often demonstrates higher intrinsic conductivity. The choice between these materials will depend on the specific application requirements, such as the need for solution processability (favoring PEDOT:PSS) versus high conductivity and direct film formation on an electrode (favoring electrochemically synthesized PEDOT). The experimental protocols provided offer a foundation for the synthesis and characterization of these promising electroactive materials.

References

A Comparative Guide to the Batch-to-Batch Consistency of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of "Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate," a key intermediate in the synthesis of various heterocyclic compounds. Ensuring the uniformity of this starting material is paramount for the reproducibility of experimental results and the quality of final products, particularly in the context of drug discovery and development. This document outlines key analytical methods and experimental protocols to empower researchers to independently verify the quality and consistency of this critical reagent.

I. Comparative Analysis of Key Quality Attributes

The batch-to-batch consistency of this compound can be evaluated by comparing several key quality attributes. The following table presents hypothetical data for three different batches, illustrating how to structure and interpret the results from the analytical tests detailed in this guide.

Table 1: Comparison of Physicochemical and Purity Data for Three Batches of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Physical Appearance White to off-white powderWhite to off-white powderYellowish powderWhite to off-white powder
Melting Point (°C) 181-183182-184178-181180-185
Purity by HPLC (%) 99.299.597.8≥ 98.0
Identity by ¹H NMR ConformsConformsConformsConforms to structure
Identity by FT-IR ConformsConformsConformsConforms to reference
Residual Solvents (ppm) <50<50250<100

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a standard analytical chemistry laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% B to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with proton decoupling, using a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans or more).

  • Expected ¹H NMR Chemical Shifts (Predicted):

    • ~3.9 ppm (singlet, 6H, 2 x -OCH₃)

    • ~9.0-10.0 ppm (broad singlet, 2H, 2 x -OH)

  • Expected ¹³C NMR Chemical Shifts (Predicted):

    • ~52 ppm (-OCH₃)

    • ~110 ppm (C2, C5)

    • ~155 ppm (C3, C4)

    • ~165 ppm (C=O)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an ATR accessory for direct measurement of the solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Characteristic Absorption Bands:

    • 3400-3200 cm⁻¹ (O-H stretch, broad)

    • 3100-3000 cm⁻¹ (C-H stretch, aromatic-like)

    • 1720-1680 cm⁻¹ (C=O stretch, ester)

    • 1550-1450 cm⁻¹ (C=C stretch, thiophene ring)

    • ~700 cm⁻¹ (C-S stretch)

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

  • Expected Molecular Ion: [M+H]⁺ at m/z 233.01 or [M-H]⁻ at m/z 231.00.

Melting Point Determination

The melting point is a useful indicator of purity.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: Place a small amount of the dried sample in a capillary tube and determine the melting range.

III. Visualizing Experimental and Logical Workflows

The following diagrams illustrate the proposed workflow for assessing batch-to-batch consistency and a relevant biological pathway where derivatives of this compound may act.

experimental_workflow Experimental Workflow for Batch-to-Batch Consistency Assessment cluster_0 Sample Reception cluster_1 Physicochemical Analysis cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Data Evaluation cluster_4 Conclusion Batch A Batch A Appearance Appearance Batch A->Appearance Melting Point Melting Point Batch A->Melting Point HPLC HPLC Batch A->HPLC NMR NMR Batch A->NMR FT-IR FT-IR Batch A->FT-IR Mass Spec Mass Spec Batch A->Mass Spec Batch B Batch B Batch B->Appearance Batch B->Melting Point Batch B->HPLC Batch B->NMR Batch B->FT-IR Batch B->Mass Spec Batch C Batch C Batch C->Appearance Batch C->Melting Point Batch C->HPLC Batch C->NMR Batch C->FT-IR Batch C->Mass Spec Compare Results Compare Results Appearance->Compare Results Melting Point->Compare Results HPLC->Compare Results NMR->Compare Results FT-IR->Compare Results Mass Spec->Compare Results Assess Against Specifications Assess Against Specifications Compare Results->Assess Against Specifications Accept/Reject Batch Accept/Reject Batch Assess Against Specifications->Accept/Reject Batch

Caption: Workflow for assessing batch-to-batch consistency.

signaling_pathway Mode of Action of Diamide Insecticides cluster_0 Synthesis cluster_1 Insect Muscle Cell Thiophene_Derivative Dimethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate Diamide_Insecticide Diamide Insecticide (e.g., Chlorantraniliprole) Thiophene_Derivative->Diamide_Insecticide Multi-step synthesis RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Diamide_Insecticide->RyR Binds to and activates Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Uncontrolled Ca²⁺ release from Ca_Store Ca²⁺ Store (SR) Muscle_Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Caption: Insect ryanodine receptor signaling pathway.[1][2][3]

By implementing these standardized analytical procedures, researchers can confidently assess the batch-to-batch consistency of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

Cross-Validation of Analytical Methods for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the characterization and quantification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound in research and development settings. This document outlines key performance indicators, detailed experimental protocols, and a visual representation of analytical workflows to aid in the selection of the most suitable method for your specific application.

Overview of Analytical Techniques

The primary analytical techniques for the analysis of this compound and related thiophene derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives, such as purity assessment, quantification, and structural elucidation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for purity determination and assay of this compound in the presence of impurities.

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a predicted boiling point, GC can be employed for purity analysis, often with high resolution.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a reference standard of the analyte.[1][2] It is a highly accurate technique for determining the purity of organic molecules and can serve as a primary method for characterization.[1][3][4]

Comparative Data Summary

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the expected performance of HPLC, GC, and qNMR for the analysis of this compound, based on typical validation data for similar aromatic esters and dicarboxylic acid derivatives.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Intended Purpose Purity, Assay, Impurity ProfilingPurity, Residual SolventsPurity, Assay (Absolute Quantification)
Linearity (R²) > 0.999[5]> 0.995Not applicable (direct method)
Accuracy (% Recovery) 98 - 102%[6]95 - 105%99 - 101%
Precision (% RSD) < 2%[7]< 5%< 1%[2]
Limit of Detection (LOD) ng/mL rangepg to ng on columnmg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeng on columnmg/mL range
Specificity High (with appropriate column and detector)High (with appropriate column)Very High (structure-specific)
Robustness GoodGoodExcellent

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections provide example methodologies for HPLC, GC, and qNMR analysis of this compound. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the purity determination and assay of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Start with 30% Acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or determined by UV scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters: According to ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

Gas Chromatography (GC) Method

This method is suitable for assessing the purity of this compound, assuming sufficient volatility and thermal stability.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness in line with established guidelines.

Quantitative NMR (qNMR) Method

This protocol describes the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble and stable (e.g., DMSO-d6, Chloroform-d).

  • Internal Standard: A certified reference material with known purity, containing a proton signal that does not overlap with the analyte signals (e.g., Maleic acid, 1,4-Dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a volumetric flask.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for quantitative NMR (qNMR) analysis of this compound.

Method Selection Guide

The choice of the most appropriate analytical method depends on the specific requirements of the analysis.

Method_Selection node_result node_result start Analytical Goal? purity_assay Purity/Assay start->purity_assay Routine QC absolute_quant Absolute Quantification? start->absolute_quant Primary Standard Characterization volatile_impurities Volatile Impurities? start->volatile_impurities Residual Solvents impurities Trace Impurities? purity_assay->impurities node_result_hplc HPLC is Preferred impurities->node_result_hplc Yes node_result_hplc_gc HPLC or GC impurities->node_result_hplc_gc No node_result_qnmr qNMR is the Gold Standard absolute_quant->node_result_qnmr Yes node_result_gc GC is the Method of Choice volatile_impurities->node_result_gc Yes

Caption: Decision tree for selecting an analytical method.

Disclaimer: The experimental protocols provided in this guide are intended as examples and should be fully validated for their intended use in accordance with the relevant regulatory guidelines.

References

Safety Operating Guide

Navigating the Disposal of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a thiophene derivative. In the absence of specific, detailed disposal data for this exact compound, the following procedures are based on general best practices for hazardous chemical waste and information on structurally similar compounds.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Hazard Assessment

Key Precautionary Measures:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (double-layered nitrile gloves are recommended).[2]

  • Avoid generating dust or aerosols.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Quantitative Data on Related Thiophene Compounds

To provide a conservative basis for handling this compound, the following table summarizes hazard information for the related compound, thiophene. This data should be used as a guide in the absence of specific information for the title compound.

Hazard CategoryData for Thiophene (CAS No. 110-02-1)Precautionary Action
Flammability Highly flammable liquid and vapor. Flash Point: -9 °C (15.8 °F).[4]Keep away from all ignition sources. Use non-sparking tools. Store in a cool, well-ventilated area.[1][4]
Toxicity Harmful if swallowed. Causes serious eye irritation. May cause skin irritation.[3][4]Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate PPE.[1][2]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1][4]Prevent release into the environment. Dispose of as hazardous waste.[1]
Reactivity May react with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][4]Store separately from incompatible materials.[1]

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[1][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][7]

1. Waste Collection and Segregation:

  • Solid Waste: Collect un-used solid this compound, as well as contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[2] This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.[2][8]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof hazardous waste container designed for liquids.[2][9] Do not mix this waste with other incompatible waste streams.[8]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

2. Container Labeling:

  • All hazardous waste containers must be clearly and accurately labeled as soon as waste is added.[5][6]

  • The label must include the words "Hazardous Waste."[6][8]

  • List the full chemical name: "this compound" and the names of any other components in a mixture, along with their approximate quantities or percentages.[2][6] Do not use abbreviations or chemical formulas.[6]

  • Include the date of waste generation, the location (building and room number), and the name of the principal investigator or responsible person.[2][6]

3. Storage of Hazardous Waste:

  • Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[1]

  • This area should be cool, dry, and well-ventilated, away from heat and ignition sources.[1]

  • Ensure that the waste is stored separately from incompatible materials.[1][8]

  • Keep waste containers closed at all times, except when adding waste.[8][9]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][5][6]

  • Follow all institutional procedures for waste pickup, which may include completing a specific waste manifest form.[6]

5. Spill Management:

  • In the event of a small spill, immediately alert personnel in the area and ensure the area is well-ventilated.[1]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][3] Do not use combustible materials like paper towels.[1]

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report all spills to your EHS department.[1]

Experimental Workflow for Disposal

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Contaminated PPE) B Segregate Waste Streams A->B H Spill Occurs A->H C Select Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G EHS Collects for Proper Disposal F->G I Follow Spill Management Protocol H->I Immediate Action I->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar thiophene derivatives and general laboratory best practices. A thorough, experiment-specific risk assessment should be conducted before any work begins.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from related thiophene compounds, this compound should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] Therefore, appropriate personal protective equipment is mandatory to ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]To prevent eye irritation from potential splashes or aerosol generation.[5]
Skin Protection Nitrile gloves and a flame-retardant lab coat.[4] Gloves should be inspected before use.To prevent skin contact and irritation.[3][6]
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood.[4][7]To avoid inhalation of any vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, carefully inspect the container for any signs of damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8] The container should be kept tightly sealed in a dark place at room temperature.[8]

  • Handling :

    • All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Wear the recommended PPE as detailed in Table 1 at all times.

    • Avoid direct contact with the skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]

    • Wash hands thoroughly after handling.[1][3]

  • Emergency Procedures :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3][7]

    • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

    • Spills : In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory and environmental safety.

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound, contaminated spatulas, weighing papers, and other disposable labware in a dedicated and clearly labeled hazardous waste container.[1]

    • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[1]

    • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][4]

  • Storage and Disposal :

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment don_ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) risk_assessment->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handling Handle Chemical fume_hood->handling segregate Segregate Waste (Solid, Liquid, PPE) handling->segregate After Use spill Spill handling->spill If Spill Occurs exposure Personal Exposure (Eye, Skin, Inhalation) handling->exposure If Exposure Occurs label_waste Label Waste Container ('Hazardous Waste', Chemical Name) segregate->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_disposal Dispose via EHS Office store_waste->ehs_disposal spill_response Contain & Clean Spill (Use Absorbent) spill->spill_response exposure_response Administer First Aid (Flush, Wash, Fresh Air) exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.